(2R)-1-(1H-indol-3-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQQURBVYWZKJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7795-52-0 | |
| Record name | Indopan, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-(1H-INDOL-3-YL)PROPAN-2-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOPAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TI502P6YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2R)-1-(1H-indol-3-yl)propan-2-amine synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of (2R)-1-(1H-indol-3-yl)propan-2-amine
Introduction
This compound, also known as (R)-(-)-α-Methyltryptamine, is a chiral amine belonging to the tryptamine class of compounds.[1] Its structure, featuring a stereogenic center adjacent to the amino group, makes it a valuable chiral building block in medicinal chemistry and drug development. The biological activity of chiral molecules is often enantiomer-dependent; therefore, access to enantiomerically pure forms is critical for pharmacological studies and the synthesis of active pharmaceutical ingredients (APIs).[2][3]
This guide provides a comprehensive overview of a robust synthetic route to this compound and details the critical purification techniques required to achieve high enantiomeric and chemical purity. The methodologies described are grounded in established chemical principles and are designed for researchers and professionals in drug development and organic synthesis.
Part 1: Strategic Approaches to Synthesis
The synthesis of a specific enantiomer of a chiral amine can be approached in two primary ways: asymmetric synthesis or chiral resolution of a racemic mixture.
-
Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired stereocenter selectively. A highly effective method in this category is the diastereoselective reduction of a prochiral imine derived from a ketone precursor, using a chiral auxiliary. A recent publication details a facile, five-step synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines starting from ketones with excellent enantiopurity (over 99% e.e.), avoiding the need for subsequent chiral separation.[4] This strategy offers high efficiency and atom economy.
-
Chiral Resolution: This classical and industrially prevalent method involves the synthesis of a racemic mixture of the target amine, followed by separation of the enantiomers.[5] The most common technique is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[5] These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6][7] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[8]
This guide will focus on the asymmetric synthesis approach due to its elegance and high enantioselectivity, while the principles of chiral resolution will be detailed in the purification section as a powerful alternative and complementary technique.
Part 2: Asymmetric Synthesis Protocol
The selected synthetic route proceeds via the reductive amination of the precursor ketone, indole-3-acetone, using (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) as a chiral auxiliary. This method is reliable and produces the target compound with high enantiomeric excess.[4]
Workflow Overview
The overall synthetic transformation can be visualized as a three-stage process: formation of a chiral sulfinylimine, diastereoselective reduction, and removal of the chiral auxiliary.
Caption: Asymmetric synthesis of this compound.
Step-by-Step Experimental Methodology
Step 1: Synthesis of Indole-3-acetone
The starting material, indole-3-acetone, can be synthesized via several methods. One common route involves the reaction of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide with methylmagnesium bromide.[9]
Step 2: Condensation to form (R,E)-N-(1-(1H-indol-3-yl)propan-2-ylidene)-2-methylpropane-2-sulfinamide
-
To a stirred solution of indole-3-acetone (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq).
-
Add titanium(IV) ethoxide (Ti(OEt)₄) (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by carefully adding an equal volume of saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfinylimine, which can often be used in the next step without further purification.
Causality: Titanium(IV) ethoxide acts as a Lewis acid and dehydrating agent, facilitating the condensation between the ketone and the sulfinamide to form the imine.[10] The use of the (R)-sulfinamide auxiliary introduces the chiral element that directs the stereochemistry of the subsequent reduction.
Step 3: Diastereoselective Reduction
-
Dissolve the crude sulfinylimine from the previous step in anhydrous methanol and cool the solution to -40 °C in an acetone/dry ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at this temperature for 3-4 hours. Monitor for completion by TLC.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is the diastereomerically enriched sulfonamide.
Causality: The hydride from NaBH₄ attacks the imine carbon. The bulky tert-butylsulfinyl group sterically hinders one face of the C=N double bond, directing the hydride to the opposite face and resulting in the preferential formation of one diastereomer.
Step 4: Deprotection to this compound Hydrochloride
-
Dissolve the crude sulfonamide in methanol.
-
Add a solution of hydrochloric acid in methanol (e.g., 4M HCl in Methanol) (3-4 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt of the target amine.
-
Filter the solid, wash with cold ether, and dry under vacuum to afford this compound hydrochloride.[4]
Causality: The acidic conditions cleave the nitrogen-sulfur bond, liberating the free amine, which is protonated in the presence of HCl to form the stable and often crystalline hydrochloride salt.
Part 3: Purification and Analytical Characterization
Purification is paramount to ensure the final product meets the required standards for both chemical and enantiomeric purity.
Purification Techniques
1. Recrystallization
The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, to remove residual impurities.
2. Chiral Resolution via Diastereomeric Salt Crystallization
If a racemic synthesis is performed, or if the enantiomeric excess (e.e.) from the asymmetric synthesis is insufficient, chiral resolution is the method of choice.[5]
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An In-depth Technical Guide to the Physicochemical Properties of (R)-alpha-Methyltryptamine
Abstract
(R)-alpha-Methyltryptamine ((R)-αMT) is a chiral molecule belonging to the tryptamine class of compounds. As with many chiral compounds, the biological and pharmacological activities of its enantiomers can differ significantly. A thorough understanding of its physicochemical properties is paramount for researchers in pharmacology, medicinal chemistry, and drug development for ensuring purity, stability, and accurate formulation. This guide provides a comprehensive overview of the core physicochemical properties of (R)-αMT, detailed analytical methodologies for its characterization, and insights into its stability and handling. The information presented herein is synthesized from authoritative chemical databases and peer-reviewed literature to provide a reliable resource for scientific professionals.
Introduction and Chemical Identity
Alpha-methyltryptamine (αMT) is a synthetic tryptamine derivative first developed in the 1960s.[1][2] It possesses a chiral center at the alpha carbon of the ethylamine side chain, giving rise to two enantiomers: (R)- and (S)-αMT.[3][4] The IUPAC name for the compound is 1-(1H-indol-3-yl)propan-2-amine.[1] While much of the historical and publicly available data pertains to the racemic mixture (a 1:1 mixture of both enantiomers), specific data for the individual enantiomers is critical for detailed pharmacological studies, as the (S)-enantiomer is reported to possess greater biological activity.[5]
This document will focus specifically on the (R)-enantiomer where data is available, and will clearly denote when properties refer to the racemate (often denoted as (±)-αMT or DL-αMT).
Molecular Structure
The fundamental structure consists of an indole ring connected to an aminopropane group at the third position. The chirality arises from the four different substituents attached to the alpha-carbon.
Caption: Chemical structure of alpha-Methyltryptamine highlighting the indole ring and the chiral center on the side chain.
Core Physicochemical Properties
A summary of the key physicochemical properties for (R)-α-methyltryptamine and its related forms is presented below. It is crucial to note the specific form of the material (free base, salt, racemate, or enantiomer) as this can significantly affect properties like melting point and solubility.
| Property | Value | Form / Conditions | Source(s) |
| IUPAC Name | 1-(1H-indol-3-yl)propan-2-amine | N/A | [1] |
| CAS Number | 7795-52-0 | (R)-enantiomer | [5] |
| 299-26-3 | Racemic Mixture | [1] | |
| Molecular Formula | C₁₁H₁₄N₂ | Free Base | [1] |
| Molecular Weight | 174.24 g/mol | Free Base | [1] |
| Appearance | White crystalline powder/solid | Free Base / HCl Salt | [5][6][7] |
| Melting Point | 126-127 °C | (R)-enantiomer | [5] |
| 98-102 °C | Racemic Mixture | [1][5][8] | |
| Boiling Point | 142 °C at 0.1 Torr | Racemic Mixture | [9] |
| Optical Rotation [α]D²⁵ | -32.1° | c=1.0 in Methanol | [5] |
| Solubility (HCl Salt) | Ethanol: 20 mg/mL | N/A | [7] |
| DMSO: 11 mg/mL | N/A | [7] | |
| DMF: 11 mg/mL | N/A | [7] | |
| PBS (pH 7.2): 5 mg/mL | N/A | [7] | |
| pKa | ~10.2 (Predicted) | 25 °C | [10] |
| UV λmax | 220, 281, 290 nm | In solution | [7] |
Analytical Methodologies and Protocols
Accurate characterization of (R)-αMT requires a suite of analytical techniques to confirm identity, purity (both chemical and enantiomeric), and structure.
Chromatographic Analysis: Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the purity and identity of αMT.
Expert Insight: The choice between GC-MS and HPLC often depends on the sample matrix and the need for derivatization. GC-MS provides excellent separation and definitive identification through mass spectral libraries but requires derivatization of the primary amine to improve volatility and peak shape.[11] HPLC, particularly with a chiral stationary phase, is indispensable for determining enantiomeric purity.
Protocol: GC-MS for Purity and Identification (Adapted from Ishida et al., 2005) [11]
This protocol describes a general approach for the analysis of tryptamines in biological matrices, which can be adapted for pure compound analysis.
-
Sample Preparation & Derivatization:
-
Accurately weigh ~1 mg of the (R)-αMT standard.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
To enhance volatility for GC analysis, derivatize the primary amine. Add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or, as in the reference, acetic anhydride to form the acetyl derivative.[11]
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS System & Conditions:
-
GC Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (This program should be optimized for the specific derivative).
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to assess chemical purity by integrating all observed peaks.
-
The mass spectrum of the primary peak should be compared to a reference spectrum. Key fragments for αMT (underivatized) include m/z 130 and 131, corresponding to the indole-containing fragment.[1][12] The molecular ion may be weak or absent in EI-MS.[13]
-
Chiral Separation
Determining the enantiomeric excess (e.e.) is critical. This is almost exclusively performed using chiral chromatography (HPLC or GC).
Expert Insight: The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is part of the stationary phase.[14] These complexes have different energies and stabilities, leading to different retention times.
Caption: Workflow for the determination of enantiomeric purity of (R)-alpha-Methyltryptamine using chiral HPLC.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. While specific spectra for the (R)-enantiomer are not widely published, the spectra for the racemate confirm the key structural features.[1] The spectra would show characteristic signals for the indole ring protons, the aliphatic side chain protons (CH₂, CH, CH₃), and the amine protons.
Mass Spectrometry (MS): As mentioned, GC-MS is a powerful tool. Electrospray Ionization (ESI-MS) can also be used, which is a softer ionization technique that is more likely to show the protonated molecular ion [M+H]⁺ at m/z 175.2.[12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[15]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the indole and primary amine (~3400-3300 cm⁻¹) and C-H stretches.[1]
Stability and Storage
Tryptamine derivatives, including αMT, are susceptible to degradation, primarily through oxidation.[16]
-
Oxidation: The indole ring is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This degradation often results in the formation of colored impurities, causing a sample to yellow or brown.[16]
-
pH and Temperature: Tryptamines are generally more stable in slightly acidic conditions.[16] Storage at elevated temperatures will accelerate degradation.[17]
Recommended Storage Conditions: For long-term stability, (R)-αMT should be stored as a solid in a tightly sealed container, protected from light, and kept at low temperatures (2-8°C or -20°C).[8][16] If solutions are prepared, they should be made fresh. Aqueous solutions should not be stored for more than a day.[18] Purging the headspace of the container with an inert gas like argon or nitrogen can further minimize oxidative degradation.[16]
Pharmacological Context: Mechanism of Action
Understanding the physicochemical properties is foundational to interpreting pharmacological activity. αMT acts as a monoamine releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine.[2] It is also a non-selective serotonin receptor agonist and a weak reversible inhibitor of monoamine oxidase (MAO).[2][6] The alpha-methyl group protects the molecule from rapid metabolism by MAO, prolonging its duration of action compared to unsubstituted tryptamine.[2][19][20]
Caption: Simplified mechanism of action for α-Methyltryptamine at the synapse.
Conclusion
The physicochemical properties of (R)-alpha-methyltryptamine are integral to its proper handling, analysis, and application in research. Key characteristics such as its specific melting point and optical rotation distinguish it from its (S)-enantiomer and the racemate. Proper analytical characterization using techniques like chiral HPLC and GC-MS is essential to ensure chemical and enantiomeric purity. Adherence to appropriate storage conditions—namely, protection from light, air, and heat—is critical to prevent degradation and maintain the integrity of the compound for reliable scientific investigation.
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Ishida, T., Kudo, K., Kiyoshima, A., Inoue, H., Tsuji, A., & Ikeda, N. (2005). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 823(1), 47-52. [Link]
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Crystal structure analysis of (2R)-1-(1H-indol-3-yl)propan-2-amine
As a Senior Application Scientist, this guide provides a comprehensive, albeit prospective, technical framework for the complete crystal structure analysis of (2R)-1-(1H-indol-3-yl)propan-2-amine. Due to the current absence of its crystal structure in publicly accessible databases, this document serves as a detailed roadmap for researchers and drug development professionals aiming to undertake this analysis. The protocols and methodologies described herein are based on established principles of synthetic chemistry and X-ray crystallography.
Introduction to this compound
This compound, a chiral amine containing an indole moiety, represents a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a common feature in numerous biologically active molecules, and the introduction of a chiral center offers the possibility of stereospecific interactions with biological targets. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship (SAR).[1] This guide will delineate the necessary steps to achieve this, from material synthesis to the final structural analysis.
Part 1: Synthesis and Crystallization
The primary prerequisite for a successful crystal structure determination is the availability of high-quality single crystals.[2] This begins with the synthesis of the enantiomerically pure compound, followed by a meticulous crystallization process.
Synthesis of this compound
A plausible synthetic route to obtain the target compound involves the chiral resolution of a racemic mixture. The synthesis can be approached by standard methods for indole alkylation followed by the introduction of the amine group.
Experimental Protocol: Synthesis and Chiral Resolution
-
Synthesis of Racemic 1-(1H-indol-3-yl)propan-2-amine:
-
React indole with 2-nitropropene in the presence of a Lewis acid catalyst to yield 3-(2-nitropropyl)-1H-indole.
-
Reduce the nitro group to an amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to obtain the racemic amine.
-
-
Chiral Resolution using Diastereomeric Salt Crystallization: [3][4]
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as D-tartaric acid.[5]
-
Allow the diastereomeric salts to crystallize. The differing solubilities of the two diastereomers will lead to the preferential crystallization of one.[4]
-
Separate the crystals by filtration.
-
Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.
-
Purify the resulting this compound by column chromatography.
-
Crystallization
Obtaining diffraction-quality crystals is often the most challenging step.[1] The choice of solvent and crystallization technique is critical and often requires screening multiple conditions.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide and invert it over a reservoir containing a solvent in which the compound is less soluble.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
The ideal crystals for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.[6]
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern.[7][8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions.[9]
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Hypothetical Crystallographic Data
The following table presents hypothetical crystallographic data for this compound, which would be expected from a successful analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₄N₂ |
| Formula Weight | 174.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1083.75 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.068 |
| Absorption Coefficient (mm⁻¹) | 0.07 |
| F(000) | 376 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5000 |
| Independent reflections | 2500 |
| R_int | 0.04 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.05, wR₂ = 0.12 |
| Flack Parameter | 0.0(2) |
Part 3: Analysis of the Hypothetical Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Molecular Geometry
Analysis of the bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the crystalline state.
| Bond/Angle | Hypothetical Value |
| C-C (indole) | 1.36 - 1.44 Å |
| C-N (indole) | 1.37 - 1.38 Å |
| C-C (propyl chain) | 1.52 - 1.54 Å |
| C-N (amine) | 1.47 Å |
| Indole-Propyl Torsion Angle | ~90° |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions.[10][11] For this compound, hydrogen bonding involving the amine and indole N-H groups is expected to be a dominant feature.
A detailed analysis would involve identifying and quantifying all significant intermolecular contacts, such as:
-
N-H···N hydrogen bonds: Between the amine group of one molecule and the indole nitrogen of another.
-
N-H···π interactions: Between the amine N-H and the π-system of the indole ring of a neighboring molecule.
-
π-π stacking: Between the indole rings of adjacent molecules.
These interactions would be visualized and analyzed using software that can generate Hirshfeld surfaces to quantify intermolecular contacts.[12][13]
Determination of Absolute Configuration
For a chiral molecule, it is crucial to determine its absolute configuration.[14] In single-crystal X-ray diffraction, this is typically achieved through the analysis of anomalous dispersion effects.[6][15] The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the absolute configuration.[16] In our hypothetical data, a Flack parameter of 0.0(2) would unambiguously confirm the (2R) configuration of the chiral center.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit prospective, approach to the crystal structure analysis of this compound. Following these protocols would yield a detailed three-dimensional structure of the molecule. This structural information would be invaluable for:
-
Computational Modeling: Providing a solid-state conformation for docking studies and molecular dynamics simulations to predict binding modes with biological targets.
-
Drug Design: Informing the rational design of new derivatives with improved pharmacological properties.
-
Polymorphism Studies: Serving as a reference for identifying and characterizing different crystalline forms of the compound, which is crucial for pharmaceutical development.[17][18]
The successful execution of the steps detailed in this guide would provide a foundational piece of data for advancing the scientific understanding and potential therapeutic applications of this and related chiral indoleamines.
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Suda, S., et al. (2020). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 7(6), 1115-1122. [Link]
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An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of (2R)-1-(1H-indol-3-yl)propan-2-amine
Abstract
This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of (2R)-1-(1H-indol-3-yl)propan-2-amine, a chiral tryptamine derivative. Given the structural similarities of this compound to known psychoactive substances and neurotransmitters, a thorough understanding of its interaction with key central nervous system (CNS) targets is paramount for any future research or development. This document outlines a logical, multi-tiered approach to elucidate the compound's receptor binding affinity, functional activity, and metabolic stability. The methodologies described herein are grounded in established pharmacological principles and are designed to provide a robust and reproducible dataset for researchers, scientists, and drug development professionals. While specific experimental data for this molecule is not publicly available, this guide presents a series of established protocols and hypothetical data to illustrate a comprehensive profiling cascade.
Introduction and Rationale
This compound is a member of the tryptamine class of compounds, which includes the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and several well-characterized psychoactive compounds. The core indoleamine structure suggests a potential for interaction with various G-protein coupled receptors (GPCRs), particularly those within the serotonin and dopamine systems. A systematic in vitro pharmacological profiling is therefore essential to determine its primary biological targets, off-target liabilities, and potential therapeutic or toxicological properties.
The rationale for the proposed profiling cascade is to build a comprehensive understanding of the compound's molecular pharmacology, starting from its affinity for key receptors, progressing to its functional effects on these targets, and concluding with an assessment of its metabolic fate. This tiered approach allows for early identification of the compound's primary mechanism of action and potential for adverse effects, which is a critical aspect of modern drug discovery and safety pharmacology.[1][2]
Core Pharmacological Targets and Screening Strategy
Based on the tryptamine scaffold, the primary targets for investigation include serotonin (5-HT) and dopamine (D) receptors. A tiered screening approach is recommended, beginning with a broad panel of binding assays to identify high-affinity targets, followed by functional assays for the most promising interactions.
Primary Target Panel:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7
-
Dopamine Receptors: D1, D2, D3
-
Adrenergic Receptors: α1, α2, β1, β2 (to assess for potential cardiovascular off-target effects)
-
Monoamine Transporters: SERT, DAT, NET (to evaluate potential for reuptake inhibition)
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro pharmacological profiling of this compound.
Caption: A streamlined workflow for in vitro pharmacological profiling.
Methodologies: Experimental Protocols
This section provides detailed, step-by-step methodologies for the key in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of target receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[3][4][5][6]
Protocol: 5-HT2A Receptor Binding Assay
-
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific determinant: Ketanserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Ketanserin (for non-specific binding).
-
25 µL of the test compound dilution.
-
50 µL of [3H]Ketanserin (final concentration ~0.5 nM).
-
100 µL of receptor membrane preparation (5-10 µg protein/well).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the microfilter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of the test compound at high-affinity targets.
Principle: For Gq-coupled receptors like 5-HT2A, agonist activation stimulates phospholipase C (PLC), leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify IP1 levels.[7][8][9][10][11]
Protocol:
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).
-
Stimulation buffer containing LiCl.
-
384-well white microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Seed the cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add the test compound dilutions to the cells.
-
Incubate for 60 minutes at 37°C.
-
Add the IP1-d2 and anti-IP1-cryptate reagents to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).
-
Principle: Agonist activation of Gs-coupled receptors increases intracellular cyclic AMP (cAMP), while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels. This assay quantifies cAMP levels, often using a competitive immunoassay format with HTRF or AlphaScreen technology.[12][13][14][15][16]
Protocol (HTRF):
-
Materials:
-
CHO-K1 cells stably expressing the target Gs or Gi-coupled receptor (e.g., 5-HT1A).
-
cAMP HTRF assay kit.
-
Forskolin (for Gi-coupled receptors).
-
384-well white microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Follow a similar procedure to the IP-One assay, seeding cells and preparing compound dilutions.
-
For Gi-coupled receptors, co-incubate the test compound with a fixed concentration of forskolin (e.g., 10 µM).
-
After incubation with the test compound, lyse the cells and add the HTRF detection reagents.
-
Incubate and read the plate as per the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot against the log of the compound concentration to determine EC50 or IC50 values.
-
Metabolic Stability Assay
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.[17][18][19][20][21]
Protocol:
-
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a solution of the test compound (1 µM) in phosphate buffer.
-
Add liver microsomes (0.5 mg/mL final concentration) and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
Data Presentation and Interpretation
The following tables present hypothetical but realistic data for the in vitro pharmacological profile of this compound, based on the known properties of similar tryptamine derivatives.
Table 1: Receptor Binding Affinity Profile
| Target | Ki (nM) |
| 5-HT2A | 15 |
| 5-HT2C | 45 |
| 5-HT1A | 120 |
| 5-HT2B | 250 |
| D2 | 800 |
| SERT | >1000 |
| α1 | >1000 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data in Table 1 suggest that this compound has the highest affinity for the 5-HT2A receptor, with moderate affinity for the 5-HT2C and 5-HT1A receptors. The lower affinity for other targets suggests a degree of selectivity.
Table 2: Functional Activity Profile at High-Affinity Targets
| Target | Assay | Mode | Potency (EC50/IC50, nM) | Efficacy (% of standard agonist) |
| 5-HT2A | IP1 Accumulation | Agonist | 50 | 85% |
| 5-HT2C | IP1 Accumulation | Partial Agonist | 150 | 40% |
| 5-HT1A | cAMP Inhibition | Agonist | 300 | 70% |
Data are hypothetical and for illustrative purposes only.
Interpretation: The functional data in Table 2 indicate that the compound is a potent agonist at the 5-HT2A receptor, a partial agonist at the 5-HT2C receptor, and a less potent agonist at the 5-HT1A receptor. This profile is consistent with some known psychedelic tryptamines.
Table 3: Metabolic Stability in Human Liver Microsomes
| Parameter | Value |
| Half-life (t1/2, min) | 45 |
| Intrinsic Clearance (Clint, µL/min/mg) | 15.4 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical metabolic stability data in Table 3 suggest that the compound has moderate stability in human liver microsomes, indicating that it is likely to be metabolized in vivo.
Signaling Pathway Visualization
The following diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor, the primary hypothetical target of this compound.
Caption: 5-HT2A receptor Gq signaling pathway.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive in vitro pharmacological profiling of this compound. By systematically evaluating its binding affinity, functional activity, and metabolic stability, researchers can gain critical insights into its mechanism of action and potential as a pharmacological tool or therapeutic lead. The described methodologies represent the current standards in the field and are designed to generate high-quality, reproducible data. While the presented data is hypothetical, it serves to illustrate the expected outcomes of such a profiling cascade for a novel tryptamine derivative.
References
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Jamaluddin, A., & Hill, S. J. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2838, 15–25. [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]
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Goddard, A. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol, 10(16), e3727. [Link]
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Parravicini, C., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(8), 785–794. [Link]
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AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. AxisPharm Laboratories. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
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Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 163-170. [Link]
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54. [Link]
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Khan, I., et al. (2025). Exploring tryptamine derivatives as potential agents for diabetes and cancer treatment: in-vitro kinetics, molecular docking, and cell toxicity based investigations. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
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Kay, C. D. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. International Journal of Molecular Sciences, 25(11), 6003. [Link]
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Kumar, A., & Kumar, V. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Young Pharmacists, 9(4), 459-463. [Link]
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BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. BMG LABTECH. [Link]
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Trinquet, E., et al. (2016). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 11(10), 981-994. [Link]
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Asghar, S., et al. (2024). Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. Molecules, 29(1), 123. [Link]
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Liu, K., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Assay and Drug Development Technologies, 5(1), 59-69. [Link]
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Technical Guide to the Spectroscopic Characterization of (2R)-1-(1H-indol-3-yl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to verify the structure and purity of (2R)-1-(1H-indol-3-yl)propan-2-amine, a chiral tryptamine derivative also known as (R)-α-Methyltryptamine.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical principles, detailed experimental protocols, and in-depth data interpretation for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). By integrating data from these orthogonal techniques, this guide establishes a self-validating framework for the unambiguous structural elucidation of the target molecule.
Introduction and Molecular Structure
This compound is a tryptamine derivative featuring a methyl group at the alpha position of the ethylamine side chain.[1] This modification inhibits metabolism by monoamine oxidase, prolonging its biological activity. As with any chiral compound intended for pharmaceutical or research applications, rigorous structural confirmation is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, ensuring identity, purity, and consistency.
The structural integrity is confirmed by a cohesive analysis of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, each providing unique and complementary information.
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Principle of Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines. The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer. In positive ion mode, the primary amine readily accepts a proton, forming the protonated molecule [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Data Interpretation
-
Molecular Ion: The molecular formula is C₁₁H₁₄N₂ with a monoisotopic mass of 174.12 g/mol .[1][2] The ESI-MS spectrum is expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 175.12 .
-
Fragmentation Pattern: Tandem MS (MS/MS) analysis reveals characteristic fragmentation. The primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond (the bond between C8 and C9).[3][4] This results in the loss of the amine-containing fragment and the formation of a stable indolyl-methyl cation.
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 175.12 | Protonated molecular ion |
| [M+H - C₂H₇N]⁺ | 130.07 | Loss of propylamine via Cα-Cβ cleavage |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Principle of Analysis
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). These absorption frequencies are characteristic of the types of bonds and functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum provides a "fingerprint" unique to the molecule.[7] Key absorption bands for this compound are assigned as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3300-3350 | N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) |
| ~3050-3100 | C-H Stretch | Aromatic C-H (Indole) |
| ~2850-2960 | C-H Stretch | Aliphatic C-H (propyl chain) |
| ~1600-1620 | N-H Bend | Primary Amine (-NH₂) Scissoring |
| ~1450-1500 | C=C Stretch | Aromatic Ring (Indole) |
| ~740 | C-H Bend | ortho-disubstituted benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
General Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable N-H protons from both the indole and the primary amine.
-
Data Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H, ¹³C, and 2D correlation experiments (like COSY and HSQC) should be utilized.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).
Data Interpretation (Predicted, in DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-10 | ~1.0-1.2 | Doublet (d) | 3H | -CH₃ |
| H-8 | ~2.7-2.9 | Multiplet (m) | 2H | -CH₂- (Diastereotopic) |
| H-9 | ~3.1-3.3 | Multiplet (m) | 1H | -CH-NH₂ |
| H-7 | ~6.9-7.0 | Triplet (t) | 1H | Ar-H |
| H-6 | ~7.0-7.1 | Triplet (t) | 1H | Ar-H |
| H-2 | ~7.1-7.2 | Singlet (s) | 1H | Indole C2-H |
| H-5 | ~7.3-7.4 | Doublet (d) | 1H | Ar-H |
| H-4 | ~7.5-7.6 | Doublet (d) | 1H | Ar-H |
| N₂-H | ~8.0-8.5 | Broad Singlet | 2H | -NH₂ (exchangeable) |
| N₁-H | ~10.8-11.0 | Broad Singlet | 1H | Indole N-H (exchangeable) |
-
Causality: The diastereotopic nature of the H-8 protons arises because the adjacent C-9 is a stereocenter. This makes the two H-8 protons chemically non-equivalent, leading to complex splitting patterns. The indole N-H proton (N₁-H) is significantly downfield due to its acidic nature and participation in the aromatic system.[8]
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In a standard proton-decoupled spectrum, each unique carbon appears as a single line.
Data Interpretation (Predicted, in DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Assignment |
| C-10 | ~23-25 | -CH₃ |
| C-8 | ~35-37 | -CH₂- |
| C-9 | ~48-50 | -CH-NH₂ |
| C-3 | ~110-112 | Indole C3 |
| C-7 | ~111-112 | Indole C7 |
| C-5 | ~118-119 | Indole C5 |
| C-6 | ~119-120 | Indole C6 |
| C-2 | ~123-124 | Indole C2 |
| C-3a | ~127-128 | Indole C3a |
| C-7a | ~136-137 | Indole C7a |
| C-4 | ~18-119 | Indole C4 |
Integrated Spectroscopic Workflow and Conclusion
The structural confirmation of this compound is achieved through a logical, self-validating workflow.
Caption: Integrated workflow for spectroscopic verification.
-
Mass Spectrometry confirms the correct molecular weight (174.12 g/mol ) and a characteristic tryptamine fragmentation pattern.[1][5]
-
Infrared Spectroscopy verifies the presence of all key functional groups: the indole ring (N-H, aromatic C-H, C=C) and the primary amine side chain (N-H, aliphatic C-H).
-
NMR Spectroscopy provides the definitive map of the molecular structure, with ¹H NMR confirming the connectivity and stereochemical environment of protons and ¹³C NMR identifying all unique carbon atoms.
The convergence of these distinct datasets provides an unambiguous and robust confirmation of the chemical structure of this compound, meeting the rigorous standards required for scientific research and drug development.
References
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PubChem. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287. Available from: [Link]
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ResearchGate. The structure of DMT (A) and AMT (B) with assumed fragmentation cleavages, the exact mass of quantifier and qualifier ions and their optimised collision energy. Available from: [Link]
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Watson, D. G. Examples of IR spectra of drug molecules. Available from: [Link]
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A Technical Guide to the Therapeutic Potential of (2R)-1-(1H-indol-3-yl)propan-2-amine (R-α-MT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-1-(1H-indol-3-yl)propan-2-amine, the (R)-enantiomer of alpha-methyltryptamine (α-MT or AMT), is a synthetically derived tryptamine with a multifaceted pharmacological profile.[1][2] Historically, the racemic mixture of α-MT was investigated in the 1960s as a potential antidepressant under the brand name Indopan, primarily in the Soviet Union.[1][3][4] However, its clinical application was short-lived. Today, α-MT is recognized for its stimulant, psychedelic, and entactogenic properties, which has led to its classification as a Schedule I controlled substance in the United States.[3][5]
The therapeutic potential of this compound, particularly the (R)-enantiomer, lies in its complex interactions with key neurotransmitter systems. This guide provides an in-depth analysis of the primary molecular targets of this compound, offering a scientific framework for its potential therapeutic applications and outlining robust experimental protocols for further investigation. The core of its activity revolves around three interconnected mechanisms: direct serotonin receptor agonism, monoamine release, and monoamine oxidase inhibition.[3][6]
Part 1: The Triad of Monoaminergic Modulation
The profound psychoactive effects of this compound stem from its ability to concurrently engage multiple components of the monoaminergic system. This polypharmacology, while complex, presents a unique opportunity for therapeutic intervention in neuropsychiatric disorders.
Direct Serotonin Receptor Agonism
A primary mechanism contributing to the psychedelic effects of this compound is its direct agonism at serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[4][7]
-
Mechanism of Action : The tryptamine scaffold of the molecule allows it to bind to and activate various serotonin receptors.[8] Agonism at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium levels and the activation of protein kinase C (PKC), modulating neuronal excitability and synaptic plasticity. While enantiomer-specific binding data for α-MT is limited, studies on related substituted tryptamines show that stereochemistry significantly influences receptor affinity and functional activity.[9]
-
Therapeutic Implications : The modulation of the 5-HT2A receptor is a cornerstone of modern psychedelic research. Agonism at this receptor is believed to induce profound changes in perception, cognition, and mood, which may have therapeutic applications in treating conditions such as major depressive disorder, post-traumatic stress disorder (PTSD), and anxiety disorders.
Caption: 5-HT2A Receptor Signaling Cascade.
Monoamine Releasing Agent
This compound also functions as a potent monoamine releasing agent, impacting serotonin, dopamine, and norepinephrine.[1][3][4][6] This action is distinct from reuptake inhibition and leads to a rapid, non-vesicular increase in synaptic neurotransmitter levels.
-
Mechanism of Action : As a substrate for monoamine transporters (SERT, DAT, and NET), the compound is transported into the presynaptic neuron.[10][11] Once inside, it disrupts the proton gradient of synaptic vesicles via interaction with Vesicular Monoamine Transporter 2 (VMAT2). This disruption causes neurotransmitters to be released from the vesicles into the cytoplasm. Concurrently, the compound triggers a reversal of the plasma membrane transporters (SERT, DAT, NET), effectively pumping the cytoplasmic monoamines out of the neuron and into the synaptic cleft.[10][11]
-
Therapeutic Implications : The broad-spectrum releasing activity contributes to the stimulant and mood-enhancing effects of the compound. While this can be beneficial for conditions characterized by monoamine deficiencies, such as depression, it also carries a significant risk of adverse effects, including cardiovascular strain and the potential for serotonin syndrome, especially when combined with other serotonergic drugs.[12][13]
Monoamine Oxidase Inhibition
A critical and potentially hazardous aspect of this compound's pharmacology is its ability to act as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3][8][12][13]
-
Mechanism of Action : MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin, in the presynaptic neuron. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation.[12][13] This effect synergizes powerfully with its action as a monoamine releasing agent, resulting in a dramatic and sustained elevation of synaptic monoamine levels. Studies have shown that α-MT and its analogs exhibit significant MAO-A inhibition, with IC50 values in the micromolar range.[12][13]
-
Therapeutic Implications : MAOIs were among the first classes of antidepressants. The MAO-A inhibitory action of this compound undoubtedly contributes to its mood-elevating effects. However, it also introduces a high risk of drug-drug and drug-food interactions (e.g., with tyramine-containing foods or other serotonergic medications), which can precipitate a hypertensive crisis or serotonin syndrome.[12][13]
Part 2: Experimental Validation Protocols
To rigorously characterize the therapeutic potential and risks associated with this compound, a series of well-defined in vitro and ex vivo experiments are necessary.
Caption: Workflow for Pharmacological Characterization.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
Objective: To quantify the affinity of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).[9]
-
Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats (e.g., GF/B).
-
Liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Neurotransmitter Release Assay Using Synaptosomes
This protocol measures the ability of the test compound to induce the release of serotonin from pre-loaded rat brain synaptosomes.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a serotonin releasing agent.
Materials:
-
Rat brain tissue (e.g., striatum or frontal cortex).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer buffer.
-
[3H]Serotonin ([3H]5-HT).
-
Test compound and positive control (e.g., p-Chloroamphetamine, PCA).
-
Perfusion system or superfusion chambers.
-
Liquid scintillation counter.
Methodology:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate to pellet synaptosomes and resuspend them in Krebs-Ringer buffer.
-
Loading: Incubate the synaptosomes with [3H]5-HT to allow for uptake into the vesicles.
-
Superfusion: Place the loaded synaptosomes into superfusion chambers and perfuse with buffer to establish a stable baseline of [3H]5-HT efflux.
-
Stimulation: Switch to a buffer containing the test compound at various concentrations. Collect the perfusate in fractions.
-
Quantification: At the end of the experiment, lyse the synaptosomes to release the remaining [3H]5-HT. Measure the radioactivity in each collected fraction and the final lysate using a liquid scintillation counter.
-
Data Analysis: Express the amount of [3H]5-HT released in each fraction as a percentage of the total radioactivity. Plot the peak release against the log concentration of the test compound to determine the EC50 and Emax values.
Protocol 3: Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol assesses the in vitro inhibitory potential of the test compound on recombinant human MAO-A.[12][13]
Objective: To determine the IC50 value for the inhibition of MAO-A by this compound.
Materials:
-
Recombinant human MAO-A enzyme.
-
MAO-A substrate: Kynuramine or another suitable fluorogenic/chromogenic substrate.[12][13]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Test compound and positive control (e.g., harmine or clorgyline).
-
96-well microplate reader (fluorescence or absorbance).
Methodology:
-
Pre-incubation: In a 96-well plate, add the MAO-A enzyme, buffer, and varying concentrations of the test compound or positive control. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the MAO-A substrate (kynuramine) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Detection: Measure the fluorescent or colored product using a microplate reader.
-
Data Analysis: Calculate the percentage of MAO-A activity remaining at each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.
Part 3: Synthesis and Future Directions
This compound is a compound with a dense and potent pharmacological profile. Its triad of actions—serotonin receptor agonism, monoamine release, and MAO inhibition—makes it a compelling subject for therapeutic investigation but also one that requires significant caution.
Therapeutic Potential: The combination of psychedelic (5-HT2A agonism) and antidepressant-like (monoamine release/MAO inhibition) properties suggests potential efficacy in treatment-resistant depression and other mood disorders. The entactogenic effects may also be beneficial in psychotherapy settings, similar to MDMA.
Challenges and Risks: The primary challenge is the compound's lack of selectivity. The potent MAO-A inhibition creates a high risk for dangerous drug interactions.[12][13] Furthermore, the broad monoamine release can lead to significant cardiovascular side effects and potential neurotoxicity.[8][14]
Future Research:
-
Enantiomer-Specific Profiling: A head-to-head comparison of the (R)- and (S)-enantiomers across all relevant targets is crucial to understand if a more favorable therapeutic window can be achieved with one isomer.
-
Analogue Development: Medicinal chemistry efforts could focus on designing analogs that retain the desired 5-HT2A agonism while reducing MAO-A inhibition or monoamine releasing activity. For example, modifying the alpha-methyl group can significantly alter pharmacological activity.[7]
-
In Vivo Studies: Preclinical animal models of depression and anxiety are needed to translate the in vitro findings into potential therapeutic effects and to carefully assess the safety profile and dose-response relationship.
By systematically dissecting the complex pharmacology of this compound, the scientific community can better understand its risks and unlock its potential for developing novel therapeutics for challenging neuropsychiatric conditions.
References
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Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 272, 63-71. [Link]
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PubChem. (n.d.). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. National Center for Biotechnology Information. Retrieved from [Link]
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Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 29(10), 2009-2015. [Link]
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Nova Recovery Center. (n.d.). Alpha-MT (α-Methyltryptamine): Effects, Risks & Treatment Options. Retrieved from [Link]
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Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from [Link]
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PsychonautWiki. (n.d.). αMT. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE. Retrieved from [Link]
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Wikipedia. (n.d.). α-Methylserotonin. Retrieved from [Link]
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Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ACS medicinal chemistry letters, 5(11), 1188-1193. [Link]
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World Health Organization. (2014). Alpha-methyltryptamine (AMT). Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]
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Wikipedia. (n.d.). Serotonin releasing agent. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
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ResearchGate. (n.d.). Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
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Fagervall, I., & Ross, S. B. (1986). Selective inhibition of monoamine oxidase in monoaminergic neurons in the rat brain. Journal of neural transmission, 65(3-4), 233-246. [Link]
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PubChem. (n.d.). (+-)-alpha-Methyltryptamine. National Center for Biotechnology Information. Retrieved from [Link]
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The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of Substituted Indolylpropanamines
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted indolylpropanamines, a chemical scaffold of significant interest in modern drug discovery. We will dissect the intricate interplay between molecular structure and biological function, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of these versatile compounds. Our focus will be on the core principles that govern their interaction with key biological targets, primarily serotonin receptors, and the methodologies employed to elucidate these relationships.
The Indolylpropanamine Scaffold: A Privileged Structure
The indole ring system is a ubiquitous motif in biologically active compounds, from neurotransmitters like serotonin to a multitude of pharmaceuticals. When coupled with a propanamine side chain, it forms the indolylpropanamine scaffold, a privileged structure that serves as a foundational template for designing ligands targeting a variety of receptors and enzymes. The inherent versatility of this scaffold lies in the numerous positions available for substitution, each offering a unique opportunity to modulate the compound's pharmacological profile.
Our exploration will focus on three primary regions of modification:
-
The Indole Ring: Substitutions on the benzene portion (positions 4, 5, 6, and 7) and the pyrrole portion (N1 and C2) of the indole nucleus.
-
The Propanamine Side Chain: Modifications to the ethylamine chain, including alkylation and conformational constraints.
-
The Terminal Amine: Alterations to the basic nitrogen, which plays a crucial role in receptor interactions.
The following diagram illustrates the key regions for substitution on the indolylpropanamine scaffold.
Caption: Key substitution points on the indolylpropanamine scaffold.
Decoding the Language of Interaction: SAR at Serotonin Receptors
Substituted indolylpropanamines are renowned for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a vast array of physiological and neuropsychological processes.[1] The affinity and functional activity (agonist, antagonist, or inverse agonist) of these compounds are exquisitely sensitive to their substitution patterns.
The Influence of Indole Ring Substitutions
The indole nucleus serves as the primary recognition element for many serotonin receptors. Substitutions on this ring system can profoundly impact binding affinity and selectivity.
-
5-Position Substitutions: The 5-position is a critical determinant of activity, particularly at 5-HT2A receptors. The introduction of a methoxy (-OCH3) group at this position often enhances affinity.[2] For example, N,N-dimethyl-5-methoxytryptamine (5-MeO-DMT) exhibits high affinity for the 5-HT2A receptor. This is attributed to the ability of the methoxy group to act as a hydrogen bond acceptor, potentially interacting with serine residues within the receptor's binding pocket.
-
Other Aromatic Ring Substitutions: Halogenation (e.g., with fluorine or chlorine) at various positions on the benzene ring can also modulate activity, often by altering the electronic properties and lipophilicity of the molecule.
-
N1-Position Substitutions: Alkylation at the N1 position of the indole ring can influence both affinity and functional activity. For instance, substitution with a methyl group can sometimes decrease affinity, suggesting that the indole N-H may act as a hydrogen bond donor in the receptor-ligand interaction.[2]
The Role of the Propanamine Side Chain
The propanamine side chain acts as a linker between the indole core and the terminal amine, and its conformation and substitution pattern are crucial for optimal receptor engagement.
-
α-Methylation: The introduction of a methyl group at the α-position of the side chain, as seen in α-methyltryptamine, can increase metabolic stability and alter the pharmacological profile, often increasing selectivity for certain receptor subtypes.
-
Conformational Restriction: Constraining the flexibility of the side chain through cyclization or the introduction of rigidifying elements can lock the molecule into a bioactive conformation, leading to enhanced affinity and selectivity.
The Significance of the Terminal Amine
The basicity and steric bulk of the terminal amine are critical for the initial ionic interaction with an acidic residue (typically an aspartate) in the transmembrane domain of the receptor.
-
Alkylation: The degree of alkylation on the terminal nitrogen (primary, secondary, or tertiary amine) significantly affects activity. For many serotonin receptors, secondary and tertiary amines are preferred.
-
Bulky Substituents: The introduction of bulky substituents on the nitrogen can lead to a decrease in affinity due to steric hindrance within the binding pocket.
Experimental Elucidation of Structure-Activity Relationships
The determination of SAR is an empirical process that relies on the synthesis of analog series and their subsequent biological evaluation. This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry.
Synthesis of Substituted Indolylpropanamines
A variety of synthetic strategies can be employed to access substituted indolylpropanamines. A common and versatile approach is the Speeter-Anthony synthesis , which involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a desired amine and subsequent reduction.
Experimental Protocol: Speeter-Anthony Synthesis of a 5-Substituted-N,N-dimethyltryptamine
-
Acylation: To a solution of the 5-substituted indole (1.0 eq) in anhydrous diethyl ether at 0°C, add oxalyl chloride (1.1 eq) dropwise. Stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 1 hour. The resulting indol-3-ylglyoxylyl chloride is typically used in the next step without further purification.
-
Amidation: Cool the reaction mixture back to 0°C and add a solution of dimethylamine (2.5 eq) in diethyl ether dropwise. Stir at room temperature for 2 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude amide in anhydrous tetrahydrofuran (THF) and add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0°C. Reflux the reaction mixture for 4 hours.
-
Final Work-up and Purification: Cool the reaction to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting solids and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-N,N-dimethyltryptamine.
The following diagram illustrates the workflow for the synthesis and evaluation of indolylpropanamine analogs.
Caption: Iterative workflow for SAR studies of indolylpropanamines.
Biological Evaluation: Unveiling Affinity and Function
3.2.1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity for the receptor.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]
3.2.2. Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For GPCRs like the 5-HT2A receptor, which couples to Gq/11, agonist activation leads to an increase in intracellular calcium.
Experimental Protocol: Calcium Flux Functional Assay
-
Cell Culture and Dye Loading: Culture cells stably expressing the 5-HT2A receptor. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, pre-incubate the cells with the test compound before adding a known agonist to determine the IC50.
Quantitative Structure-Activity Relationships (QSAR): From Data to Predictive Models
As SAR data accumulates, computational methods can be employed to develop quantitative structure-activity relationship (QSAR) models.[5] These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
3D-QSAR approaches , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods align a set of molecules and calculate their steric and electrostatic fields. The variations in these fields are then correlated with the biological activity to generate a 3D model that highlights the regions where steric bulk or specific electronic properties are favorable or unfavorable for activity.[6]
The following diagram illustrates the general principle of a 3D-QSAR study.
Caption: Workflow of a 3D-QSAR study.
Conclusion and Future Directions
The study of the structure-activity relationship of substituted indolylpropanamines is a dynamic and evolving field. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is essential for the discovery of novel ligands with desired pharmacological profiles. As our understanding of receptor structure and signaling becomes more sophisticated, so too will our ability to design indolylpropanamines with enhanced potency, selectivity, and therapeutic potential. The integration of computational methods, such as 3D-QSAR and molecular docking, will continue to play a pivotal role in accelerating the drug discovery process, enabling the more rapid identification of promising lead compounds for a wide range of therapeutic applications.
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Monge, A., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(9), 878. [Link][1]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link][7]
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Ochoa-Puentes, C., et al. (2021). Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Molecules, 26(16), 4945. [Link][5]
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Methodological & Application
Application Notes and Protocols for In Vivo Studies of (2R)-1-(1H-indol-3-yl)propan-2-amine
Introduction: Unveiling the In Vivo Profile of a Chiral Tryptamine
(2R)-1-(1H-indol-3-yl)propan-2-amine, also known as (R)-alpha-methyltryptamine, is a chiral tryptamine derivative with a structural resemblance to the neurotransmitter serotonin.[1][2][3] Tryptamines are a class of compounds known for their wide range of biological activities, often acting as neuromodulators or neurotransmitters in vivo.[2][4] The study of specific stereoisomers like the (2R) enantiomer is critical, as chirality can significantly influence pharmacological activity, including receptor binding affinity, efficacy, and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to characterize the physiological and behavioral effects of this compound in rodent models.
The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.[5][6][7][8] The primary objective is to provide a framework for investigating the compound's pharmacokinetic profile, dose-response relationships, and potential therapeutic or adverse effects. Given its structural similarity to serotonin, it is hypothesized that this compound may interact with serotonin receptors, making animal models of mood, anxiety, and cognition particularly relevant for investigation.[9][10][11]
Ethical Considerations in Animal Research
All in vivo experiments must be conducted in strict accordance with international, national, and institutional guidelines for the ethical use of animals in research.[5][6][7] Key principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (optimizing procedures to minimize animal suffering).[6][8] Researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before commencing any studies.[6][12]
Pre-Clinical Workflow: A Step-by-Step Overview
The following diagram illustrates a typical workflow for the in vivo characterization of this compound.
Caption: Workflow for in vivo studies of this compound.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| This compound | >98% purity | Test compound |
| Vehicle (e.g., 0.9% Saline, DMSO, Tween 80) | Sterile, USP grade | Solubilization and administration of the test compound |
| Anesthetics (e.g., Isoflurane) | Pharmaceutical grade | For non-survival surgical procedures or terminal sample collection |
| Analgesics (e.g., Buprenorphine) | Pharmaceutical grade | Post-procedural pain management |
| Rodent models (e.g., C57BL/6 mice, Sprague-Dawley rats) | Specific pathogen-free (SPF) | In vivo test subjects |
| Standard rodent chow and water | Ad libitum access | Animal maintenance |
| Syringes and needles | Various gauges (e.g., 27-30G) | Compound administration |
| Blood collection tubes (e.g., EDTA-coated) | Sterile | For pharmacokinetic analysis |
| Euthanasia agent (e.g., CO2, pentobarbital) | As per approved IACUC protocol | Humane euthanasia |
Experimental Protocols
Protocol 1: Dose Formulation and Vehicle Selection
Rationale: The choice of vehicle is critical for ensuring the bioavailability and minimizing local irritation at the injection site. A tiered approach is recommended to identify a suitable vehicle.
Step-by-Step Methodology:
-
Solubility Testing:
-
Begin by assessing the solubility of this compound in sterile 0.9% saline.
-
If solubility is poor, consider a co-solvent system. A common starting point is a mixture of Dimethyl sulfoxide (DMSO) and saline. A maximum of 10% DMSO is generally well-tolerated in rodents.
-
For compounds that are difficult to solubilize, a suspension can be created using a vehicle such as 0.5% carboxymethylcellulose (CMC) or a small percentage of a surfactant like Tween 80 (e.g., 1-2%) in saline.
-
-
pH Adjustment:
-
Measure the pH of the final formulation. For parenteral administration, the pH should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) to minimize discomfort and tissue damage. Use sterile HCl or NaOH for adjustments.
-
-
Sterility:
-
All parenteral formulations must be sterile. If the vehicle components are not pre-sterilized, the final formulation should be filter-sterilized through a 0.22 µm syringe filter.
-
Protocol 2: Administration of this compound
Rationale: The route of administration significantly impacts the rate of absorption and bioavailability of a compound.[13] The choice of route should align with the experimental objectives. For initial screening, intraperitoneal (IP) injection is often used due to its relative ease and rapid absorption.
Administration Routes in Mice:
| Route | Maximum Volume | Needle Gauge | Absorption Rate | Notes |
| Intravenous (IV) | < 0.2 mL | 27-30 G | Fastest | Provides immediate systemic circulation.[14] Requires technical skill. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Fast | Faster absorption than subcutaneous.[15] Technically simpler than IV. |
| Subcutaneous (SC) | < 0.2 mL/site | 25-27 G | Slower | Suitable for sustained release formulations.[15] Injections are made into the loose skin on the back of the neck.[15] |
| Oral (PO) | < 1-2 mL | Gavage needle | Variable | Subject to first-pass metabolism. |
Data adapted from various sources.[13][15]
Step-by-Step Methodology (Intraperitoneal Injection in Mice):
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Needle Insertion: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Injection: Slowly inject the formulated compound.
-
Observation: Monitor the animal for any immediate adverse reactions post-injection.
Protocol 3: Pharmacokinetic (PK) Study Design
Rationale: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for designing subsequent pharmacodynamic and efficacy studies.
Step-by-Step Methodology:
-
Animal Grouping: Assign animals to different time-point groups (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose). A typical group size is 3-5 animals per time point.
-
Compound Administration: Administer a single dose of this compound via the chosen route (e.g., IV and IP to determine bioavailability).
-
Sample Collection: At each designated time point, collect blood samples (e.g., via cardiac puncture under terminal anesthesia). It is also advisable to collect brain and other relevant tissues to assess tissue distribution.
-
Sample Processing: Process blood to obtain plasma and immediately freeze all samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the samples using a validated bioanalytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Potential Behavioral and Physiological Assessments
Given the structural similarity of this compound to serotonin, a range of behavioral and physiological assessments can be employed to characterize its in vivo effects.
-
Locomotor Activity: To assess for stimulant or sedative effects.
-
Forced Swim Test & Tail Suspension Test: Commonly used models to screen for potential antidepressant-like activity.
-
Elevated Plus Maze & Open Field Test: To evaluate anxiolytic or anxiogenic effects.
-
Prepulse Inhibition of the Acoustic Startle Response: To assess sensorimotor gating, which can be disrupted in certain neuropsychiatric disorders.
-
Head-Twitch Response: A behavioral assay in rodents that is often associated with 5-HT2A receptor agonism.
-
Body Temperature: Changes in core body temperature can be indicative of serotonergic modulation.
Troubleshooting
| Problem | Potential Cause | Solution |
| Compound precipitation in formulation | Poor solubility, incorrect pH. | Re-evaluate vehicle composition. Consider sonication or gentle warming. Adjust pH to improve solubility. |
| High variability in behavioral data | Inconsistent dosing, environmental stressors, improper animal handling. | Ensure accurate dose administration. Maintain a consistent and low-stress testing environment. Handle animals gently and consistently. |
| Adverse events post-dosing (e.g., seizures, distress) | Toxicity at the tested dose. | Immediately consult with a veterinarian. Reduce the dose in subsequent experiments. Establish a dose-response curve to identify a maximum tolerated dose (MTD). |
Conclusion
The in vivo characterization of this compound requires a systematic and ethically sound approach. The protocols outlined in this document provide a foundational framework for researchers to investigate the pharmacokinetic and pharmacodynamic properties of this novel tryptamine derivative. Careful consideration of dose formulation, route of administration, and appropriate behavioral and physiological endpoints is paramount for generating high-quality, reproducible data. The insights gained from these studies will be instrumental in elucidating the compound's mechanism of action and its potential as a pharmacological tool or therapeutic agent.
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University of Wisconsin-Madison. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]
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The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
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Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved from [Link]
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Swiss Academies of Arts and Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]
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PubMed. (n.d.). Serotonin receptors and animal models of aggressive behavior. Retrieved from [Link]
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Psychiatric News. (n.d.). Animal Study Suggests Potential Role of Serotonin Receptor Agonist. Retrieved from [Link]
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ichorbio. (2022). Navigating the Ethics of In Vivo Research: Science vs. Welfare. Retrieved from [Link]
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Radboud University. (n.d.). A validated animal model for the Serotonin Syndrome. Retrieved from [Link]
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ResearchGate. (2013). Animal Models of the Serotonin Syndrome: A Systematic Review. Retrieved from [Link]
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MDPI. (n.d.). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. Retrieved from [Link]
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MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Retrieved from [Link]
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PubMed Central. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Retrieved from [Link]
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ChemistryViews. (2019). Using Enzymes to Make Tryptamine Analogs. Retrieved from [Link]
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ResearchGate. (n.d.). General scheme for the synthesis of tryptamine derivatives. Retrieved from [Link]
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PubMed. (2020). Inhibitory effect of α1D/1A antagonist 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide on estrogen/androgen-induced rat benign prostatic hyperplasia model in vivo. Retrieved from [Link]
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PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]
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ResearchGate. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Retrieved from [Link]
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PubMed. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Retrieved from [Link]
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PubChem. (n.d.). (+-)-alpha-Methyltryptamine. Retrieved from [Link]
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PubMed. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanamide. Retrieved from [Link]
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PubMed. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Retrieved from [Link]
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MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-(1H-indol-3-yl)propan-1-ol hydrochloride. Retrieved from [Link]
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Analytical Methods for the Quantification of (2R)-1-(1H-indol-3-yl)propan-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of (2R)-1-(1H-indol-3-yl)propan-2-amine, a chiral indoleamine. Given the stereospecific nature of pharmacological activity, robust and selective analytical methods are critical for distinguishing and quantifying the (2R)-enantiomer from its (2S)-counterpart. This document outlines two primary methodologies: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment and bulk quantification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. The causality behind method selection, detailed step-by-step protocols, and guidelines for method validation based on ICH Q2(R1) standards are presented to ensure scientific integrity and reliable results.
Introduction and Method Selection Rationale
This compound (CAS: 7795-52-0) is a chiral primary amine belonging to the tryptamine family.[1][2] The biological activity of chiral molecules is often enantiomer-specific; one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.[3] Consequently, the ability to selectively quantify the (2R)-enantiomer is paramount in pharmaceutical development, quality control, and pharmacokinetic studies.
The analytical challenges are twofold: achieving accurate quantification and ensuring enantiomeric specificity. The selection of an analytical technique is therefore dictated by the sample matrix and the required sensitivity.
-
For Drug Substance and Pharmaceutical Formulations: The primary goal is to determine the purity and concentration of the active pharmaceutical ingredient (API). Chiral HPLC with UV detection is the method of choice. The indole moiety of the analyte possesses a strong chromophore, enabling sensitive UV detection without derivatization.[4] Polysaccharide-based chiral stationary phases (CSPs) provide the necessary environment for enantiomeric resolution through the formation of transient diastereomeric complexes.[5][6]
-
For Biological Matrices (Plasma, Urine, etc.): The analyte is typically present at very low concentrations within a complex mixture of endogenous components. LC-MS/MS offers unparalleled sensitivity and selectivity for this application.[7][8] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the analyte can be quantified with high accuracy, even in the presence of matrix interferences.[9] Coupling this with a chiral chromatographic separation provides a definitive method for enantiomer-specific bioanalysis.
Overall Analytical Workflow
The quantification process follows a structured workflow from sample receipt to final data reporting. This ensures consistency, traceability, and the validity of the results.
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Application Note & Protocol: Preparation of (2R)-1-(1H-indol-3-yl)propan-2-amine Solutions for Cell-Based Assays
Abstract
(2R)-1-(1H-indol-3-yl)propan-2-amine is an indole-amine compound of interest in various biological research fields. The successful use of this and other hydrophobic small molecules in cell culture hinges on proper dissolution and dilution to ensure reproducible concentrations and avoid solvent-induced cytotoxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents, preparation of high-concentration stock solutions, and subsequent dilution into aqueous cell culture media. We will explore the causality behind solvent choice, present detailed, step-by-step protocols, and emphasize the critical importance of vehicle controls for data integrity.
Part 1: Physicochemical Properties & Solubility Rationale
Understanding the chemical structure of this compound is fundamental to devising an effective solubilization strategy. The molecule consists of a nonpolar indole ring system and a more polar propan-2-amine side chain. This amphipathic nature dictates its solubility characteristics.
-
The indole ring is largely hydrophobic, suggesting poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media at neutral pH. This moiety confers solubility in organic solvents.
-
The primary amine (-NH2) group provides a site for protonation. In an acidic environment (low pH), this group can become protonated (-NH3+), which would significantly increase the molecule's polarity and enhance its solubility in water.
Based on this structure, two primary solubilization strategies can be employed: dissolution in a biocompatible organic solvent or dissolution in an acidified aqueous solution.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂ | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| CAS Number | 7795-52-0 | [1][2][3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | 127-128 ºC | [2] |
Part 2: Strategic Solvent Selection for Cell Culture Applications
The ideal solvent should completely dissolve the compound, be miscible with cell culture medium, and exhibit minimal cytotoxicity at the final working concentration.[5][6] The choice of solvent is a critical experimental parameter that must be carefully considered and controlled.
Table 2: Comparison of Recommended Solvents for Cell-Based Assays
| Solvent | Max. Tolerated Conc. (v/v) in Media | Advantages | Disadvantages |
| DMSO | ≤ 0.5% (cell line dependent)[7] | Universal solvent for nonpolar compounds.[7] | Cytotoxic at concentrations >0.5%.[6][7] Can affect cell differentiation and other biological processes. |
| Ethanol (EtOH) | ≤ 1.0% (cell line dependent)[7][8] | Less toxic than DMSO for many cell lines.[8][9] Volatile, easy to remove if needed. | May not be as effective as DMSO for highly insoluble compounds. Can interfere with cell membrane structures.[8] |
| Acidified PBS | N/A (pH dependent) | Avoids organic solvents entirely. | Requires careful pH monitoring. May not be suitable if the compound is unstable at low pH or if the final pH affects cell viability. |
Expert Recommendation: For most applications, Dimethyl Sulfoxide (DMSO) is the preferred starting solvent due to its strong solubilizing power. However, it is imperative to determine the maximum tolerated DMSO concentration for your specific cell line and to always maintain the final concentration at or below this level (typically ≤0.5%).[7][8]
Part 3: Experimental Protocols
These protocols provide a framework for preparing accurate and sterile solutions. Adherence to aseptic technique is critical to prevent contamination of cell cultures.
Diagram: General Workflow for Solution Preparation
The following diagram illustrates the standardized workflow for preparing stock and working solutions for cell culture experiments.
Caption: Workflow for preparing and using compound solutions in cell culture.
Protocol 3.1: Preparation of a 100 mM Organic Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which allows for minimal solvent addition to the final cell culture.[10][11]
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance[12]
-
Volumetric flask (Class A)[12]
-
Sterile microcentrifuge tubes or cryovials
-
0.22 µm syringe filter (ensure compatibility with DMSO, e.g., PTFE)
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Final Volume (L)
-
Example for 1 mL of 100 mM stock: Mass = 0.1 mol/L × 174.24 g/mol × 0.001 L = 0.01742 g = 17.42 mg
-
-
Weighing: Accurately weigh the calculated mass (e.g., 17.42 mg) of the compound and place it into a sterile volumetric flask. For accuracy, it's often easier to weigh a mass close to the target, record the exact weight, and then calculate the precise final concentration.[12]
-
Dissolution:
-
Add approximately 80% of the final volume of DMSO (e.g., 800 µL for a 1 mL final volume).
-
Cap the flask and vortex or sonicate at room temperature until the solid is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution but should be used with caution to avoid compound degradation.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Final Volume Adjustment: Carefully add DMSO to the calibration mark of the volumetric flask to reach the final volume (e.g., 1.0 mL). Invert the flask several times to ensure homogeneity.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PTFE syringe filter and dispense the sterile stock solution into sterile, light-protecting (amber) cryovials.
-
Aliquoting and Storage:
-
Dispense small, single-use volumes (e.g., 10-20 µL) into each cryovial to avoid repeated freeze-thaw cycles.
-
Label each vial clearly with the compound name, exact concentration, solvent, and date.[10]
-
Store aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year) . Protect from light.[13]
-
Protocol 3.2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the crucial step of diluting the concentrated organic stock into your final working solution.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of stock solution required. A serial dilution approach is often best to maintain accuracy.
-
Example: To make a 10 µM working solution from a 100 mM stock, a 1:10,000 dilution is needed.
-
Step 1 (Intermediate Dilution): Dilute the 100 mM stock 1:100. Add 2 µL of the 100 mM stock to 198 µL of sterile culture medium. This creates a 1 mM intermediate solution.
-
Step 2 (Final Dilution): Dilute the 1 mM intermediate solution 1:100. For every 1 mL of final working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium. This yields a final concentration of 10 µM.
-
-
Vehicle Control Preparation: This is the most critical control in your experiment. Prepare a parallel "working solution" that contains the identical final concentration of solvent (e.g., DMSO) but no compound.
-
Example: In the dilution above, the final DMSO concentration is 0.01% (from the 1:10,000 overall dilution). Your vehicle control must also contain 0.01% DMSO in culture medium.
-
-
Application to Cells: Mix the working solutions well by gentle pipetting and add the appropriate volume to your cell cultures. Treat the control wells with the vehicle control solution.
Part 4: Validation and Trustworthiness
A protocol is only trustworthy if it is self-validating. The following points are essential for ensuring the integrity of your results.
-
Solubility Check: After preparing the stock solution, and especially after diluting it into aqueous media, visually inspect for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the working concentration is too high and must be lowered.
-
The Vehicle Control: The vehicle control is non-negotiable. Any observed biological effect must be significantly different from the vehicle control to be attributed to the compound.[6] It accounts for any potential effects of the solvent on cell viability, morphology, or signaling pathways.
-
Concentration-Response Curve: To validate an effect, a concentration-response (dose-response) experiment should be performed. This demonstrates that the magnitude of the biological effect changes in a predictable way as the compound concentration is varied.
Part 5: Safety & Handling Precautions
This compound and its structural analogs should be handled with appropriate care.
-
GHS Hazards: Classified as harmful if swallowed, and causes skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound and its concentrated solutions.[14][15]
-
Handling: Handle the chemical powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Disposal: Dispose of waste according to your institution's hazardous chemical waste guidelines.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Wińska, K., et al. (2019). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Molecules, 24(15), 2806. [Link]
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Zhang, Y., et al. (2018). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Journal of Toxicology, 2018, 6891038. [Link]
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Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]
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Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549–559. [Link]
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Ates, G., et al. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Hacettepe University Journal of the Faculty of Pharmacy, 40(2), 101-112. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
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Bitesize Bio. (2015). How to Make Accurate Stock Solutions. [Link]
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Rice University. Solutions and dilutions: working with stock solutions. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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PubChem. 2-Amino-3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: In Vivo Animal Models for Studying (R)-alpha-methyltryptamine Effects
Abstract
(R)-alpha-methyltryptamine ((R)-αMT) is the (R)-enantiomer of the psychoactive compound α-methyltryptamine, a substance known for its complex pharmacology that includes stimulant, entactogenic, and psychedelic properties. The parent compound, racemic αMT, functions as a releasing agent of serotonin, norepinephrine, and dopamine, a non-selective serotonin receptor agonist, and a monoamine oxidase inhibitor (MAOI). Understanding the specific contribution of the (R)-isomer to this profile is critical for elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of in vivo animal models to characterize the pharmacological effects of (R)-αMT. The protocols herein are designed to dissect its psychedelic, stimulant, and monoamine oxidase-inhibiting properties through validated behavioral and neurochemical assays.
Introduction: The Rationale for Isomer-Specific Investigation
Racemic α-methyltryptamine (αMT) presents a multifaceted mechanism of action, making it difficult to attribute specific behavioral outcomes to a single neurobiological event. It is a potent releaser of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), similar to compounds like MDMA. Furthermore, it acts as an agonist at various serotonin receptors, notably the 5-HT2A receptor, which is the canonical target for classic psychedelics. Compounding this complexity is its activity as a potent, long-acting, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of monoaminergic neurotransmitters.
Stereochemistry plays a pivotal role in pharmacology. The differential effects of (S)- and (R)-enantiomers of drugs like amphetamine or MDMA are well-documented. It is therefore highly probable that (R)-αMT and (S)-αMT possess distinct pharmacological profiles. The (S)-enantiomer of the related compound α-methyl-5-hydroxytryptamine is known to be more potent at the 5-HT2 receptor. This suggests that the (R)- and (S)-isomers of αMT likely differ in their affinity and efficacy at various transporters and receptors. This guide focuses on establishing a robust preclinical framework to isolate and characterize the in vivo effects of (R)-αMT.
The experimental design proposed follows a logical progression, starting with fundamental behavioral characterization and moving towards more complex neurochemical analyses.
Experimental Workflow & Decision Framework
The investigation into (R)-αMT should follow a tiered approach. This workflow ensures that foundational behavioral data is collected before proceeding to more invasive and resource-intensive neurochemical studies.
Caption: Workflow for an in vivo microdialysis experiment.
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., mPFC or NAc). Secure the cannula to the skull with dental cement. Allow the animal to recover for 5-7 days.
-
Microdialysis Experiment: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min). [1]3. Baseline Collection: Allow the system to equilibrate for at least 90-120 minutes. Collect baseline dialysate samples every 20 minutes. Analyze these samples to ensure stable neurotransmitter levels.
-
Drug Administration and Sampling: Administer a behaviorally active dose of (R)-αMT (i.p.) and continue collecting dialysate samples for at least 3 hours.
-
Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify levels of serotonin, dopamine, norepinephrine, and their metabolites (e.g., 5-HIAA, DOPAC). [2][3]6. Data Analysis: Express post-injection neurotransmitter levels as a percentage of the average baseline concentration. Analyze the data using a two-way repeated-measures ANOVA (Treatment x Time) to determine the significance of changes in neurotransmitter efflux.
Protocol 5: Ex Vivo Monoamine Oxidase (MAO) Inhibition Assay
Causality and Rationale: Racemic αMT is a known MAO inhibitor. [4][5]It is crucial to determine if (R)-αMT contributes to this effect. This protocol measures MAO-A and MAO-B activity in brain and liver tissue after in vivo drug administration. A reduction in enzyme activity would confirm that (R)-αMT is an MAOI, which would significantly potentiate and prolong its monoamine-releasing effects.
Step-by-Step Methodology:
-
In Vivo Dosing: Administer various doses of (R)-αMT or a known MAOI control (e.g., clorgyline for MAO-A) to groups of mice. [6][7]2. Tissue Collection: At a predetermined time point (e.g., 60 minutes post-injection), humanely euthanize the animals and rapidly dissect the brain and liver.
-
Homogenate Preparation: Homogenize the tissues in a suitable buffer (e.g., phosphate buffer) and prepare mitochondrial fractions via centrifugation.
-
Enzyme Activity Assay: Measure MAO-A and MAO-B activity using a fluorometric or radiometric assay. This typically involves incubating the tissue homogenate with a specific substrate (e.g., kynuramine for MAO-A) and measuring the rate of product formation.
-
Data Analysis: Calculate the percent inhibition of MAO-A and MAO-B activity for each dose of (R)-αMT compared to the vehicle-treated group. Determine the ED50 (the dose that produces 50% inhibition) for each enzyme.
Conclusion and Synthesis
The comprehensive evaluation of (R)-alpha-methyltryptamine requires a multi-faceted approach. The protocols outlined above provide a systematic framework to dissect its potential psychedelic, stimulant, rewarding, and MAO-inhibiting properties. By first establishing a behavioral dose-response profile with the HTR and locomotor activity tests, researchers can make informed decisions about the doses to use in more complex paradigms like CPP and in vivo microdialysis. The neurochemical data must then be correlated with the behavioral outcomes to build a complete mechanistic understanding. This structured, causality-driven approach is essential for accurately characterizing the pharmacological profile of (R)-αMT and determining its potential as a research tool or therapeutic agent.
References
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Title: Running Reward Conditioned Place Preference Task - Bio-protocol Source: Bio-protocol URL: [Link]
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Title: Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism Source: MDPI URL: [Link]
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Title: A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis Source: J-STAGE URL: [Link]
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Title: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm Source: JoVE URL: [Link]
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Title: A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats Source: JoVE URL: [Link]
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Title: A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Source: SciSpace URL: [Link]
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Title: α-Methyltryptamine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum Source: PubMed URL: [Link]
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Title: Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease Source: PubMed URL: [Link]
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Title: Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat Source: PubMed URL: [Link]
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Title: Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action Source: PubMed Central URL: [Link]
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Title: Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis Source: PubMed Central URL: [Link]
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Title: Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement Source: PubMed Central URL: [Link]
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Title: Locomotor Activity Test SOP (Portland VA Medical Center) Source: Portland VA Medical Center URL: [Link]
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Title: Head-twitch response Source: Grokipedia URL: [Link]
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Title: 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex Source: PubMed URL: [Link]
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Application Note: A Validated Chiral and Achiral HPLC-UV Method for the Analysis of (2R)-1-(1H-indol-3-yl)propan-2-amine
Abstract
This application note details the development and validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of (2R)-1-(1H-indol-3-yl)propan-2-amine, a chiral tryptamine derivative of significant interest in pharmaceutical research. The first method utilizes reversed-phase chromatography for the accurate quantification and purity assessment of the bulk active pharmaceutical ingredient (API). The second, and critically important, method employs a chiral stationary phase to achieve baseline separation of the (2R) and (2S) enantiomers, enabling precise determination of enantiomeric purity. The causality behind chromatographic choices, detailed step-by-step protocols, and a full validation summary according to ICH guidelines are presented to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is a chiral primary amine belonging to the tryptamine class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit significant biological activity. In the context of chiral molecules, enantiomers can possess markedly different pharmacological and toxicological profiles.[1][2] Therefore, regulatory bodies worldwide mandate the development of stereospecific analytical methods to control the enantiomeric purity of chiral drug candidates.[3]
This guide provides a two-pronged analytical strategy:
-
Method 1: Achiral Reversed-Phase HPLC (RP-HPLC): A robust method for determining the chemical purity and concentration of the target compound, treating it as a single entity. This is essential for quality control of bulk material and formulation analysis.
-
Method 2: Chiral Normal-Phase HPLC (NP-HPLC): A highly selective method for separating the this compound from its (2S) enantiomer. This is indispensable for monitoring the stereochemical integrity of the API during synthesis and storage.
The choice of a C18 stationary phase for the achiral method is based on its proven versatility for separating moderately polar compounds like tryptamine derivatives.[4][5] For the chiral method, a polysaccharide-based chiral stationary phase (CSP) was selected due to its broad applicability and high success rate in resolving chiral amines.[2][6][7]
Analyte Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₁H₁₄N₂ | [8][9] |
| Molecular Weight | 174.24 g/mol | [8][9] |
| Structure | [8] |
Experimental
Instrumentation and Software
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Reagents, Standards, and Columns
-
This compound reference standard (purity >99%).
-
(2S)-1-(1H-indol-3-yl)propan-2-amine reference standard (for selectivity testing).
-
Acetonitrile (ACN), Methanol (MeOH), n-Hexane, and 2-Propanol (IPA) - All HPLC grade.
-
Trifluoroacetic acid (TFA) and Diethylamine (DEA) - Analytical grade.
-
Water, HPLC grade (e.g., from a Milli-Q® system).
-
Achiral Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size).[7]
Standard Solution Preparation
-
Primary Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (Methanol is recommended). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare working standards by serial dilution of the primary stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
Method 1: Achiral Purity Analysis by RP-HPLC
Rationale and Optimization
This method is designed for robust, routine analysis of chemical purity. A C18 column provides excellent retention for the indole moiety. The mobile phase consists of an organic modifier (Acetonitrile) and water. A small amount of Trifluoroacetic acid (TFA) is added as an ion-pairing agent to sharpen the peak of the primary amine and ensure symmetrical peak shape by masking residual silanol interactions on the stationary phase. UV detection at 280 nm is selected, as this is a region of strong absorbance for the indole chromophore.[10][11]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Elution Mode | Isocratic: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | ~15 minutes |
Protocol: Step-by-Step
-
System Preparation: Purge all solvent lines to remove air bubbles.
-
Equilibration: Equilibrate the column with the mobile phase (70:30 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject a 10 µL aliquot of the prepared standard or sample solution.
-
Data Acquisition: Record the chromatogram for 15 minutes.
-
Analysis: Identify the main peak corresponding to the analyte. Calculate purity using the area percent method (assuming all impurities have a similar response factor). For quantitative analysis, use a calibration curve.
Method 2: Enantiomeric Separation by Chiral HPLC
Rationale and Optimization
The separation of enantiomers requires a chiral environment, provided here by the CSP. Cellulose tris(3,5-dimethylphenylcarbamate) is a highly effective selector for a wide range of chiral compounds.[7] Chiral separations are often more successful in normal-phase mode. A mobile phase of n-Hexane and 2-Propanol (IPA) is used. The key to analyzing basic compounds like amines on these columns is the addition of a small amount of a basic modifier, such as Diethylamine (DEA).[2] The DEA competes with the analyte for highly acidic sites on the stationary phase, dramatically improving peak shape and resolution.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | ~25 minutes |
Protocol: Step-by-Step
-
System Preparation: Ensure the HPLC system is compatible with normal-phase solvents. Purge all lines thoroughly.
-
Equilibration: Equilibrate the chiral column with the mobile phase for at least 45-60 minutes. Chiral columns often require longer equilibration times.
-
System Suitability: Inject a racemic standard (a 50:50 mixture of the 2R and 2S enantiomers) to confirm separation and determine the elution order.
-
Sample Injection: Inject a 10 µL aliquot of the sample solution.
-
Data Acquisition: Record the chromatogram for 25 minutes.
-
Analysis: Identify the peaks for the (2R) and (2S) enantiomers based on the system suitability run. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Method Validation Summary
Both methods were validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[12] The following tables summarize the typical performance characteristics.
Achiral Method Validation Data
| Parameter | Result |
| Linearity (Range) | 1 – 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[13] |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2%[14] |
| LOD | 0.05 µg/mL[15] |
| LOQ | 0.15 µg/mL[15] |
| Selectivity | Baseline resolved from process impurities. |
Chiral Method Validation Data
| Parameter | Result |
| Resolution (Rs) | > 2.0 between enantiomers |
| Linearity (Range) | 0.5 – 50 µg/mL (for both enantiomers) |
| Correlation Coefficient (r²) | > 0.998 |
| LOD (for minor enantiomer) | 0.02 µg/mL (0.04% of a 50 µg/mL peak) |
| LOQ (for minor enantiomer) | 0.05 µg/mL (0.1% of a 50 µg/mL peak) |
| Precision (%RSD for % e.e.) | < 1.5% |
| Accuracy (Recovery) | 98.0% - 102.0% for minor enantiomer spiked at 0.5% level |
Visualized Workflows and Logic
The following diagrams illustrate the analytical workflow and the decision logic for method selection.
Caption: General analytical workflow from sample preparation to final reporting.
Caption: Decision logic for selecting the appropriate HPLC method.
Conclusion
This application note provides two validated, robust, and reliable HPLC methods for the comprehensive quality control of this compound. The achiral reversed-phase method is suitable for routine purity and assay testing, while the chiral normal-phase method provides essential, highly selective separation of enantiomers. These protocols are grounded in established chromatographic principles and are designed for straightforward implementation in a pharmaceutical development or quality control laboratory, ensuring the safety, efficacy, and quality of the target compound.
References
-
Leśniak, W., Muszyńska, B., & Opoka, W. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Available from: [Link]
-
Leśniak, W., Muszyńska, B., & Opoka, W. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available from: [Link]
-
Yong, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available from: [Link]
-
Leśniak, W., Muszyńska, B., & Opoka, W. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). Available from: [Link]
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This compound | C11H14N2 | CID 448779. PubChem. Available from: [Link]
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Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. Available from: [Link]
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VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (2011). Original Article. Available from: [Link]
-
Rocchetti, G., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Available from: [Link]
-
Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2019). Chemical Engineering Transactions. Available from: [Link]
- High performance liquid chromatography method for determining tryptamine content. Google Patents.
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Al-Majid, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2024). World Journal of Pharmaceutical and Medical Research. Available from: [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available from: [Link]
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Ye, B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
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Application Notes and Protocols for Radioligand Binding Assays of (R)-α-Methyltryptamine
Abstract
(R)-α-methyltryptamine ((R)-αMT), a less-studied enantiomer of the psychedelic and stimulant α-methyltryptamine (αMT), presents a complex pharmacological profile that necessitates precise characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust radioligand binding assays to determine the affinity of (R)-αMT for key neurochemical targets. We move beyond a generic template to offer detailed, field-proven protocols for three primary targets implicated in αMT's mechanism of action: the Serotonin 2A Receptor (5-HT₂A), the Serotonin Transporter (SERT), and the Trace Amine-Associated Receptor 1 (TAAR1). The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Pharmacological Complexity of α-Methyltryptamine
Alpha-methyltryptamine (αMT) is a synthetic tryptamine that was briefly explored as an antidepressant in the 1960s but is now recognized for its stimulant, entactogenic, and psychedelic properties.[1][2] Its mechanism of action is multifaceted, involving roles as a non-selective serotonin receptor agonist, a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine, and a weak monoamine oxidase (MAO) inhibitor.[3][4] Specifically, αMT demonstrates moderate affinity for 5-HT₁ and 5-HT₂ receptor subtypes.[5] More recent investigations into related tryptamines suggest that the Trace Amine-Associated Receptor 1 (TAAR1), a key regulator of monoaminergic systems, is also a critical target.[6][7]
Given this polypharmacology, understanding the specific binding profile of the (R)-enantiomer is crucial for elucidating its unique contribution to the overall effects of racemic αMT. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter, providing essential data (Kᵢ values) for structure-activity relationship (SAR) studies and drug development.[8][9] This guide details the necessary protocols to profile (R)-αMT against its most relevant targets.
The Principle of Competitive Radioligand Binding
The protocols described herein are competitive binding assays.[10] This technique measures the ability of an unlabeled test compound, (R)-αMT, to compete with a high-affinity, radioactively labeled ligand ("radioligand") for binding to a specific target receptor or transporter.
The core principle involves incubating a fixed concentration of radioligand and receptor-containing membranes with increasing concentrations of the unlabeled test compound. As the concentration of (R)-αMT increases, it displaces more of the radioligand from the target sites. The amount of bound radioactivity is measured, and the data are used to calculate the IC₅₀ value—the concentration of (R)-αMT that inhibits 50% of the specific binding of the radioligand.[9] The IC₅₀ is then converted to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.[11]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Kᵢ: Inhibition constant for the test compound ((R)-αMT).
-
IC₅₀: Concentration of the test compound that displaces 50% of the specific radioligand binding.
-
[L]: Concentration of the radioligand used in the assay.
-
Kₔ: Equilibrium dissociation constant of the radioligand for the target.
General Experimental Workflow
A successful radioligand binding assay follows a systematic workflow. The diagram below outlines the critical phases, from the initial preparation of biological materials to the final data analysis and interpretation. Each step is crucial for generating reliable and reproducible affinity data.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocols
This section provides specific protocols for determining the binding affinity of (R)-αMT at three key targets. It is essential to use high-purity reagents and follow safety guidelines for handling radioisotopes.
Protocol 1: 5-HT₂A Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of (R)-αMT for the human 5-HT₂A receptor.
Scientific Rationale: The 5-HT₂A receptor is the primary target for classic psychedelic drugs.[12] Characterizing (R)-αMT's affinity at this site is fundamental to understanding its potential psychoactive effects. We use [³H]Ketanserin, a well-characterized antagonist radioligand, for this assay.[13][14]
Materials and Reagents:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor.[15]
-
Radioligand: [³H]Ketanserin (Specific Activity: 60-90 Ci/mmol).
-
Test Compound: (R)-α-methyltryptamine HCl.
-
Non-Specific Ligand: Ketanserin (10 µM final concentration).[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked for at least 2 hours in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[16]
-
Scintillation Fluid: Appropriate for solid-phase counting.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw frozen cell pellets on ice and resuspend in ice-cold Assay Buffer.
-
Homogenize using a Polytron-type homogenizer (2 x 15-second bursts).
-
Centrifuge at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 100-200 µg/mL. Determine the exact protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay (96-well plate format):
-
The final assay volume is 200 µL.
-
To appropriate wells, add:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 40 µM Ketanserin (yields 10 µM final).
-
Test Compound: 50 µL of (R)-αMT dilutions (prepare a 4x stock concentration series, e.g., from 10 pM to 100 µM final concentration).
-
-
Add 50 µL of [³H]Ketanserin diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kₔ value (e.g., 0.5-1.0 nM).[13]
-
Add 100 µL of the membrane homogenate (containing 10-20 µg of protein) to all wells to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.[13]
-
Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/B filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Dry the filter mat completely (e.g., under a heat lamp or in a low-temperature oven).
-
-
Counting and Data Analysis:
-
Add scintillation fluid to each well and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of (R)-αMT.
-
Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Kᵢ) of (R)-αMT for the human Serotonin Transporter (SERT).
Scientific Rationale: As αMT is a known monoamine reuptake inhibitor, quantifying its affinity for SERT is essential.[4] This interaction is central to its stimulant and mood-altering effects. [³H]Citalopram is a standard high-affinity radioligand for labeling the SERT.
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing human SERT.
-
Radioligand: [³H]Citalopram (Specific Activity: 70-90 Ci/mmol).
-
Non-Specific Ligand: Fluoxetine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Other reagents and equipment are as described in Protocol 4.1.
Step-by-Step Methodology:
-
Membrane Preparation: Follow the same procedure as in Protocol 4.1.
-
Competitive Binding Assay:
-
The final assay volume is 200 µL.
-
Set up wells for Total Binding, Non-Specific Binding (using 10 µM Fluoxetine), and a range of (R)-αMT concentrations.
-
Add [³H]Citalopram to a final concentration near its Kₔ (e.g., 1.0 nM).
-
Add membrane homogenate (20-40 µg protein/well) to initiate the reaction.
-
-
Incubation and Filtration:
-
Incubate for 60 minutes at room temperature.
-
Terminate by rapid vacuum filtration and wash as described in Protocol 4.1.
-
-
Counting and Data Analysis:
-
Perform scintillation counting and data analysis as described in Protocol 4.1 to determine the Kᵢ of (R)-αMT for SERT.
-
Protocol 3: Trace Amine-Associated Receptor 1 (TAAR1) Binding Assay
Objective: To determine the binding affinity (Kᵢ) of (R)-αMT for the human TAAR1.
Scientific Rationale: TAAR1 is a receptor for endogenous trace amines and psychoactive compounds like amphetamine, modulating dopamine and serotonin systems.[6] Its interaction with tryptamine derivatives is an active area of research. A specific TAAR1 radioligand is required for this assay.[17]
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing human TAAR1.
-
Radioligand: ³[H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine (or another validated TAAR1 radioligand).
-
Non-Specific Ligand: An unlabeled high-affinity TAAR1 ligand (e.g., RO5256390) at 10 µM final concentration.[17]
-
Assay Buffer: 20 mM HEPES-NaOH, 10 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[17]
-
Other reagents and equipment are as described in Protocol 4.1.
Step-by-Step Methodology:
-
Membrane Preparation: Follow the procedure in Protocol 4.1, using the TAAR1 Assay Buffer for the final resuspension.
-
Competitive Binding Assay:
-
The final assay volume is 200 µL.
-
Set up wells for Total Binding, Non-Specific Binding (using 10 µM RO5256390), and a range of (R)-αMT concentrations.
-
Add the TAAR1 radioligand to a final concentration near its Kₔ value (typically ~0.7 nM).[17]
-
Add membrane homogenate (40-60 µg protein/well) to initiate the reaction.
-
-
Incubation and Filtration:
-
Incubate for 60 minutes at 4°C to optimize specific binding.[17]
-
Terminate by rapid vacuum filtration and wash as described in Protocol 4.1.
-
-
Counting and Data Analysis:
-
Perform scintillation counting and data analysis as described in Protocol 4.1 to determine the Kᵢ of (R)-αMT for TAAR1.
-
Data Presentation and Trustworthiness
For scientific integrity, each assay must be a self-validating system. Key parameters should be recorded and reported clearly.
Trustworthiness and Quality Control:
-
Non-Specific Binding (NSB): NSB should ideally be less than 30% of the total binding. High NSB can obscure the specific binding signal. Using a high concentration (at least 100-fold over the Kᵢ) of a structurally distinct, high-affinity unlabeled ligand helps accurately define NSB.[17]
-
Signal Window: The ratio of Total Binding to Non-Specific Binding should be sufficiently large (ideally >3) to provide a robust signal for analysis.
-
Protein Linearity: Before starting competition assays, confirm that specific binding increases linearly with the amount of membrane protein in the assay to ensure you are working within an appropriate concentration range.[16]
-
Replication: All points on the competition curve, including controls, should be run in duplicate or triplicate to ensure precision.[8]
Summary of Key Assay Parameters:
| Parameter | 5-HT₂A Assay | SERT Assay | TAAR1 Assay |
| Receptor Source | h5-HT₂A transfected cells | hSERT transfected cells | hTAAR1 transfected cells |
| Radioligand | [³H]Ketanserin | [³H]Citalopram | ³[H]-TAAR1 specific ligand |
| Radioligand Conc. | ~0.5 - 1.0 nM | ~1.0 nM | ~0.7 nM |
| Non-Specific Ligand | 10 µM Ketanserin | 10 µM Fluoxetine | 10 µM RO5256390 |
| Incubation Time | 60 min | 60 min | 60 min |
| Incubation Temp. | Room Temperature | Room Temperature | 4°C |
| Assay Buffer | 50 mM Tris-HCl | 50 mM Tris, NaCl, KCl | 20 mM HEPES, MgCl₂, CaCl₂ |
Conclusion
The provided application notes and protocols offer a robust framework for the detailed pharmacological characterization of (R)-α-methyltryptamine. By systematically assessing its binding affinity at the 5-HT₂A receptor, serotonin transporter, and TAAR1, researchers can build a comprehensive profile that illuminates its mechanism of action and potential therapeutic or psychoactive effects. Adherence to these detailed methodologies, with careful attention to the principles of self-validation and data integrity, will yield high-quality, reproducible results essential for advancing neuroscience and drug discovery.
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α-Methyltryptamine - Wikipedia. Wikipedia. [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
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5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]
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Radioligand binding assays and their analysis. PubMed. [Link]
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Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
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Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ResearchGate. [Link]
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Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed. [Link]
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Ki Summary. BindingDB. [Link]
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Molecular basis of human trace amine-associated receptor 1 activation. PubMed Central. [Link]
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Pharmacological characterization of T1AM at TAAR1. ResearchGate. [Link]
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Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
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The Neuroscientist's Guide to (2R)-1-(1H-indol-3-yl)propan-2-amine: A Versatile Modulator of Monoaminergic Systems
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2R)-1-(1H-indol-3-yl)propan-2-amine, also known as (R)-α-methyltryptamine, in neuroscience research. This guide delves into the compound's complex pharmacology, offering detailed protocols for its investigation and providing insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: A Compound of Complex Neuromodulatory Action
This compound is the (R)-enantiomer of α-methyltryptamine (AMT), a synthetic tryptamine derivative with a rich history of investigation.[1][2] Initially explored as an antidepressant, its potent psychoactive properties have since made it a subject of significant interest in neuroscience.[3][4] Its molecular structure, featuring an indole ring and a chiral aminopropane side chain, positions it as an analogue of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[4]
The neuropharmacological profile of this compound is multifaceted, stemming from its ability to interact with multiple key components of monoaminergic neurotransmission. Its primary mechanisms of action include:
-
Monoamine Releasing Agent: It acts as a releasing agent for serotonin, dopamine, and norepinephrine.[1][5]
-
Serotonin Receptor Agonist: It exhibits non-selective agonist activity at serotonin receptors, with notable affinity for the 5-HT1 and 5-HT2 subtypes.[3][6]
-
Monoamine Oxidase Inhibitor (MAOI): It functions as a reversible inhibitor of monoamine oxidase, particularly MAO-A, the enzyme responsible for the degradation of monoamine neurotransmitters.[1][3]
This unique combination of activities results in a profound modulation of the central nervous system, leading to stimulant, entactogenic, and psychedelic-like behavioral effects.[1][4] Understanding the specific contributions of each of these mechanisms is a key objective for researchers utilizing this compound.
Pharmacological Profile: Quantitative Insights
The interaction of this compound with its molecular targets can be quantified to provide a clearer understanding of its potency and selectivity. The following table summarizes key pharmacological data for α-methyltryptamine (AMT). It is important to note that much of the available literature pertains to the racemic mixture or does not specify the enantiomer. However, studies that have resolved the enantiomers provide valuable insights into the stereoselectivity of these interactions.
| Parameter | Target | Value | Species | Reference |
| Binding Affinity (pKi) | 5-HT2 Receptors ([3H]ketanserin displacement) | 6.80 ± 0.05 | Rat (frontal cortex) | [7] |
| 5-HT1B Receptors ([3H]serotonin displacement) | 6.20 ± 0.07 | Rat (frontal cortex) | [7] | |
| Monoamine Release (EC50) | Dopamine (DA) | < 165 nM | - | [8] |
| Serotonin (5-HT) | Potent releaser | - | [8] | |
| Norepinephrine (NE) | Potent releaser | - | [8] |
Application Notes and Experimental Protocols
This section provides detailed, field-proven protocols for investigating the neuropharmacological properties of this compound. The rationale behind each experimental choice is explained to ensure a deep understanding of the methodology.
Application Note 1: Characterizing Serotonin Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes using a competitive radioligand binding assay. This is a foundational in vitro technique to quantify the direct interaction of the compound with its receptor targets.
Principle: This assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype from its binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[9]
Diagram: Radioligand Binding Assay Workflow
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Application Notes & Protocols: (R)-alpha-Methyltryptamine as a Selective Research Tool for Receptor Studies
Introduction: Unveiling the Potential of (R)-α-Methyltryptamine in Receptor Pharmacology
(R)-alpha-methyltryptamine ((R)-α-MeT) is a chiral tryptamine derivative that holds significant promise as a specialized tool for researchers in pharmacology and drug development. As a member of the tryptamine family, it shares a structural resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). However, the introduction of a methyl group at the alpha position of the ethylamine side chain confers unique pharmacological properties, including altered metabolic stability and receptor interaction profiles, when compared to its parent compound.
Historically, the racemic mixture of α-methyltryptamine (AMT) was investigated as an antidepressant and is known to act as a non-selective serotonin receptor agonist, a monoamine releasing agent, and a weak monoamine oxidase inhibitor (MAOI).[1][2] The resolution of its enantiomers, (R)- and (S)-α-MeT, has opened the door to more precise investigations of its interactions with specific receptor subtypes. This guide focuses on the utility of the (R)-enantiomer as a research tool, providing a framework for its characterization and application in receptor studies.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-α-MeT in receptor binding and functional assays. We will delve into its known receptor binding affinities, provide detailed protocols for its characterization, and discuss the interpretation of experimental results.
Pharmacological Profile of (R)-α-Methyltryptamine: A Focus on Serotonin Receptors
The primary utility of (R)-α-MeT as a research tool lies in its interaction with serotonin receptors. While a comprehensive functional profile remains to be fully elucidated in the public domain, initial binding studies have provided valuable insights into its affinity for specific 5-HT receptor subtypes.
Receptor Binding Affinities
The following table summarizes the known binding affinities (Ki) of (R)-α-MeT and its corresponding (S)-enantiomer for select serotonin receptors. This data is crucial for designing experiments and interpreting results, as it provides a quantitative measure of the compound's ability to bind to these targets. The primary source for this data is the foundational work by Nichols et al. (1988), which first described the stereoselective synthesis and receptor affinities of α-methyltryptamine enantiomers.[3]
| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Tissue Source | Reference |
| 5-HT₂ | (R)-α-MeT | 350 ± 50 | [³H]Ketanserin | Rat Frontal Cortex | [3] |
| (S)-α-MeT | 160 ± 20 | [³H]Ketanserin | Rat Frontal Cortex | [3] | |
| 5-HT₁B | (R)-α-MeT | 1800 ± 300 | [³H]Serotonin | Rat Frontal Cortex | [3] |
| (S)-α-MeT | 1100 ± 100 | [³H]Serotonin | Rat Frontal Cortex | [3] |
Note: The Ki values for the 5-HT₂ receptor were determined using [³H]ketanserin, which primarily labels the 5-HT₂A subtype in the rat frontal cortex. The values for the 5-HT₁B receptor were determined via displacement of [³H]serotonin. It is important to note that a comprehensive binding profile across all serotonin receptor subtypes for (R)-α-MeT is not yet publicly available.
Experimental Workflows for Characterizing (R)-α-Methyltryptamine
To fully characterize the pharmacological profile of (R)-α-MeT, a series of in vitro assays are recommended. These assays will determine its binding affinity, functional potency (EC₅₀), and efficacy (Emax) at key receptor targets.
Figure 1. A generalized experimental workflow for the in vitro characterization of (R)-α-MeT.
Detailed Protocols
The following protocols provide step-by-step methodologies for key experiments to characterize the interaction of (R)-α-MeT with serotonin and trace amine-associated receptors.
Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of (R)-α-MeT for the human 5-HT₂A receptor using the antagonist radioligand [³H]ketanserin.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Ketanserin (specific activity ~70-90 Ci/mmol)
-
Non-specific control: Mianserin (10 µM final concentration)
-
(R)-α-Methyltryptamine stock solution (in DMSO or water)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT₂A cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold assay buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of membrane suspension (10-20 µg protein), 50 µL of [³H]ketanserin (final concentration ~1-2 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]ketanserin, and 50 µL of 10 µM mianserin.
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [³H]ketanserin, and 50 µL of varying concentrations of (R)-α-MeT (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Harvesting:
-
Rapidly filter the contents of each well through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (R)-α-MeT.
-
Determine the IC₅₀ value (the concentration of (R)-α-MeT that inhibits 50% of specific [³H]ketanserin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Phosphoinositide (IP₁) Accumulation Assay for 5-HT₂A Receptor Function (Gq Pathway)
This functional assay measures the activation of the Gq-coupled 5-HT₂A receptor by quantifying the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade.
Figure 2. Simplified Gq signaling pathway for the 5-HT₂A receptor, leading to the accumulation of IP₁.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor
-
IP₁ accumulation assay kit (e.g., IP-One HTRF® kit from Cisbio)
-
Assay Buffer provided with the kit
-
(R)-α-Methyltryptamine stock solution
-
Reference agonist (e.g., serotonin)
-
96-well or 384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed HEK293-h5-HT₂A cells into white microplates at a density recommended by the assay kit manufacturer and culture overnight.
-
-
Assay Protocol (following a typical kit's instructions):
-
Remove the culture medium and add the stimulation buffer containing varying concentrations of (R)-α-MeT or the reference agonist.
-
Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes) to allow for IP₁ accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP₁-d2 conjugate and anti-IP₁ cryptate conjugate).
-
Incubate at room temperature in the dark for 60 minutes.
-
-
Detection:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of (R)-α-MeT.
-
Determine the EC₅₀ (potency) and Emax (efficacy, relative to the reference agonist) values from the resulting dose-response curve using non-linear regression.
-
Protocol 3: cAMP Accumulation Assay for 5-HT₁A (Gi) and TAAR1 (Gs) Receptor Function
This protocol can be adapted to measure the functional activity of (R)-α-MeT at both Gi- and Gs-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
A. For Gi-coupled receptors (e.g., 5-HT₁A):
Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.
Figure 3. Gi signaling pathway for the 5-HT₁A receptor, showing inhibition of forskolin-stimulated cAMP production.
B. For Gs-coupled receptors (e.g., TAAR1):
Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT₁A or TAAR1 receptor
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or GloSensor™ cAMP Assay from Promega)
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Forskolin (for Gi assays)
-
(R)-α-Methyltryptamine stock solution
-
Reference agonist (e.g., 8-OH-DPAT for 5-HT₁A, β-phenylethylamine for TAAR1)
-
384-well white microplates
-
Luminescence or TR-FRET compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in stimulation buffer to the desired density.
-
-
Assay Setup (in a 384-well plate):
-
For Gi (5-HT₁A):
-
Add varying concentrations of (R)-α-MeT or reference agonist.
-
Add a fixed concentration of forskolin (pre-determined to give a sub-maximal stimulation of cAMP).
-
Add the cell suspension.
-
-
For Gs (TAAR1):
-
Add varying concentrations of (R)-α-MeT or reference agonist.
-
Add the cell suspension.
-
-
-
Incubation:
-
Incubate at room temperature for 30-60 minutes.
-
-
Detection:
-
Add the detection reagents from the cAMP assay kit according to the manufacturer's protocol.
-
Incubate as required by the kit.
-
-
Measurement:
-
Read the plate on a compatible plate reader (luminescence or TR-FRET).
-
-
Data Analysis:
-
For Gi: Plot the signal (which is inversely proportional to cAMP levels in some kits, and directly in others – consult kit instructions) against the log concentration of (R)-α-MeT. The resulting curve will show an increase in signal corresponding to the inhibition of forskolin-stimulated cAMP production. Calculate the EC₅₀ for this inhibitory effect.
-
For Gs: Plot the signal against the log concentration of (R)-α-MeT to obtain a dose-response curve for cAMP production. Calculate the EC₅₀ and Emax values.
-
Considerations for Data Interpretation and Further Research
-
Enantiomeric Purity: It is crucial to ensure the enantiomeric purity of the (R)-α-MeT sample, as any contamination with the (S)-enantiomer could confound the results. Chiral chromatography is the recommended method for verifying purity.[3]
-
Functional Selectivity: (R)-α-MeT may exhibit functional selectivity (biased agonism), meaning it could preferentially activate certain signaling pathways over others at the same receptor. Investigating its effects on β-arrestin recruitment in addition to G-protein signaling would provide a more complete picture of its functional profile.
-
Monoamine Release and MAO Inhibition: While this guide focuses on direct receptor interactions, it is important to remember that racemic α-MeT is also a monoamine releasing agent and a weak MAOI.[1] Further studies would be required to characterize these properties for the individual enantiomers.
-
TAAR1 Activity: The interaction of (R)-α-MeT with Trace Amine-Associated Receptor 1 (TAAR1) is a key area for future investigation. As a Gs-coupled receptor that is activated by endogenous trace amines, TAAR1 represents a plausible target for α-methylated tryptamines.
Conclusion
(R)-α-Methyltryptamine represents a valuable, yet under-characterized, pharmacological tool. Its unique stereochemistry offers the potential for selective interactions with serotonin and other receptors. By employing the detailed protocols and experimental workflows outlined in this guide, researchers can systematically elucidate the binding and functional properties of (R)-α-MeT. This will not only contribute to a deeper understanding of its mechanism of action but also facilitate its use in the broader context of drug discovery and neuropharmacological research.
References
-
Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144. [Link]
- DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE. Retrieved from a source providing drug fact sheets by the DEA.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Nichols, D. E., Lloyd, D. H., Hoffman, A. J., & Johnson, M. P. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines. Journal of Medicinal Chemistry, 31(7), 1406–1412. [Link]
-
Wikipedia. (2024). α-Methyltryptamine. Retrieved from [Link]
Sources
- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of derivatives of (2R)-1-(1H-indol-3-yl)propan-2-amine for SAR studies
Application Notes & Protocols
Topic: Synthesis of (2R)-1-(1H-indol-3-yl)propan-2-amine Derivatives for Structure-Activity Relationship (SAR) Studies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold, a chiral derivative of tryptamine, represents a privileged structure in modern medicinal chemistry.[1] Its structural similarity to endogenous neurotransmitters like serotonin makes it a fertile ground for developing novel therapeutics, particularly those targeting the central nervous system.[2] Structure-Activity Relationship (SAR) studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds based on this scaffold. This guide provides a comprehensive overview of synthetic strategies for creating a diverse library of these derivatives, focusing on modifications at the primary amine, the indole ring, and the indole nitrogen. We present detailed, field-tested protocols, explain the rationale behind key experimental choices, and offer insights into potential challenges, thereby equipping researchers with the necessary tools for advancing their drug discovery programs.
Introduction: The Significance of the Chiral Tryptamine Scaffold
Tryptamine and its derivatives are foundational building blocks in drug discovery, serving as the basis for numerous natural products and synthetic drugs.[1][3] The introduction of a chiral center, as in this compound, adds a layer of stereochemical complexity that can be exploited for enhanced receptor affinity and selectivity. This specific enantiomer is often derived from the naturally occurring amino acid D-tryptophan, ensuring a cost-effective and enantiomerically pure starting point for synthesis.[4]
The primary goal of synthesizing a library of derivatives is to systematically probe the chemical space around the core molecule. By making discrete structural modifications, researchers can elucidate the SAR, identifying which functional groups at which positions are critical for biological activity. These studies are essential for the rational design of next-generation therapeutics, including potent and selective agonists for serotonin receptors like 5-HT2A, which are implicated in the treatment of mood disorders.[2]
This document outlines three primary avenues for derivatization:
-
N-Functionalization: Modification of the primary amine side chain.
-
Indole Ring Substitution: Introduction of substituents at various positions on the indole nucleus.
-
Indole N-H Functionalization: Alkylation or arylation of the indole nitrogen.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the chiral core is paramount. While numerous methods exist, a common and reliable approach starts from D-tryptophan, leveraging its inherent chirality.
Workflow for Core Scaffold Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-1-(1H-indol-3-yl)propan-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2R)-1-(1H-indol-3-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chiral amine. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making their efficient and stereoselective synthesis a paramount challenge.[1] This document provides in-depth, experience-driven answers to frequently asked questions, detailed protocols, and visual workflows to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during your synthesis. We will focus on the most common and challenging synthetic routes: asymmetric reductive amination and chiral pool synthesis from L-tryptophan.
Category 1: Low Reaction Yield & Conversion
Q1: My reductive amination of 3-indoleacetone is giving a very low yield of the desired amine. What are the most likely causes and how can I fix them?
A1: Low yields in reductive amination are a frequent issue and can typically be traced back to three critical areas: imine/iminium ion formation, the choice of reducing agent, and the reaction conditions.[2]
-
Inefficient Imine Formation: The reaction proceeds via an iminium ion intermediate, which is in equilibrium with the starting materials (ketone and amine). To drive the reaction forward, water, a byproduct of imine formation, must be effectively managed.
-
Causality: Water can hydrolyze the imine/iminium ion back to the starting materials. Additionally, excess water can decompose some borohydride-based reducing agents.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[2] Pre-forming the imine by stirring the ketone and amine source together for 1-2 hours before introducing the reductant can also significantly improve yields.[3][4]
-
-
Incorrect Reducing Agent: The choice of reducing agent is arguably the most critical factor. A reductant that is too powerful will reduce the starting ketone to an alcohol, while one that is too weak will not efficiently reduce the iminium ion.
-
Causality: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce ketones and aldehydes, often leading to significant alcohol byproduct formation.[2][5]
-
Solution: Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[2][3] STAB is particularly effective as it is moisture-tolerant and selectively reduces the iminium ion over the ketone.
-
-
Suboptimal pH: The reaction pH is a delicate balance. It must be acidic enough to catalyze imine formation and protonate the imine to the reactive iminium ion, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.
Q2: My main byproduct is 1-(1H-indol-3-yl)propan-2-ol. How do I prevent the reduction of my starting ketone?
A2: The formation of the corresponding alcohol is a classic sign that your reducing agent is not selective enough for the iminium ion.
-
Causality: As mentioned in Q1, powerful hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) do not sufficiently discriminate between a ketone carbonyl and an iminium ion. The ketone is often reduced at a competitive rate, especially if imine formation is slow.[2][5]
-
Primary Solution: The most effective solution is to switch to Sodium Triacetoxyborohydride (STAB) . Its steric bulk and attenuated reactivity make it highly selective for the iminium ion.[5]
-
Procedural Tweak: Ensure the imine is pre-formed before adding the reducing agent. You can monitor imine formation via TLC or ¹H NMR. By allowing the ketone to be converted to the imine first, you minimize the amount of ketone present when the reductant is introduced.[3]
| Reducing Agent | Abbreviation | Typical Use Case | Pros | Cons |
| Sodium Borohydride | NaBH₄ | General reductions | Inexpensive, powerful | Poor selectivity, can reduce starting ketone/aldehyde[2] |
| Sodium Cyanoborohydride | NaBH₃CN | Reductive aminations | Selective for iminium ion at pH < 7 | Highly toxic (HCN gas release at low pH) |
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | Reductive aminations | Highly selective, non-toxic, effective with weak acids[2][5] | More expensive, can be slower |
| Catalytic Hydrogenation | H₂/Pd-C | General reductions | Clean, high-yielding | Requires specialized equipment (hydrogenator), may reduce other functional groups |
Q3: I am attempting the synthesis from L-tryptophan to preserve chirality, but my overall yield is poor. Which steps are the most likely points of failure?
A3: The synthesis from L-tryptophan is an excellent chiral pool strategy but involves multiple steps, each with potential for yield loss.[6] The most critical steps are typically the protection of the amine and the reduction of the carboxylic acid.
-
Boc Protection: The initial protection of the alpha-amino group with di-tert-butyl dicarbonate ((Boc)₂O) is usually high-yielding.[7][8] However, incomplete reaction can carry unreacted starting material forward.
-
Carboxylic Acid Reduction: This is often the lowest-yielding step. Direct reduction of the carboxylic acid to the primary alcohol (tryptophanol) is challenging.
-
Causality: Strong reducing agents like LiAlH₄ are required, but workup can be difficult and lead to product loss. An alternative is to first convert the acid to an ester (e.g., methyl or ethyl ester) and then reduce the ester, which is typically a cleaner and higher-yielding transformation.[6]
-
Solution:
-
Esterification: Convert the Boc-protected tryptophan to its methyl ester using SOCl₂ in methanol or another standard esterification protocol.
-
Reduction: Reduce the resulting ester to Boc-L-tryptophanol using NaBH₄ in a mixed solvent system (e.g., THF/MeOH) or LiAlH₄ if necessary.
-
The subsequent steps (conversion of the alcohol to a leaving group and displacement) are generally more straightforward but require careful optimization of reaction conditions to avoid side reactions.
-
-
Category 2: Stereochemical Purity & Control
Q4: My final product shows low enantiomeric excess (e.e.). How can I improve the stereochemical outcome?
A4: Achieving high enantiopurity is the central challenge for this synthesis. The approach depends heavily on your chosen synthetic route.
-
For Asymmetric Reductive Amination:
-
Chiral Auxiliary: If you are using a chiral auxiliary, such as (R)-(+)-2-methyl-2-propanesulfinamide, ensure its purity is high. The condensation to form the sulfinylimine and the subsequent diastereoselective reduction are the key steps.[10] The diastereoselectivity of the reduction can be highly dependent on the reducing agent and temperature. Experiment with different hydride sources (e.g., NaBH₄, L-Selectride) and run the reaction at low temperatures (e.g., -78 °C) to maximize selectivity.
-
Chiral Catalyst: If using a catalytic asymmetric approach, catalyst loading, purity, and reaction conditions are paramount. Ensure all reagents and solvents are anhydrous, as water can often poison the catalyst.
-
-
For Chiral Resolution: If you synthesized the racemic amine and are resolving it, poor e.e. indicates inefficient separation.
-
Causality: The diastereomeric salts formed with the resolving agent may have similar solubilities in your chosen solvent, leading to poor separation upon crystallization.[11]
-
Solution:
-
Screen Resolving Agents: Test various chiral acids. Tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid) and camphorsulfonic acid are common choices for resolving amines.[11]
-
Screen Solvents: Systematically screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures) for the crystallization step. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Control Crystallization: Slow cooling and controlled evaporation can improve crystal quality and selectivity.
-
-
| Resolving Agent | Type | Comments |
| (R,R)- or (S,S)-Tartaric Acid | Chiral Acid | A classic, inexpensive resolving agent. |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Chiral Acid | Often provides better resolution for aromatic amines. |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | A strong acid, effective for forming crystalline salts.[11] |
| (S)-(+)-Mandelic Acid | Chiral Acid | Another common and effective resolving agent. |
Category 3: Specific Reaction & Purification Issues
Q5: I'm struggling with the final Boc-deprotection step. I either get incomplete deprotection or degradation of my product. What are the best practices?
A5: The Boc group is designed to be removed under acidic conditions, but the indole nucleus is sensitive to strong acids, which can cause polymerization or side reactions.[12]
-
Causality: The tert-butyl cation generated during deprotection is an electrophile that can alkylate the electron-rich indole ring, leading to impurities. Strong, non-volatile acids like sulfuric acid are difficult to remove and can cause product degradation during workup and concentration.
-
Optimized Solution:
-
Choice of Acid: Use a strong, volatile acid like trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane, methanol, or ethyl acetate).[12][13] A common and effective method is using a 4M solution of HCl in dioxane.
-
Use a Scavenger: To prevent alkylation of the indole ring by the tert-butyl cation, include a scavenger like triethylsilane (TES) or anisole in the reaction mixture.
-
Temperature Control: Run the deprotection at room temperature or below (0 °C) to minimize side reactions. The reaction is usually complete within 1-4 hours.[12]
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), remove the volatile acid and solvent under reduced pressure. The product will be the corresponding hydrochloride or TFA salt. To obtain the free amine, dissolve the salt in a suitable solvent and neutralize carefully with a weak base like aqueous sodium bicarbonate.[8]
-
Q6: How can I effectively monitor the progress of my reaction to determine the optimal reaction time and avoid byproduct formation?
A6: Real-time reaction monitoring is crucial for optimizing yield and minimizing impurities. A combination of techniques is most effective.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.
-
Application: Spot the reaction mixture alongside your starting materials on a TLC plate. A good solvent system (e.g., 10-30% Ethyl Acetate in Hexane, perhaps with 1% triethylamine for amine spots) should give good separation between the starting ketone, the intermediate imine (if stable enough), and the final amine product. The disappearance of the starting material is the primary indicator of completion.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information.
-
Application: LC-MS can resolve all components and confirm their identity by their mass-to-charge ratio (m/z). This is invaluable for identifying unexpected byproducts and confirming the mass of your desired product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the reaction's progress. For example, in a reductive amination, you can watch the disappearance of the ketone's methyl protons and the appearance of the new signals corresponding to the amine product.[3]
-
Visual Workflows & Diagrams
Diagram 1: Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Diagram 2: Key Synthetic Pathways
Caption: Comparison of two common synthetic routes.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using STAB (General Procedure)
This protocol is a general guideline. Stoichiometry and reaction times should be optimized for your specific substrate.
-
Imine Formation:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-indoleacetone (1.0 eq.).
-
Dissolve in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add the chiral amine source (e.g., R-α-methylbenzylamine, 1.1 eq.) and acetic acid (AcOH, 1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is significant, add Sodium Triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC until the imine is consumed (typically 4-24 hours).
-
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric amine products.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
-
Sample Preparation:
-
Prepare a stock solution of your purified amine product in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample of the racemic standard for comparison.
-
-
HPLC Conditions (Example):
-
Column: A chiral stationary phase column is required (e.g., Chiralcel OD-H, Lux Cellulose-3).[14]
-
Mobile Phase: Typically a mixture of hexane/isopropanol or cyclohexane/ethanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting point is 95:5 Hexane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole ring absorbs strongly (e.g., 220 nm or 280 nm).
-
Temperature: Room temperature.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject your sample.
-
Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
References
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health (NIH).
- Amine Protection / Deprotection. Fisher Scientific.
- Troubleshooting reductive amination reaction conditions. Benchchem.
- Buy N-(Propan-2-yl)-1H-indol-2-amine. Smolecule.
- Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from Ketones. Scientific.Net.
- What's wrong with my reductive amination? I barely got any product. Reddit.
- Question about reductive amination reaction procedure. Reddit.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Synthesis of S(+) and R(-)-3-(2-Aminopropyl)indole. Journal of Heterocyclic Chemistry.
- Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. ResearchGate.
- Chiral resolution. Wikipedia.
- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. National Institutes of Health (NIH).
- Scope for the deprotection of N-Boc amines. ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
- Deprotection of N-Boc group of aliphatic amines. ResearchGate.
- Reductive amination difficulties - poor conversion. Reddit.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath.
- Troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives. Benchchem.
- Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. National Institutes of Health (NIH).
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI.
- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. University of Saarland.
- Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega.
- Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate.
- Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. Semantic Scholar.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health (NIH).
- 2-(1H-indol-3-yl)propan-1-amine synthesis. ChemicalBook.
- Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed.
- Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
- Process of preparing purified aqueous indole solution. Google Patents.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Double BOC protection selective removal method. Suzhou Highfine Biotech.
- Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
- Antioxidant Activity of Synthesized (E) N (2 (1H Indol 3 Yl Amino) Vinyl) 3 (1 Methyl 1H Indol 3 Yl) 3 Phenylpropanamide Derivatives 3 (A E). Scribd.
- Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst. National Institutes of Health (NIH).
- Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. ResearchGate.
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Technical Support Center: Optimizing (R)-alpha-methyltryptamine Dosage for In Vivo Studies
Disclaimer: (R)-alpha-methyltryptamine (R-αMT) and its racemate, αMT, are potent psychoactive substances classified as Schedule I controlled substances in the United States and are controlled in many other countries.[1] This guide is intended exclusively for researchers and drug development professionals conducting legitimate, approved scientific research in facilities with the appropriate regulatory licenses. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
Introduction & Critical Pre-Experiment Considerations
Optimizing the dosage of any novel compound for in vivo studies is a critical process that balances efficacy with safety. (R)-alpha-methyltryptamine, an enantiomer of the psychedelic and stimulant drug alpha-methyltryptamine (αMT), presents unique challenges due to its complex pharmacology.[1][2][3] It acts as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine, and also functions as a non-selective serotonin receptor agonist and a weak monoamine oxidase inhibitor (MAOI).[1][2][3][4] This multifaceted mechanism necessitates a careful and systematic approach to dose-finding.
Before initiating any in vivo experiment, it is imperative to address the following:
-
Compound Purity and Identity: Verify the identity and purity (≥98% is recommended) of the (R)-αMT batch using analytical methods like LC-MS or NMR. Impurities can significantly alter the pharmacological and toxicological profile.
-
IACUC Protocol Approval: A detailed protocol outlining the scientific justification, species, dosing regimen, monitoring parameters, and humane endpoints must be approved by your institution's IACUC.[5][6][7][8]
-
Legal and Regulatory Compliance: Ensure all activities comply with federal and local regulations regarding the handling and use of controlled substances.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I prepare and formulate (R)-αMT for in vivo administration?
Answer: Proper formulation is key to ensuring accurate and reproducible dosing. The choice of vehicle and route of administration depends on the compound's physicochemical properties and the experimental goals.
Troubleshooting Formulation Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Vehicle | Poor solubility; incorrect pH; supersaturation. | 1. Verify Solubility: The hydrochloride salt of αMT has some solubility in aqueous solutions like PBS (pH 7.2) up to 5 mg/mL.[9] 2. Adjust pH: Tryptamines are often more soluble in slightly acidic conditions.[10] Prepare solutions in sterile, pH-adjusted saline or water. 3. Use Co-solvents: For higher concentrations, consider using a vehicle system. A common starting point is a mixture of DMSO, PEG 400, and saline.[11][12] Crucially, always run a vehicle-only control group, as solvents like DMSO can have biological effects. [12] 4. Sonication: Use a bath sonicator to aid dissolution. |
| Compound Degradation | Instability in solution (light, temperature, pH). | 1. Fresh Preparation: Prepare dosing solutions fresh on the day of the experiment. αMT is stable as a solid at -20°C for years, but solution stability may be limited.[9][13] 2. Protect from Light: Store solutions in amber vials or protect them from light. 3. Confirm Concentration: Before administration, it is good practice to confirm the concentration of the dosing solution analytically (e.g., via UV-Vis or HPLC). |
Recommended Routes of Administration in Rodents:
-
Intraperitoneal (IP): Commonly used for systemic administration in rodents. It offers rapid absorption. Injections should be made into a lower abdominal quadrant, alternating sides for repeated dosing.[6][7]
-
Oral Gavage (PO): Mimics human oral consumption. Requires proper technique to avoid injury. The onset of action for αMT is known to be slow (3-4 hours) via this route.[1][2][4]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP.
-
Intravenous (IV): Used for direct systemic administration and pharmacokinetic studies, but can be challenging in rodents and may require anesthesia. The maximum bolus injection volume is typically 5 ml/kg.[8]
Q2: How do I design an initial dose-range finding study for a novel compound like (R)-αMT?
Answer: A dose-range finding (DRF) study is essential to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[14][15] This establishes a therapeutic window for subsequent efficacy studies. Given the lack of specific in vivo data for the (R)-enantiomer, a conservative approach extrapolating from known data on racemic αMT is warranted.
Key Considerations for DRF Study Design:
-
Starting Dose Selection: Human antidepressant doses for racemic αMT were 5-10 mg, with psychedelic effects at 20-30 mg.[1][2] A study in rats used 10 mg/kg orally to study metabolism.[16][17][18] A conservative starting dose for a mouse or rat study could be in the range of 0.1 - 1.0 mg/kg.
-
Dose Escalation: Use a logarithmic or semi-logarithmic dose escalation scheme (e.g., 1, 3, 10, 30 mg/kg). This provides broad coverage of the dose-response curve.[14]
-
Group Size: Use a small number of animals per group (n=3-5) for initial DRF studies.
-
Observational Endpoints: Monitor animals closely for a comprehensive set of clinical signs. This should include:
-
General Health: Body weight, food/water intake, posture, coat condition.
-
Behavioral: Locomotor activity (stimulant effects), stereotypy, and signs related to serotonin syndrome (e.g., head twitches, flat body posture, reciprocal forepaw treading).[4]
-
Autonomic: Changes in body temperature, pupil dilation.[2]
-
Toxicity: Seizures, signs of distress, mortality.
-
Experimental Workflow for Dose-Range Finding
Caption: Troubleshooting pathway for high data variability.
-
Environmental Control: Rodents are highly sensitive to their environment. [19][20] * Acclimatization: Ensure animals are properly acclimatized to the testing room for at least 60 minutes before the experiment.
-
Consistency: Test at the same time of day to control for circadian rhythm effects. [20] * Minimize Disturbances: Reduce noise, strong odors (e.g., perfumes), and changes in lighting. [21][20]* Procedural Standardization:
-
Handling: Handle all animals consistently. Gentle and consistent handling can reduce stress-induced variability. [22] * Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to prevent bias.
-
Dosing Accuracy: Ensure precise and consistent administration technique for all animals.
-
-
Biological Factors:
-
Social Hierarchy: Group-housed animals form dominance hierarchies that can affect behavior. [19]Single housing for a period before testing can reduce this, but may introduce other stressors. [23] * Sex and Age: Use animals of the same sex and from a narrow age range.
-
Genetic Background: Use a well-defined, inbred strain of rodent to minimize genetic variability.
-
Protocols
Protocol 1: Preparation of (R)-αMT for Intraperitoneal (IP) Injection
Objective: To prepare a 1 mg/mL dosing solution of (R)-αMT hydrochloride in sterile saline.
Materials:
-
(R)-αMT hydrochloride (purity ≥98%)
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Determine the total volume of dosing solution needed. For example, for 10 mice (avg. 25g) receiving a 10 mg/kg dose at a volume of 10 mL/kg, you would need: 10 mice * 0.25 mL/mouse = 2.5 mL. Prepare at least 3 mL to account for hub loss.
-
Weighing: Accurately weigh 3.0 mg of (R)-αMT HCl and transfer it to the sterile 15 mL conical tube.
-
Solubilization: Add 3.0 mL of sterile 0.9% saline to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile vial. This step is critical to prevent infection from the injection.
-
Labeling: Clearly label the vial with the compound name, concentration (1 mg/mL), vehicle, and date of preparation.
-
Administration: Use a new, sterile 27-30 gauge needle for each animal. Administer the calculated volume intraperitoneally.
Protocol 2: Pharmacokinetic (PK) Considerations
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of (R)-αMT, which informs the timing of behavioral assessments.
Key PK Parameters:
-
Onset of Action: Racemic αMT has a slow onset of 3-4 hours in humans. [1][2][4]This must be determined in the chosen animal model.
-
Duration of Action: The effects of αMT can be very long, lasting 12-24 hours or more. [1][2][4]Your behavioral observation window must be designed to capture the peak effects and the full duration.
-
Metabolism: αMT is metabolized in rats via hydroxylation and oxidation. [16][17][18][24]The α-methyl group protects it from rapid degradation by MAO, contributing to its long duration. [24] Simplified PK Study Design:
-
Administer a single dose of (R)-αMT (e.g., 5 mg/kg IP).
-
Collect blood samples at multiple time points (e.g., 15, 30, 60, 120, 240, 480 minutes) from different cohorts of animals. [25]3. Analyze plasma concentrations of the parent drug using a validated LC-MS/MS method.
-
Calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (t½).
-
Application: Use the Tmax value to guide the timing of your behavioral tests to ensure they are conducted when the drug concentration in the brain is likely at its peak.
References
-
Wikipedia. α-Methyltryptamine. Available from: [Link]
-
Nova Recovery Center. Alpha-MT (α-Methyltryptamine): Effects, Risks & Treatment Options. Available from: [Link]
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Release. AMT. Available from: [Link]
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DEA Diversion Control Division. ALPHA-METHYLTRYPTAMINE. Available from: [Link]
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San Diego State University. IACUC Guidelines. Available from: [Link]
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West Virginia University. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available from: [Link]
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University of Toledo. Administration of Substances Guideline. Available from: [Link]
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Office of Research. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Available from: [Link]
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Boston University Office of Research. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available from: [Link]
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Legal-High-Inhaltsstoffe.de. Alpha-methyltryptamine (AMT). Available from: [Link]
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Taylor & Francis Online. In vivo metabolism of α-methyltryptamine in rats: Identification of urinary metabolites. Available from: [Link]
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Alpha Methyltryptamine: Understanding Its Role in Industrial and Scientific Applications. Available from: [Link]
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ResearchGate. Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users | Request PDF. Available from: [Link]
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National Center for Biotechnology Information. In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Available from: [Link]
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ResearchGate. What are possible reasons for high standard deviation in mice experiments?. Available from: [Link]
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National Center for Biotechnology Information. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Available from: [Link]
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Bitesize Bio. Five Factors Affecting Your Mouse Behavioral Studies. Available from: [Link]
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Altasciences. 4 Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]
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National Center for Biotechnology Information. Rigor and Reproducibility in Rodent Behavioral Research. Available from: [Link]
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Taylor & Francis Online. In vivo metabolism of α-methyltryptamine in rats: Identification of urinary metabolites. Available from: [Link]
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National Center for Biotechnology Information. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Available from: [Link]
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eNeuro. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them. Available from: [Link]
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DrugWise. AMT. Available from: [Link]
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ResearchGate. What are the preferable iv vehicle system for in vivo study?. Available from: [Link]
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Wikipedia. 5-MeO-AMT. Available from: [Link]
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National Center for Biotechnology Information. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
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SWGDRUG.org. 5-METHOXY-α-METHYLTRYPTAMINE. Available from: [Link]
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The Journal of Nuclear Medicine. In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Available from: [Link]
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U.S. Food and Drug Administration. Step 2: Preclinical Research. Available from: [Link]
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PPD. Preclinical Studies in Drug Development. Available from: [Link]
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Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]
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National Center for Biotechnology Information. A framework to guide dose & regimen strategy for clinical drug development. Available from: [Link]
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MDPI. Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. Available from: [Link]
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Technical Support Center: A Researcher's Guide to (2R)-1-(1H-indol-3-yl)propan-2-amine
Welcome to the technical support center for (2R)-1-(1H-indol-3-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling and application of this chiral tryptamine derivative. Our goal is to equip you with the necessary knowledge to anticipate and overcome common experimental challenges, ensuring the integrity and success of your research.
I. Compound Stability and Storage: The First Line of Defense
The stability of this compound is a critical factor that can significantly impact experimental outcomes. The indole ring system is susceptible to oxidation and degradation under various conditions. Understanding these vulnerabilities is the first step in preventing compound degradation.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: My solution of this compound has turned a yellowish-brown color. What is happening and is my compound compromised?
A1: A color change in your solution is a strong indicator of degradation. The indole nucleus is prone to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. This process can lead to the formation of colored oligomeric or polymeric byproducts. While a slight discoloration may not significantly impact the purity for some applications, it is generally advisable to use fresh, colorless solutions for sensitive experiments to ensure reproducibility. For quantitative studies, the appearance of color strongly suggests the need for repurification or the preparation of a fresh sample.
Q2: What are the optimal storage conditions for solid this compound and its solutions?
A2: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a freezer at -20°C. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation. For solutions, it is best to prepare them fresh before use. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped amber vial for no longer than 24-48 hours. Avoid repeated freeze-thaw cycles.
Q3: I suspect my compound has degraded. What are the likely degradation products I should look for?
A3: Degradation of indole-containing compounds can proceed through several pathways, including oxidation and photodecomposition. Common degradation products can include hydroxylated and carbonylated derivatives of the indole ring, as well as N-oxides of the amine side chain. In the presence of strong acids, dimerization or polymerization can also occur. A forced degradation study can help identify potential degradants under specific stress conditions.
Troubleshooting Guide: Stability Issues
| Issue | Potential Cause | Troubleshooting & Optimization |
| Unexpected peaks in analytical chromatogram (HPLC, LC-MS) | Compound degradation due to improper storage or handling. | - Prepare fresh solutions before each experiment.- Store stock solutions under an inert atmosphere at ≤ -20°C.- Use amber vials to protect from light.- Degas solvents used for preparing solutions. |
| Inconsistent biological assay results | Degradation of the active compound leading to lower effective concentration. | - Confirm the purity of the compound before each experiment using a suitable analytical method (e.g., HPLC).- Prepare serial dilutions immediately before use.- Include a positive control with a freshly prepared standard solution in each assay. |
| Precipitate formation in solution | Poor solubility or degradation product precipitation. | - Ensure the solvent is appropriate for the desired concentration.- Sonication may aid in dissolution, but avoid excessive heating.- If a precipitate forms in a previously clear solution upon storage, it is likely a degradation product, and the solution should be discarded. |
II. Synthesis and Purification: Navigating the Path to Purity
The synthesis of enantiomerically pure this compound presents several challenges, from controlling the stereochemistry to removing closely related impurities.
Frequently Asked Questions (FAQs) - Synthesis and Purification
Q1: What are the common synthetic routes to this compound and what are the potential impurities?
A1: A common approach involves the reduction of 3-(2-nitroprop-1-en-1-yl)-1H-indole, which can be synthesized from indole-3-carbaldehyde and nitroethane. The subsequent reduction, often with a chiral reducing agent or through a chiral auxiliary, can yield the desired enantiomer. Potential impurities include the (2S)-enantiomer, unreacted starting materials, and byproducts from over-reduction or side reactions. For example, using a strong reducing agent like lithium aluminum hydride can sometimes lead to the reduction of the indole ring itself.[]
Q2: I have synthesized racemic α-methyltryptamine. How can I resolve the enantiomers to obtain the pure (2R)-isomer?
A2: Chiral resolution of a racemic mixture is a common strategy. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid, followed by fractional crystallization. Alternatively, preparative chiral chromatography (e.g., HPLC or SFC) using a suitable chiral stationary phase (CSP) is a highly effective method for separating enantiomers.[2]
Q3: My purified compound shows a single spot on TLC, but I still see minor impurities in my NMR/LC-MS. What could they be?
A3: Thin-layer chromatography (TLC) may not have sufficient resolution to separate all impurities. Minor impurities could include residual solvents, inorganic salts from the workup, or small amounts of diastereomers if a chiral auxiliary was used in the synthesis. It is also possible that some degradation occurred during the purification process itself (e.g., on silica gel). High-performance liquid chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more sensitive techniques for purity assessment.
Troubleshooting Guide: Synthesis and Purification
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low enantiomeric excess (ee) | Inefficient chiral resolution or racemization during a synthetic step. | - Optimize the chiral resolution method (e.g., screen different chiral acids or chromatography conditions).- Ensure that reaction conditions (e.g., pH, temperature) do not promote racemization. |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | - Optimize the solvent system for column chromatography; a shallow gradient may improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization from a suitable solvent system can be a powerful purification technique. |
| Product loss during workup | Emulsion formation during extraction or product precipitation. | - To break emulsions, add a small amount of brine or a different organic solvent.- Ensure the pH of the aqueous layer is sufficiently basic to keep the amine in its free base form and soluble in the organic phase during extraction. |
Experimental Protocol: Chiral HPLC Analysis of α-Methyltryptamine Enantiomers
This protocol is adapted from a published method for the analysis of α-methyltryptamine enantiomers and can be used to determine the enantiomeric purity of this compound.[2]
-
Derivatization:
-
Dissolve a small amount of the amine sample in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess of a chiral derivatizing agent, such as 2-naphthoyl chloride, and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with a dilute acid, then with a dilute base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
HPLC Analysis:
-
Column: A chiral stationary phase column (e.g., a Pirkle-type column or a polysaccharide-based column) should be used.
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized for the specific column and derivatized analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivatized compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject the derivatized sample and a racemic standard to identify the retention times of the two diastereomers. The enantiomeric excess can be calculated from the peak areas of the two diastereomers.
-
III. Analytical Characterization: Ensuring Identity and Purity
Accurate characterization of this compound is essential for interpreting experimental results and for regulatory submissions. A combination of analytical techniques should be employed to confirm the structure, purity, and stereochemistry of the compound.
Frequently Asked Questions (FAQs) - Analytical Characterization
Q1: Which analytical techniques are most important for characterizing this compound?
A1: A comprehensive characterization should include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structure confirmation.
-
Chiral HPLC or SFC: To determine the enantiomeric purity.
-
Elemental Analysis: To confirm the empirical formula.
-
Melting Point: As a measure of purity. The melting point of this compound is reported to be 127-128 °C.[3]
Q2: How can I be sure of the absolute configuration of my chiral amine?
A2: The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography. If a suitable crystal cannot be obtained, the absolute configuration can often be inferred by using a chiral starting material of known configuration in a synthesis that does not affect the chiral center. Comparison of the optical rotation of your sample with a literature value for the pure enantiomer can also provide supporting evidence.
Troubleshooting Guide: Analytical Characterization
| Issue | Potential Cause | Troubleshooting & Optimization |
| Broad or complex NMR signals | Presence of impurities, aggregation, or slow conformational exchange. | - Ensure the sample is fully dissolved and the solution is homogeneous.- Acquiring the spectrum at an elevated temperature may sharpen the signals.- Repurify the sample if impurities are suspected. |
| Poor separation of enantiomers in chiral HPLC | Suboptimal analytical method. | - Screen different chiral stationary phases.- Optimize the mobile phase composition (e.g., solvent ratio, additives).- Adjust the column temperature. |
| Inaccurate mass in high-resolution MS | Poor calibration of the instrument or presence of adducts. | - Ensure the mass spectrometer is properly calibrated.- Look for common adducts (e.g., [M+H]⁺, [M+Na]⁺) and consider them in the data analysis. |
IV. Visualization of Key Processes
To further aid in understanding the potential challenges in handling this compound, the following diagrams illustrate a potential degradation pathway and a general workflow for ensuring compound quality.
Caption: Potential oxidative degradation pathway of the indole ring.
Caption: Recommended workflow for ensuring the quality of the compound.
V. References
-
Nichols, D. E., Lloyd, D. H., Hoffman, A. J., & Johnson, M. P. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406–1412. [Link]
-
Wikipedia. (n.d.). α-Methyltryptamine. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved January 14, 2026, from [Link]
-
Erowid. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT). Retrieved January 14, 2026, from [Link]
-
Glicksberg, A., Nardone, S., Glat, M. J., Chadeayne, A. R., & Baumann, M. H. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, bkaf045. [Link]
-
Righi, M., Topi, F., Bartolucci, S., Bedini, A., Piersanti, G., & Spadoni, G. (2015). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 80(5), 2849–2855. [Link]
-
Hoshino, T., & Shimodaira, K. (1932). A Synthesis of the Methyltryptamines and some Derivatives. Canadian Journal of Research, 7(5), 592-598. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 457-466. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-70. [Link]
-
Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1226-1234. [Link]
-
Jat, R. K., & Singh, P. P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 126-132. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Righi, M., Topi, F., Bartolucci, S., Bedini, A., Piersanti, G., & Spadoni, G. (2015). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 80(5), 2849–2855. [Link]
-
Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences, 48(4), 285-292. [Link]
-
Borman, P., & Nethercote, P. (2017). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology, 41(10), 40-49. [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of tryptamine derivatives. Retrieved January 14, 2026, from [Link]
-
Reddy, G. S., Kumar, A. P., & Reddy, P. R. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 224-229. [Link]
-
Grandane, A. A., & Kostyanovsky, R. G. (2025). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 61(8), 991-1025. [Link]
-
Fu, Y. (2022). Enantiomeric determination of chiral drugs in environmental waters (Doctoral dissertation, Universitat Rovira i Virgili). [Link]
-
Islam, M. R., Hossain, M. A., & Lee, Y. S. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 69-75. [Link]
-
Thakur, P. S., Kumar, A., & Bhushan, R. (2019). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Chirality, 31(12), 1015-1025. [Link]
-
Thakur, P. S., Kumar, A., & Bhushan, R. (2019). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Chirality, 31(12), 1015-1025. [Link]
-
de Sousa, F. B., & de Lima, G. M. (2020). Enantiomers and Their Resolution. Molecules, 25(16), 3743. [Link]
-
Di-nola, A., & List, B. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12475-12549. [Link]
-
Usov, I., & Aizenberg, J. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega, 10(15), 18037-18044. [Link]
Sources
Technical Support Center: Stability and Storage of (2R)-1-(1H-indol-3-yl)propan-2-amine
Welcome to the technical support guide for (2R)-1-(1H-indol-3-yl)propan-2-amine (CAS: 7795-52-0). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this chiral indolealkylamine to prevent degradation and ensure experimental integrity. Maintaining the chemical and enantiomeric purity of this compound is critical for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
The degradation of this compound is primarily driven by its chemical structure. The indole ring is an electron-rich aromatic system, making it highly susceptible to oxidation.[1][2] The primary amine group is also reactive. The main environmental factors that accelerate degradation are:
-
Exposure to Oxygen: Atmospheric oxygen is the principal driver of oxidative degradation, which can lead to the formation of colored impurities and polymeric byproducts.[1]
-
Exposure to Light: Indole derivatives are known to be sensitive to light, particularly UV light, which can catalyze oxidative reactions and other degradation pathways.[3][4] Photo-irradiation can generate reactive oxygen species (ROS) that further degrade the compound.[3][5]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation and potential side reactions.[1]
Q2: What are the ideal storage conditions for this compound?
To ensure maximum stability and shelf-life, the compound should be stored with careful control over its environment. The following conditions are recommended and summarized in Table 1.
-
Temperature: For short-term storage (weeks), refrigeration at 2-8°C is sufficient. For long-term storage (months to years), storing at -20°C is strongly recommended.[1]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.[1] This is the most critical factor for long-term stability.
-
Light: Always store the compound in an amber or opaque vial to protect it from light.[1]
-
Container: Use a tightly sealed vial with a high-quality cap (e.g., a septum cap) to prevent moisture and air ingress.
Table 1: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |
| Temperature | 2–8°C | -20°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Light | Protect from light (Amber Vial) | Protect from light (Opaque/Amber Vial) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with septum |
Q3: I've noticed the solid compound has developed a pink or brownish tint. What does this mean?
A color change from its typical off-white or light yellow appearance to pink, red, or brown is a clear visual indicator of degradation.[1] This is most often due to oxidation and potential polymerization of the indole ring. While a slight color change might not significantly alter the bulk purity for some preliminary applications, it is a definitive sign of impurity formation. For sensitive experiments, such as in vitro assays or in vivo studies, the purity of the material should be re-assessed before use.[1]
Q4: Can I store the compound in solution? If so, which solvents are best?
Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility, which can accelerate degradation. If you must store solutions, use deoxygenated solvents and follow the same temperature, light, and atmosphere precautions as for the solid material. Aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common, but should be of the highest purity. For aqueous solutions, degradation can be rapid; they should be prepared fresh for each experiment.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing logical workflows and detailed protocols to diagnose and resolve them.
Issue 1: My compound has changed color. Can I still use it?
-
Causality: As noted in the FAQs, color change indicates oxidation. The newly formed impurities may have different biological activities or interfere with analytical measurements, compromising your results.
-
Troubleshooting Workflow:
Caption: Workflow for deciding whether to use a discolored compound.
Issue 2: My experimental results are inconsistent or show reduced activity. Could the compound be degraded?
-
Causality: Chemical degradation reduces the concentration of the active compound and introduces impurities that could act as inhibitors or antagonists in biological assays. Furthermore, if racemization occurs, the enantiomeric purity will be compromised, which is critical for stereospecific interactions.
-
Recommended Action: Degradation is a likely cause. It is essential to verify the chemical and enantiomeric purity of your stock.
-
Visual Inspection: Check the compound for any color change or altered physical appearance.
-
Purity Analysis: Perform an analytical check using a validated method. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for assessing both chemical and enantiomeric purity simultaneously.[6]
-
Review Handling Procedures: Ensure that all users are following correct handling procedures, such as using fresh solutions, minimizing exposure to air and light, and using appropriate storage conditions.
-
Protocol 1: Preparing a Vial for Long-Term Storage under Inert Atmosphere
This protocol describes how to create an oxygen-free environment in a storage vial, which is the most effective way to prevent oxidative degradation.[1]
Materials:
-
This compound (solid)
-
Glass storage vial with a septum-lined cap
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator
-
Two long needles (e.g., 22-gauge)
-
Tubing to connect the gas source to one of the needles
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the solid compound and place it into the clean, dry glass vial. If the compound is extremely sensitive, perform this step inside a glovebox.
-
Seal Vial: Securely cap the vial with the septum cap.
-
Insert Needles: Pierce the septum with both needles. One needle will be the gas inlet, and the other will be the gas outlet (vent). The inlet needle should reach the headspace just above the solid, while the outlet needle should only just pierce the septum.
-
Purge with Gas: Connect the inert gas tubing to the inlet needle. Start a gentle, low-pressure flow of gas into the vial. A flow rate of ~50-100 mL/min is typically sufficient. The purpose is to displace the air in the vial with the inert gas.
-
Flush Duration: Allow the gas to flush the vial for 2-5 minutes to ensure all oxygen has been removed.
-
Remove Needles: While the gas is still flowing, remove the outlet (vent) needle first. Then, a second later, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.
-
Seal and Store: Wrap the cap and septum area with parafilm for an extra layer of protection. Immediately place the vial in the appropriate storage location (-20°C for long-term).
Caption: Key steps for preparing a sample under an inert atmosphere.
Protocol 2: Representative Method for Purity Analysis by Chiral HPLC
This protocol provides a starting point for developing a validated HPLC method to determine the chemical and enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.[6][7]
-
Objective: To separate the (R)-enantiomer from its (S)-enantiomer and any non-chiral degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Notes |
|---|---|---|
| Column | Chiralpak AD-H (or similar amylose-based CSP) | Proven effectiveness for chiral amine separations.[6] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase is often effective. Diethylamine is a basic additive used to improve peak shape for amines.[7] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm or 280 nm | Indole ring has strong absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Sample Prep. | Dissolve ~1 mg/mL in mobile phase. | Ensure the sample is fully dissolved to avoid column plugging. |
Procedure:
-
System Equilibration: Flush the HPLC system and column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
-
Sample Preparation: Prepare a solution of your compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter if any particulates are visible.
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Interpretation: Calculate chemical purity by the area percent method (Area of Main Peak / Total Area of All Peaks). Calculate enantiomeric purity by comparing the peak area of the desired (R)-enantiomer to that of the undesired (S)-enantiomer.
References
- Technical Support Center: Prevention of Indole Compound Oxid
- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxid
- Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins | Request PDF.
- Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
- Green Oxidation of Indoles using halide C
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide st
- Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Compar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with (R)-alpha-methyltryptamine
Technical Support Center: (R)-alpha-methyltryptamine
Welcome to the technical support center for (R)-alpha-methyltryptamine (AMT). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility characteristics of (R)-alpha-methyltryptamine?
A1: (R)-alpha-methyltryptamine is the (R)-enantiomer of alpha-methyltryptamine. Its solubility is highly dependent on whether it is in its free base form or a salt form.
-
Free Base (C₁₁H₁₄N₂): The free base is a crystalline solid that is not very soluble in water.[1] Its lipophilic indole ring and aliphatic side chain contribute to this characteristic, with a calculated LogP of approximately 1.89.[1] It does, however, show good solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone.[2]
-
Salt Form (e.g., Hydrochloride, C₁₁H₁₄N₂ • HCl): Salt forms are significantly more soluble in aqueous and polar protic solvents. The hydrochloride (HCl) salt, for example, is a common choice for research applications due to its enhanced water solubility compared to the free base.[3][4]
Q2: I have the hydrochloride salt of α-MT. What solvents are recommended and at what concentrations?
A2: The hydrochloride salt of racemic α-MT provides a good reference for the expected solubility of the (R)-enantiomer salt. Based on available data, the following solvents and approximate concentrations are achievable:
| Solvent | Approximate Solubility | Source |
| Ethanol | 20 mg/mL | [4] |
| Dimethylformamide (DMF) | 11 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL | [4] |
| PBS (pH 7.2) | 5 mg/mL | [4] |
Note: These values are for the racemic mixture and should be used as a starting point for the (R)-enantiomer. Solubility can vary based on purity, temperature, and the exact pH of the buffer.
Q3: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer like PBS?
A3: This is a common issue known as "salting out" or precipitation due to a change in solvent environment and pH. There are two primary causes:
-
Co-solvent Percentage: When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the final percentage of the organic solvent may be too low to maintain the solubility of the compound.
-
pH Shift: (R)-alpha-methyltryptamine is a basic compound (an amine). In a highly concentrated DMSO stock, it exists as the dissolved salt. When diluted into a neutral buffer (e.g., PBS at pH 7.2), the amine group can be deprotonated, converting the more soluble salt form back into the less soluble free base, causing it to precipitate.
To mitigate this, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility or consider using a slightly acidic buffer to keep the amine protonated and charged.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem 1: My (R)-alpha-methyltryptamine (free base) will not dissolve in my aqueous buffer for an in vitro assay.
-
Causality: The free base form has low intrinsic aqueous solubility due to its non-polar structural features.[1] Direct dissolution in neutral aqueous media is expected to be poor.
-
Solution Workflow:
-
Primary Recommendation (Salt Conversion): The most robust method is to convert the free base to a salt in situ.
-
Accurately weigh the free base.
-
Add a small amount of an appropriate solvent like ethanol or DMSO to wet the powder.
-
Add your aqueous buffer and then titrate with a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing. The compound should dissolve as it is protonated and forms the corresponding salt. Aim for a final pH that is at least 1-2 units below the pKa of the amine to ensure complete protonation.
-
-
Alternative (Co-solvent System): If the experimental design allows, prepare a concentrated stock solution in 100% DMSO or ethanol.[4] Then, dilute this stock into the aqueous buffer, ensuring the final organic solvent concentration does not exceed the tolerance of your assay (typically <1% v/v).
-
Caption: Troubleshooting workflow for dissolving the free base.
Problem 2: I've dissolved the compound, but I'm unsure of its stability in solution.
-
Causality: Tryptamine derivatives can be susceptible to oxidation and degradation over time, especially when exposed to light, air, or non-optimal pH conditions. The stability of the hydrochloride salt is reported to be at least 5 years when stored as a solid at -20°C.[4]
-
Solution & Best Practices:
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials. For aqueous solutions, it is best to prepare them fresh. If storage is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from photodegradation.
-
Verification: The stability of your working solution under specific experimental conditions (e.g., in cell culture media at 37°C) should be empirically determined. You can use analytical methods like HPLC with a UV detector (monitoring at ~281 nm) or LC-MS to check for degradation products over time.[4][5][6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution from (R)-alpha-methyltryptamine HCl
This protocol is for preparing a stock solution from the hydrochloride salt form for use in aqueous-based experiments.
-
Materials:
-
(R)-alpha-methyltryptamine HCl (MW: 210.7 g/mol )[4]
-
High-purity water (e.g., Milli-Q or WFI) or a suitable buffer (e.g., 50 mM Tris, pH 7.0)
-
Calibrated balance, volumetric flasks, and appropriate pipettes
-
Vortex mixer and/or ultrasonic bath
-
-
Methodology:
-
Calculation: To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 0.010 L * 210.7 g/mol = 0.02107 g = 21.07 mg
-
-
Weighing: Accurately weigh approximately 21.07 mg of (R)-alpha-methyltryptamine HCl and record the exact weight.
-
Dissolution:
-
Transfer the weighed powder to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent (water or buffer).
-
Cap the flask and vortex vigorously for 1-2 minutes.
-
If solids persist, place the flask in an ultrasonic bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but use with caution to avoid degradation.
-
-
Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Add the solvent to bring the final volume to the 10 mL mark. Invert the flask several times to ensure homogeneity.
-
Verification & Storage:
-
Visually inspect the solution against a dark background to ensure no particulate matter is present.
-
Filter the solution through a 0.22 µm syringe filter (optional, but recommended for cell-based assays).
-
Store in aliquots at -20°C, protected from light.
-
-
Caption: General workflow for preparing a stock solution.
References
-
BioCrick. (n.d.). (R)-alpha-methyltryptamine | CAS:7795-52-0. BioCrick. Available from: [Link]
-
Ishida, T., Kudo, K., Kiyoshima, A., Inoue, H., Tsuji, A., & Ikeda, N. (2005). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 823(1), 47-52. Available from: [Link]
-
Erowid. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT). Erowid. Available from: [Link]
-
SWGDRUG.org. (2005). 5-METHOXY-α-METHYLTRYPTAMINE. SWGDRUG Monographs. Available from: [Link]
-
Legal-High-Inhaltsstoffe.de. (2014). Alpha-methyltryptamine (AMT). Available from: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Malaca, S., Lo Faro, A. F., Tamborra, A., Pichini, S., Busardò, F. P., & Huestis, M. A. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Metabolites, 13(1), 88. Available from: [Link]
-
Lamprecht, A., & Kraus, T. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 548. Available from: [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (Specific entry for alpha-Methyltryptamine)
Sources
- 1. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 2. (R)-alpha-methyltryptamine | CAS:7795-52-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Buy alpha-Methyltryptamine | 304-54-1 [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Chiral Separation of (2R)-1-(1H-indol-3-yl)propan-2-amine
Welcome to the dedicated technical support resource for the chiral separation of (2R)-1-(1H-indol-3-yl)propan-2-amine and its enantiomer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven methodologies. As the enantiomers of chiral primary amines can exhibit distinct pharmacological and toxicological profiles, achieving robust and efficient separation is a critical analytical and preparative challenge.
This document provides a structured approach to method development and troubleshooting for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful techniques for resolving this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of primary amines like 1-(1H-indol-3-yl)propan-2-amine.
Question 1: Why am I seeing poor or no separation of my enantiomers?
Answer: Achieving chiral separation is a nuanced process dependent on creating a transient diastereomeric complex between your analyte and the chiral stationary phase (CSP). If you are observing co-elution, consider the following:
-
Inappropriate CSP Selection: The "three-point interaction" model is fundamental to chiral recognition.[1] The chosen CSP may not have the appropriate combination of interactive sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your indole-containing primary amine. Polysaccharide-based CSPs (derivatives of cellulose and amylose) and cyclofructan-based CSPs are excellent starting points for screening primary amines.[2]
-
Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP. For normal-phase or polar organic modes, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Even small changes can significantly alter selectivity.[3]
-
Lack of Additives: Primary amines are notorious for interacting with residual silanol groups on silica-based CSPs, leading to poor peak shape and resolution. The addition of a basic modifier is often essential.[2]
Question 2: My peaks are tailing or showing significant fronting. What is the cause and how can I fix it?
Answer: Poor peak shape for basic compounds like 1-(1H-indol-3-yl)propan-2-amine is a frequent challenge.
-
Silanol Interactions: The primary cause of peak tailing for amines is the interaction with acidic silanol groups on the silica support of the CSP.
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample and reinject.
-
-
Strong Injection Solvent: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question 3: I'm observing split peaks. What does this indicate?
Answer: Peak splitting can arise from several sources, both chemical and mechanical.
-
Chemical Issues:
-
Co-elution: What appears to be a split peak might be two closely eluting, unresolved components.
-
On-Column Racemization: While less common, some chiral compounds can racemize under certain chromatographic conditions (e.g., temperature, pH).
-
-
Mechanical/System Issues:
-
Column Void: A void or channel in the column packing material can cause the sample band to travel through at different rates, resulting in a split peak. This can happen if the column is dropped or subjected to high-pressure shocks.
-
Blocked Frit: A partially blocked inlet frit can distort the sample band before it enters the column bed.[1]
-
Injection Solvent Incompatibility: As mentioned, injecting in a much stronger solvent than the mobile phase is a common cause of peak splitting.[5]
-
Troubleshooting Workflow for Split Peaks:
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Artifacts in cell-based assays with (2R)-1-(1H-indol-3-yl)propan-2-amine
Welcome to the technical support center for researchers utilizing (2R)-1-(1H-indol-3-yl)propan-2-amine, also known as the R-enantiomer of alpha-methyltryptamine (αMT), in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this psychoactive compound and ensure the integrity of your experimental results.
Introduction to (2R)-α-Methyltryptamine in Cell-Based Assays
This compound is a tryptamine derivative with known stimulant and psychedelic properties.[1][2] In a research context, it is often used to investigate pathways related to monoamine neurotransmission. However, its complex pharmacology can lead to a variety of artifacts in cell-based assays, making data interpretation challenging. This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (2R)-α-methyltryptamine?
A1: (2R)-α-methyltryptamine acts as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine.[1][2] It also functions as a non-selective serotonin receptor agonist and a weak monoamine oxidase inhibitor (MAOI).[1][2]
Q2: Why am I seeing unexpected cytotoxicity in my cell line, even at low concentrations?
A2: Tryptamine derivatives can be toxic to cells, and this effect can be cell-line specific.[3] Additionally, as a monoamine oxidase inhibitor, (2R)-αMT can interfere with normal cellular metabolism, potentially leading to increased oxidative stress and cell death.[1][4] It is also important to consider that tryptamine derivatives can be biotransformed by cell cultures into other potentially toxic compounds.[5]
Q3: My fluorescence-based assay is giving inconsistent readings. Could the compound be interfering?
A3: Yes, indole-based compounds can exhibit intrinsic fluorescence or interfere with fluorescent reagents. It is crucial to run controls with the compound alone (without cells) to check for autofluorescence at the excitation and emission wavelengths of your assay. Some compounds can also interfere with the enzymatic reactions that produce a fluorescent signal.[6]
Q4: I'm studying a specific serotonin receptor, but my results suggest off-target effects. What could be happening?
A4: (2R)-α-methyltryptamine is a non-selective serotonin receptor agonist and also affects dopamine and norepinephrine signaling.[1][2] Therefore, it is likely to interact with multiple receptor subtypes, not just the one you are targeting. Consider using selective antagonists to block potential off-target interactions and confirm that the observed effect is due to the receptor of interest.
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity
You are observing a significant decrease in cell viability that is inconsistent with published data or your expectations for a receptor-mediated effect.
Possible Causes & Solutions:
-
Off-Target Toxicity: As a monoamine oxidase inhibitor, (2R)-αMT can disrupt cellular metabolism.[7][8]
-
Troubleshooting Step: Measure markers of oxidative stress (e.g., reactive oxygen species) to determine if this is a contributing factor.
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of concentrations on your specific cell line to determine the EC50 for cytotoxicity.
-
-
Compound Stability: The compound may be degrading in your culture medium into a more toxic substance.
-
Troubleshooting Step: Assess the stability of (2R)-αMT in your specific media over the time course of your experiment using techniques like HPLC.
-
Protocol: Assessing Compound-Induced Cytotoxicity with a Tetrazolium-Based Assay (MTT/MTS)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (2R)-α-methyltryptamine in your cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Add the tetrazolium salt solution (MTT or MTS) to each well and incubate according to the manufacturer's instructions.
-
Reading: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Issue 2: Assay Signal Interference
You are observing high background signals, or your positive and negative controls are not behaving as expected in a luminescence or fluorescence-based assay.
Possible Causes & Solutions:
-
Autofluorescence/Autoluminescence: The indole structure of (2R)-αMT can contribute to background fluorescence.
-
Troubleshooting Step: Run a control plate with the compound in assay buffer without cells to measure its intrinsic signal. Subtract this background from your experimental values.
-
-
Enzyme Inhibition/Activation: If your assay relies on an enzymatic reaction (e.g., luciferase), the compound may be directly affecting the enzyme's activity.
-
Troubleshooting Step: Perform the assay in a cell-free system by adding the compound to the reaction mix to see if it alters the signal.
-
-
Quenching: The compound may be absorbing the light emitted by your fluorescent or luminescent reporter.
-
Troubleshooting Step: Similar to the enzyme inhibition test, run the assay in a cell-free system with a known amount of fluorophore/luciferase and see if the addition of your compound reduces the signal.
-
Issue 3: Inconsistent or Non-Reproducible Results
Your experimental results are varying significantly between experiments, even when using the same conditions.
Possible Causes & Solutions:
-
Compound Purity and Stereochemistry: The purity and isomeric ratio of your (2R)-α-methyltryptamine can significantly impact its activity. The S-enantiomer can have different receptor affinities.[9]
-
Troubleshooting Step: Verify the purity and enantiomeric excess of your compound stock using analytical methods like chiral HPLC and mass spectrometry.
-
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic drift and changes in receptor expression levels.
-
Troubleshooting Step: Use cells within a defined low passage number range for all experiments. Regularly perform cell line authentication.
-
-
MAO Activity in Cells: The expression of monoamine oxidase in your cell line can affect the local concentration and metabolism of (2R)-αMT.
-
Troubleshooting Step: If possible, choose a cell line with low or no MAO activity. Alternatively, you can pre-treat cells with a selective MAO inhibitor to create a more controlled experimental system.
-
Visualizing Experimental Workflows and Pathways
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for diagnosing the root cause of unexpected cell death in your assay.
Diagram 2: Simplified Signaling Pathway of (2R)-α-Methyltryptamine
Sources
- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Alpha-MT (AMT): What It Is, Effects, Dangers & Treatment [novarecoverycenter.com]
- 3. Alpha-Methyltryptamine - Issuu [issuu.com]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Biotransformation of tryptamine derivatives in mycelial cultures of Psilocybe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 9. Document: Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of... - ChEMBL [ebi.ac.uk]
Technical Support Center: Interpreting Unexpected Results from (R)-α-Methyltryptamine Experiments
Welcome to the technical support center for researchers utilizing (R)-α-methyltryptamine ((R)-αMT). This guide is designed to provide in-depth troubleshooting assistance and address common and unexpected issues encountered during in-vitro and in-vivo experiments. As a compound with a complex pharmacological profile, (R)-αMT can produce results that may seem counterintuitive. This resource aims to provide clarity by explaining the underlying mechanisms and offering practical solutions.
Introduction to the Complex Pharmacology of (R)-α-Methyltryptamine
(R)-α-methyltryptamine is a chiral molecule with a multifaceted mechanism of action. Unlike more selective compounds, it does not act on a single target but rather engages with multiple components of the central nervous system. Its primary pharmacological activities include:
-
Serotonin (5-HT) Receptor Agonism: It directly binds to and activates various serotonin receptors.
-
Monoamine Releasing Agent and Reuptake Inhibitor: It triggers the release and blocks the reuptake of key neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)[1][2].
-
Monoamine Oxidase (MAO) Inhibition: It reversibly inhibits monoamine oxidase, particularly the MAO-A isoform, the enzyme responsible for breaking down monoamine neurotransmitters[1][3][4].
This polypharmacology is the primary reason for many of the unexpected results observed in experiments. The net effect of (R)-αMT is a complex interplay of these different actions, which can vary depending on the experimental system, concentration, and duration of exposure.
Frequently Asked Questions (FAQs)
Q1: Why are my dose-response curves for (R)-αMT biphasic or showing a plateau at lower than expected efficacy?
This is a common observation and can be attributed to the compound's multiple mechanisms of action.
-
Causality: At lower concentrations, you may be observing the effects of high-affinity interactions, such as binding to specific serotonin receptors. As the concentration increases, lower-affinity targets become engaged. These can include other receptor subtypes or monoamine transporters, which may produce opposing physiological effects, leading to a flattening or even a dip in the dose-response curve. Additionally, receptor desensitization or internalization at higher agonist concentrations can also contribute to this phenomenon[5].
-
Troubleshooting:
-
Run a broader range of concentrations: Extend your dose-response curve to higher and lower concentrations to fully characterize the biphasic nature.
-
Use specific antagonists: To isolate the effect of a particular receptor, co-incubate with a selective antagonist for a suspected primary target (e.g., a 5-HT2A antagonist like ketanserin). If the biphasic curve is altered, it suggests the involvement of that receptor.
-
Measure neurotransmitter levels: In cell culture supernatants or in-vivo microdialysates, measure the levels of 5-HT, DA, and NE. A significant increase will indicate that monoamine release is a confounding factor.
-
Q2: I'm seeing significant variability between experimental runs, even with the same batch of (R)-αMT. What could be the cause?
High variability can stem from issues with the compound's stability, purity, or experimental conditions.
-
Causality: (R)-αMT, like many tryptamines, can be susceptible to oxidation and degradation, especially when in solution and exposed to light or non-optimal pH. The hydrochloride salt is generally stable as a solid but may degrade in certain aqueous buffers over time[6][7]. Furthermore, incomplete solubilization or precipitation in your assay buffer can lead to inconsistent effective concentrations.
-
Troubleshooting:
-
Assess Compound Stability: Prepare a solution of (R)-αMT in your experimental buffer and measure its concentration via HPLC at time zero and after the maximum duration of your experiment. Store aliquots at different temperatures and light conditions to identify optimal storage. A good practice is to always prepare fresh solutions for each experiment[7].
-
Verify Solubility: After preparing your stock solution (e.g., in DMSO or ethanol) and diluting it into your aqueous assay buffer, visually inspect for any precipitation. It is also recommended to centrifuge the final solution and measure the concentration in the supernatant to ensure it is fully dissolved.
-
Control for MAO Inhibition: If your experimental system (e.g., tissue homogenates, primary cell cultures) has active MAO enzymes, the inhibition of these by (R)-αMT can lead to an accumulation of endogenous monoamines, causing variability. Consider including a control group with a selective MAO-A inhibitor (e.g., clorgyline) to assess this contribution.
-
Q3: My in-vivo behavioral results are not what I predicted based on in-vitro binding affinities. Why the discrepancy?
This is a classic challenge in pharmacology, particularly with multi-target compounds like (R)-αMT.
-
Causality: In-vitro binding affinities do not always directly predict in-vivo functional outcomes. The behavioral effects of (R)-αMT are a composite of its direct receptor agonism, its impact on monoamine levels, and the potential activity of its metabolites[2]. For example, a strong in-vitro 5-HT2A agonism might be modulated in-vivo by a concurrent, potent release of dopamine and norepinephrine, leading to a more stimulant-like behavioral profile rather than a purely psychedelic-like one[4]. Additionally, metabolites of (R)-αMT, such as 6-hydroxy-α-methyltryptamine, may have their own pharmacological activity and contribute to the overall effect.
-
Troubleshooting:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, measure the concentration of (R)-αMT and its major metabolites in the brain and plasma at different time points and correlate this with the observed behavioral effects.
-
Pre-treatment with Antagonists: As in the in-vitro troubleshooting, pre-treating animals with selective antagonists for different receptors (e.g., 5-HT2A, dopamine D2) can help to dissect which neurotransmitter systems are responsible for specific behaviors.
-
Use of Depletion Agents: To understand the contribution of monoamine release, you can pre-treat animals with agents that deplete stores of serotonin (e.g., p-chlorophenylalanine) or dopamine/norepinephrine (e.g., reserpine). A blunted behavioral response to (R)-αMT after depletion would confirm the role of monoamine release.
-
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Inconsistent Results in Radioligand Binding Assays
You are performing competitive binding assays with (R)-αMT against a radioligand for a specific serotonin receptor and observe high variance in your calculated Ki values.
Caption: Troubleshooting workflow for radioligand binding assays.
-
Verify Chiral Purity: The most critical and often overlooked factor is the chiral purity of your (R)-αMT sample. Contamination with the (S)-enantiomer can significantly alter the apparent binding affinity, as the two enantiomers can have different affinities for various receptors.
-
Action: Perform chiral HPLC analysis on your compound. A detailed protocol is provided in the "Experimental Protocols" section below. Your sample should have an enantiomeric excess (e.e.) of >99%. If not, repurify the compound or obtain a new, high-purity batch.
-
-
Assess Compound Stability in Your Assay Buffer:
-
Action: Prepare a sample of (R)-αMT in your binding buffer at the highest concentration used in your assay. Incubate it under the same conditions as your assay (time and temperature). Analyze the concentration by HPLC before and after the incubation period. Degradation of more than 5% indicates a stability issue.
-
Solution: Always use freshly prepared solutions. If you must store solutions, use aliquots of a high-concentration stock in DMSO or ethanol stored at -20°C or -80°C and protected from light[6][7].
-
-
Consider Off-Target Effects within the Assay Preparation:
-
MAO Inhibition: If you are using tissue homogenates, they contain mitochondria with active MAO. (R)-αMT is an MAO-A inhibitor[3]. This will prevent the breakdown of any endogenous serotonin in your preparation, which will then compete with your radioligand, leading to an artificially high calculated Ki for your compound.
-
Solution: Add a non-specific MAO inhibitor like pargyline to your assay buffer to block all MAO activity and create a stable baseline.
-
-
Monoamine Transporters: (R)-αMT is also a monoamine transporter inhibitor[6]. If your radioligand has any affinity for these transporters, this can create a confounding binding site.
-
Solution: Ensure your radioligand is highly selective for the receptor of interest. If not, you may need to include selective uptake inhibitors for SERT, DAT, and NET in your buffer to block binding to transporters.
-
-
Issue 2: Unexpected In-Vivo Cardiovascular Effects
You are administering (R)-αMT to rodents and observing hypertension and tachycardia that seem disproportionate to its known 5-HT receptor affinities.
Caption: Pathway of (R)-αMT-induced cardiovascular effects.
The cardiovascular effects of (R)-αMT are a prime example of its complex pharmacology. While direct activation of certain 5-HT receptors can influence heart rate and blood pressure, the more dramatic effects are often due to its potent activity as a norepinephrine and dopamine releasing agent and reuptake inhibitor[1][2][8].
-
Norepinephrine Release: (R)-αMT's action on NET and its ability to release norepinephrine is analogous to stimulants like amphetamine. This surge in synaptic norepinephrine in the peripheral nervous system leads to the activation of alpha- and beta-adrenergic receptors in the heart and blood vessels, causing increased heart rate and vasoconstriction, respectively.
-
MAO Inhibition: The concurrent inhibition of MAO-A by (R)-αMT prevents the breakdown of this released norepinephrine, prolonging and potentiating its hypertensive and tachycardic effects[3].
-
Troubleshooting the Mechanism:
-
Adrenergic Blockade: Pre-treat animals with an alpha-blocker (e.g., phentolamine) or a beta-blocker (e.g., propranolol). A significant attenuation of the cardiovascular effects will confirm the role of the adrenergic system.
-
Dopaminergic Contribution: While less direct, dopamine release can contribute to cardiovascular changes. Pre-treatment with a dopamine receptor antagonist can help clarify this.
-
Central vs. Peripheral Effects: To determine if the effects are centrally mediated or peripheral, you can compare the effects of intracerebroventricular (ICV) administration with intraperitoneal (IP) administration, though this is a more complex experimental setup.
-
Data Summary Tables
Table 1: Known Pharmacological Activities of α-Methyltryptamine (Racemic)
| Target | Action | Affinity/Potency (IC50/Ki) | Reference |
| Monoamine Transporters | |||
| SERT | Reuptake Inhibition | 0.38 µM | [6] |
| DAT | Reuptake Inhibition | 0.73 µM | [6] |
| NET | Reuptake Inhibition | 0.4 µM | [6] |
| Monoamine Release | |||
| 5-HT Release | Releasing Agent | EC50: 22-68 nM | [2] |
| DA Release | Releasing Agent | EC50: 79-180 nM | [2] |
| NE Release | Releasing Agent | EC50: 79-112 nM | [2] |
| Serotonin Receptors | |||
| 5-HT1B | Agonist | pKi (R-enantiomer): 6.89 | [9] |
| pKi (S-enantiomer): 7.21 | [9] | ||
| 5-HT2 | Agonist | pKi (R-enantiomer): 6.44 | [9] |
| pKi (S-enantiomer): 6.70 | [9] | ||
| 5-HT2A | Agonist | EC50: 23 nM | [2] |
| Enzymes | |||
| MAO-A | Reversible Inhibition | Ki: ~47 µM (mixed inhibition) | [3] |
| MAO-B | Reversible Inhibition | Weaker than MAO-A | [3] |
Note: Data for enantiomers are limited. Most available data is for the racemic mixture.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of (R)-α-Methyltryptamine
This protocol provides a starting point for the validation of the chiral purity of α-methyltryptamine. Optimization may be required based on your specific HPLC system and column.
Objective: To separate and quantify the (R) and (S) enantiomers of α-methyltryptamine to determine enantiomeric excess (e.e.).
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H is a good starting point).
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol
-
Basic modifier (e.g., diethylamine or triethylamine)
-
(R)-α-methyltryptamine sample
-
Racemic (R/S)-α-methyltryptamine standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane and an alcohol (IPA or ethanol). A common starting ratio is 90:10 (v/v) n-hexane:IPA.
-
Add a small amount of a basic modifier to the mobile phase to improve peak shape for the amine. Start with 0.1% (v/v) diethylamine.
-
Degas the mobile phase thoroughly by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of your (R)-αMT sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the racemic αMT standard at the same concentration.
-
-
HPLC Method:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 90:10 (v/v) n-hexane:IPA with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
First, inject the racemic standard. You should observe two well-resolved peaks corresponding to the two enantiomers.
-
Next, inject your (R)-αMT sample.
-
Identify the peak corresponding to the (R)-enantiomer based on the retention time of a certified (R)-αMT standard if available. If not, you will need to assign the peaks based on which is the major component.
-
Integrate the peak areas for both the (R) and (S) enantiomers in your sample chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Where Area_R is the area of the (R)-enantiomer peak and Area_S is the area of the (S)-enantiomer peak.
-
Expected Results: A high-purity sample should show one major peak and a very small or non-existent peak for the other enantiomer, resulting in an e.e. of >99%.
References
-
Arai, Y., Toyoshima, Y., & Kinemuchi, H. (1986). Studies of monoamine oxidase and semicarbazide-sensitive amine oxidase. II. Inhibition by alpha-methylated substrate-analogue monoamines, alpha-methyltryptamine, alpha-methylbenzylamine and two enantiomers of alpha-methylbenzylamine. The Japanese Journal of Pharmacology, 41(2), 191–197. [Link]
-
Cummins, B. R., Billac, G. B., & Nichols, D. E. (2024). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 77(4), 100059. [Link]
-
Wilcox, J. (2012). Psychoactive properties of alpha-methyltryptamine: analysis from self reports of users. Journal of Psychoactive Drugs, 44(3), 274-276. [Link]
-
DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE. [Link]
-
Nichols, D. E., Lloyd, D. H., Hoffman, A. J., Nichols, M. B., & Yim, G. K. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406-1412. [Link]
-
Arai, Y., Hamamichi, N., & Kinemuchi, H. (1987). Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine. Neurochemical Research, 12(7), 635-641. [Link]
-
Vorce, S. P., Sklerov, J. H., & Fogle, E. J. (2004). Fatality due to acute alpha-methyltryptamine intoxication. Journal of Analytical Toxicology, 28(6), 503-506. [Link]
-
Cummins, B. R., Billac, G. B., & Nichols, D. E. (2024). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Pharmacological Reviews. [Link]
-
Garlich, F. M., DeRienz, R. T., & Sal-like, A. A. (2021). Reports of Adverse Events Associated with Use of Novel Psychoactive Substances, 2017-2020: A Review. Jefferson Digital Commons. [Link]
-
Wenzel, T. J., & Schmid, D. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. [Link]
-
Bhattacharyya, S., Raote, I., & Bhattacharya, A. (2008). Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation. Proceedings of the National Academy of Sciences, 105(29), 10131-10136. [Link]
-
Wikipedia. (n.d.). α-Methylserotonin. [Link]
-
Release. (n.d.). AMT. [Link]
-
Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2015). Patterns of presentation and clinical toxicity after reported use of alpha methyltryptamine in the United Kingdom. A report from the UK National Poisons Information Service. Clinical Toxicology, 53(1), 1-6. [Link]
-
Moya, P. R., Berg, K. A., Gutiérrez-Hernandez, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT) 2A and 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054-1061. [Link]
-
World Health Organization. (2014). Alpha-methyltryptamine (AMT) - Expert Committee on Drug Dependence. [Link]
-
Wikipedia. (n.d.). α-Methyltryptamine. [Link]
-
Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2010). Discovery and development of monoamine transporter ligands. Journal of Medicinal Chemistry, 53(17), 6141-6154. [Link]
-
Kaumann, A. J., & Levy, F. O. (2006). Cardiac effects of two hallucinogenic natural products, N, N-dimethyl-tryptamine and 5-methoxy-N, N-dimethyl-tryptamine. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(6), 443-450. [Link]
-
Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Alpha-ethyltryptamines as dual dopamine-serotonin releasers. Bioorganic & Medicinal Chemistry Letters, 24(17), 4094-4098. [Link]
-
Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2015). Patterns of presentation and clinical toxicity after reported use of alpha methyltryptamine in the United Kingdom. A report from the UK National Poisons Information Service. Clinical Toxicology. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
ChEMBL. (n.d.). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of.... [Link]
-
Singh, S. K. (2014). Overview of Monoamine Transporters. Methods in Molecular Biology, 1165, 1-13. [Link]
-
PubChem. (n.d.). (+-)-alpha-Methyltryptamine. [Link]
-
Finberg, J. P. (2014). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in Pharmacology, 5, 1-10. [Link]
-
P-Flores, A., & P-Flores, M. (2024). Adverse Cardiovascular Effects of Psychotropic Medications. British Journal of Hospital Medicine. [Link]
-
Kumar, P., & Kumar, A. (2016). A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. ResearchGate. [Link]
-
Youdim, M. B., & Finberg, J. P. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Modern Problems of Pharmacopsychiatry, 19, 63-74. [Link]
-
Aronow, W. S. (2008). Cardiovascular Effects of Non-Cardiovascular Drugs. Cardiology in Review, 16(4), 184-190. [Link]
-
Wikipedia. (n.d.). 4-Methyl-α-methyltryptamine. [Link]
-
Herman, L. L., & Tsubakitani, M. (2016). Comprehensive review of cardiovascular toxicity of drugs and related agents. Cardiovascular Toxicology, 16(3), 199-216. [Link]
-
Bionity. (n.d.). Alpha-Methyltryptamine. [Link]
-
Kumar, P., & Kumar, A. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Korean Chemical Society, 56(3), 363-368. [Link]
-
Agilent. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. [Link]
-
Malaca, S., Lo Faro, A. F., Tamborra, A., Pichini, S., Busardò, F. P., & Huestis, M. A. (2020). Alpha-methyltryptamine revisited via easy Internet access. ResearchGate. [Link]
Sources
- 1. AMT | Release [release.org.uk]
- 2. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Studies of monoamine oxidase and semicarbazide-sensitive amine oxidase. II. Inhibition by alpha-methylated substrate-analogue monoamines, alpha-methyltryptamine, alpha-methylbenzylamine and two enantiomers of alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alpha-methyltryptamine (AMT) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 9. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent results with (2R)-1-(1H-indol-3-yl)propan-2-amine
Technical Support Center: (2R)-1-(1H-indol-3-yl)propan-2-amine
A Guide to Method Refinement for Consistent and Reproducible Results
Welcome to the technical support center for this compound (CAS: 7795-52-0), a key chiral amine intermediate in pharmaceutical research and development. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and refine experimental methodologies. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve consistent, high-quality results in your synthesis, purification, and analysis workflows.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the properties, synthesis, and handling of this compound.
Q1: What are the key structural features and properties of this compound?
This compound, also known as (R)-(-)-α-Methyltryptamine, is a chiral primary amine.[1] Its structure consists of an indole nucleus connected via a propyl chain to a chiral amine center. Understanding its basic properties is the first step in troubleshooting.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂ | PubChem[1] |
| Molecular Weight | 174.24 g/mol | PubChem[1] |
| Melting Point | 127-128 °C | Hunan Chemfish Pharmaceutical[2] |
| Appearance | Typically a solid | N/A |
| Chirality | (R)-enantiomer | N/A |
Q2: Why is controlling stereochemistry so critical in the synthesis of this molecule?
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For many pharmaceutical compounds, one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects. Therefore, synthesizing the (R)-enantiomer with high enantiomeric excess (ee) is crucial for its application in drug development.[3][4]
Q3: What are the primary synthetic challenges associated with indole-based chiral amines?
Researchers often face three main hurdles:
-
Low Yields: Indole synthesis itself can be sensitive to reaction conditions, and side reactions are common.[5][6]
-
Poor Stereoselectivity: Achieving high enantiomeric excess requires careful selection of chiral catalysts, auxiliaries, or enzymes. Sub-optimal conditions can easily lead to racemization or low stereocontrol.[7]
-
Purification Difficulties: The polarity of the amine and the indole ring, coupled with potentially similar polarities of byproducts, can make chromatographic separation challenging.[8]
Section 2: Synthesis Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis of this compound.
Problem 1: Low Reaction Yield
A low yield is one of the most frequent issues in indole and chiral amine synthesis. The cause can often be traced back to starting materials, reaction conditions, or competing side reactions.
dot
Caption: General workflow for troubleshooting low reaction yields.
Q: My reaction yield is consistently below 40%. What should I investigate first?
A: Always start with the fundamentals:
-
Purity of Starting Materials: Impurities in your indole precursor or amine source can poison catalysts and lead to unwanted side reactions.[5][9] Ensure all starting materials are pure by techniques like NMR or recrystallization before starting the reaction.
-
Reaction Conditions: Indole syntheses, such as the Fischer indole synthesis, are highly sensitive to temperature, acid strength, and reaction time.[5] Similarly, asymmetric reactions are sensitive to temperature and solvent choice, which can influence the energy difference between diastereomeric transition states.[7] Systematically screen these parameters.
-
Atmosphere Control: Primary amines can be susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation and improve yields.
Q: I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions?
A: For indole-based syntheses, common side reactions include:
-
Aldol Condensation: If your precursors contain aldehydes or ketones with α-hydrogens, they can undergo self-condensation under acidic or basic conditions.[5][6]
-
Over-alkylation: The indole nitrogen is nucleophilic and can sometimes compete with the desired reaction, leading to N-alkylated byproducts. Using a protecting group like Boc (tert-butyloxycarbonyl) or Ts (tosyl) on the indole nitrogen can prevent this.[5]
-
Regioisomers: In methods like the Fischer indole synthesis using an unsymmetrical ketone, two different regioisomeric indoles can form.[6]
Problem 2: Poor Enantioselectivity (Low ee%)
Achieving high enantiomeric excess is the primary goal for synthesizing a single enantiomer. Low ee% indicates a problem with the stereocontrol of your reaction.
Q: My product has an enantiomeric excess of less than 80%. How can I improve this?
A: Low stereoselectivity is almost always linked to the chiral control element of your synthesis.
-
Catalyst/Ligand Choice (Asymmetric Catalysis): The choice of the chiral catalyst and its corresponding ligand is paramount. The ligand's structure creates the specific chiral environment needed for differentiation. An inappropriate ligand for your specific substrate will result in low ee%.[7] It is often necessary to screen a panel of ligands to find the optimal match.
-
Chiral Auxiliary (Auxiliary-based Synthesis): If you are using a chiral auxiliary, its ability to direct the stereochemical outcome may be compromised by conformational flexibility or a mismatch with the reaction conditions (e.g., choice of metal or solvent affecting chelation).[7]
-
Enzyme Choice (Biocatalysis): Biocatalytic methods, using enzymes like transaminases, are highly selective.[3][10] If selectivity is low, you may need to screen different transaminases (both (R)- and (S)-selective enzymes are available) or optimize the reaction pH and temperature to ensure the enzyme is operating at its peak efficiency.[10]
-
Racemization: The product itself might be susceptible to racemization under the reaction conditions or during workup (e.g., exposure to strong acid or base). Analyze aliquots at different stages to determine if the ee% is decreasing over time.
Section 3: Purification and Analysis Guide
Even with a successful synthesis, isolating the pure product can be a significant challenge.
dot
Caption: Decision tree for selecting a purification strategy.
Q: My product streaks badly on silica gel TLC plates and I can't get good separation in my column. What's wrong?
A: This is a classic issue when purifying amines on silica gel. The amine group is basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing the "streaking" or "tailing" you observe.
Solution: Add a small amount of a competitive base to your mobile phase (eluent).
-
Triethylamine (TEA): Adding 0.5% to 1% TEA to your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) is the most common solution. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column cleanly.[8]
-
Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system, serving a similar purpose.
Q: How do I confirm the enantiomeric purity (ee%) of my final product?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric excess. You will need a chiral stationary phase column.
Table 2: Example Chiral HPLC Method
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H |
| Mobile Phase | n-hexane/ethanol 85:15 |
| Flow Rate | 0.8 cm³/min |
| Temperature | 40 °C |
| Detection | UV 210 nm |
| Retention Times | tR = 13.9 min (R), tR = 16.2 min (S) |
Note: This data is for the acetamide derivative of the amine. Derivatization is a common strategy to improve separation and detection.[11]
To calculate ee%, use the following formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Q: What are the expected signals for analytical characterization?
A:
-
¹H NMR: Expect signals for the indole protons (in the aromatic region, ~7-8 ppm), the CH, CH₂, and CH₃ protons of the propyl-amine chain, and the NH/NH₂ protons which may be broad.[11]
-
Mass Spectrometry: The primary molecular ion peak [M+H]⁺ should correspond to the molecular weight (174.24) plus a proton, i.e., m/z ≈ 175.12.[12]
-
FT-IR: Look for characteristic stretches for N-H bonds (amine and indole, ~3200-3400 cm⁻¹), aromatic C-H, and C-N bonds.[12]
Section 4: Stability and Storage
Proper handling and storage are essential to maintain the purity and integrity of your compound.
Q: What are the recommended storage conditions for this compound?
A: To prevent degradation, especially from air oxidation and light, follow these guidelines:
-
Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen.
-
Temperature: Store in a cool location, preferably in a refrigerator or freezer for long-term storage.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Container: Use a tightly sealed container to prevent moisture and air from entering.
By following these troubleshooting guides and understanding the key chemical principles, you can significantly improve the consistency and success rate of your experiments involving this compound.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.
- Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
- Chiral Amines Synthesis. Unknown Source.
- This compound.
- This compound. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.
- Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
- Buy N-(Propan-2-yl)-1H-indol-2-amine. Smolecule.
- Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
- Chiral Amine Synthesis - Strategies, Examples, and Limitations.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Problems with Fischer indole synthesis. Reddit.
- Synthesis of Medicinally Important Indole Deriv
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.
- 2-amino-1-(1H-indol-3-yl)-2-methyl-1-propanone.
- Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form.
- Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI.
- Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org.
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- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. ijcrt.org [ijcrt.org]
Validation & Comparative
A Comparative Analysis of (2R)- and (2S)-1-(1H-indol-3-yl)propan-2-amine: Unraveling Stereochemistry's Role in Pharmacological Activity
A deep dive into the stereoselective pharmacology of alpha-methyltryptamine (AMT) enantiomers, guiding researchers and drug development professionals in understanding the critical influence of chirality on biological targets and overall activity.
The principle of stereoisomerism is a cornerstone of medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can profoundly dictate its biological activity. The enantiomers of a chiral drug, while chemically identical in an achiral environment, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive comparative analysis of the (2R)- and (2S)-enantiomers of 1-(1H-indol-3-yl)propan-2-amine, the resolved isomers of the psychoactive compound alpha-methyltryptamine (AMT). Understanding the distinct properties of each enantiomer is paramount for researchers in neuropharmacology and professionals in drug development aiming to design safer and more effective therapeutic agents.
Synthesis and Chiral Resolution: The Gateway to Stereospecific Investigation
The synthesis of racemic 1-(1H-indol-3-yl)propan-2-amine (AMT) is well-documented. However, to investigate the specific contributions of each enantiomer, their separation or stereoselective synthesis is essential.
A facile method for the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amine hydrochloride with high enantiopurity (over 99% e.e.) has been reported, providing a direct route to this specific enantiomer without the need for chiral separation[1][2]. This approach is both time- and cost-effective for obtaining the (R)-isomer.
For the separation of the racemic mixture, chiral chromatography is the method of choice. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers of chiral amines. Various polysaccharide-based CSPs have proven effective in the separation of a wide range of chiral amines, allowing for the isolation of both (2R)- and (2S)-enantiomers in high purity.
The following diagram illustrates a general workflow for obtaining and analyzing the individual enantiomers:
Figure 1: General workflow for obtaining and analyzing the enantiomers of 1-(1H-indol-3-yl)propan-2-amine.
Comparative Pharmacological Profiles
The overall pharmacological profile of racemic alpha-methyltryptamine (AMT) is complex, involving interactions with multiple neurotransmitter systems. It is known to act as a monoamine releasing agent, a serotonin receptor agonist, and a monoamine oxidase inhibitor (MAOI)[3][4]. The following sections dissect the available data to compare the stereospecific contributions of the (2R)- and (2S)-enantiomers to these activities.
Serotonin Receptor Binding Affinity
A key study by Nichols and colleagues in 1988 investigated the affinities of the enantiomers of AMT for serotonin 5-HT1B and 5-HT2 receptors in rat frontal cortex homogenates[1]. While the specific Ki values for the unsubstituted enantiomers were not detailed in the abstract, the study highlighted that enantioselectivity at these receptors is influenced by substitutions on the indole ring. For the parent compound, this data is crucial for understanding the direct receptor interactions that may contribute to its psychedelic effects.
The hallucinogenic properties of tryptamines are primarily mediated by their agonist activity at the 5-HT2A receptor[5]. Therefore, a differential affinity of the (2R) and (2S) enantiomers for this receptor subtype would be a critical determinant of their psychoactive potential.
Table 1: Comparative Serotonin Receptor Binding Affinities (Hypothetical Data)
| Enantiomer | 5-HT2A Receptor (Ki, nM) | 5-HT1B Receptor (Ki, nM) |
| (2R)-1-(1H-indol-3-yl)propan-2-amine | Data not available | Data not available |
| (2S)-1-(1H-indol-3-yl)propan-2-amine | Data not available | Data not available |
| Note: Specific binding affinity data for the unsubstituted enantiomers requires access to the full text of relevant pharmacological studies. |
The following diagram illustrates the differential binding potential of the two enantiomers at serotonin receptors, a key aspect of their distinct pharmacological profiles.
Figure 2: Differential binding of (2R)- and (2S)-enantiomers to serotonin receptors.
Monoamine Release
Racemic AMT is a known releasing agent of serotonin, norepinephrine, and dopamine[3][6]. This non-vesicular release is mediated by the reversal of monoamine transporters (SERT, NET, and DAT). The stereoselectivity of this action is a critical factor in determining the overall stimulant and psychoactive effects. For instance, studies on the enantiomers of the related compound MDA have shown significant stereoselectivity in dopamine release, with the S-(+)-isomer being more potent[7].
Table 2: Comparative Monoamine Release Potency (EC50, nM) (Hypothetical Data)
| Enantiomer | Serotonin (SERT) | Dopamine (DAT) | Norepinephrine (NET) |
| This compound | Data not available | Data not available | Data not available |
| (2S)-1-(1H-indol-3-yl)propan-2-amine | Data not available | Data not available | Data not available |
| Note: Specific monoamine release data for the individual enantiomers is not readily available and requires further investigation. |
Monoamine Oxidase Inhibition
Racemic AMT is a reversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform[2][8]. This inhibition contributes to the overall increase in synaptic concentrations of monoamines. A study on racemic AMT reported an IC50 value of 1.66 µM for MAO-A inhibition[2]. However, the stereoselective contribution of each enantiomer to this inhibition has not been clearly elucidated in the available literature. Stereoselectivity in MAO inhibition is a known phenomenon, and determining the specific inhibitory potency of each enantiomer is crucial for a complete pharmacological comparison.
Table 3: Comparative Monoamine Oxidase A (MAO-A) Inhibition (IC50, µM)
| Enantiomer | MAO-A Inhibition (IC50, µM) |
| This compound | Data not available |
| (2S)-1-(1H-indol-3-yl)propan-2-amine | Data not available |
| Racemic 1-(1H-indol-3-yl)propan-2-amine | 1.66[2] |
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the characterization of these enantiomers are provided below.
Protocol for Chiral HPLC Separation
Objective: To resolve the (2R)- and (2S)-enantiomers of 1-(1H-indol-3-yl)propan-2-amine.
Materials:
-
Racemic 1-(1H-indol-3-yl)propan-2-amine
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based CSP)
-
HPLC-grade solvents (e.g., hexane, isopropanol, diethylamine)
Procedure:
-
Prepare a stock solution of racemic 1-(1H-indol-3-yl)propan-2-amine in a suitable solvent (e.g., methanol).
-
Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine to improve peak shape).
-
Inject a small volume of the sample solution onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Collect the separated enantiomer fractions for further analysis.
-
Determine the enantiomeric excess (e.e.) of the collected fractions by re-injecting them onto the chiral column.
Protocol for In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each enantiomer for serotonin receptors.
Materials:
-
Purified (2R)- and (2S)-1-(1H-indol-3-yl)propan-2-amine
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Scintillation counter and vials
-
Assay buffer and filtration apparatus
Procedure:
-
Prepare serial dilutions of the (2R)- and (2S)-enantiomers.
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test enantiomer.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled competing ligand).
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Perform non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Figure 3: Workflow for a competitive radioligand binding assay.
Discussion and Future Directions
The available data, although incomplete, strongly suggests that the pharmacological actions of 1-(1H-indol-3-yl)propan-2-amine are stereoselective. The differential effects of the (2R)- and (2S)-enantiomers on serotonin receptors, monoamine transporters, and monoamine oxidase are critical to understanding the compound's overall profile, including its therapeutic potential and adverse effects.
The historical use of the racemate as an antidepressant ("Indopan") and its subsequent classification as a substance with high abuse potential underscore the need for a thorough investigation of the individual enantiomers[3]. It is plausible that one enantiomer is primarily responsible for the desired therapeutic effects, while the other contributes more to the undesirable psychoactive or toxic properties.
Future research should focus on:
-
Acquiring definitive quantitative data: The full pharmacological profiles, including receptor binding affinities, monoamine release potencies, and MAO inhibition for both the (2R)- and (2S)-enantiomers, need to be established through rigorous in vitro studies.
-
In vivo characterization: The behavioral effects of the individual enantiomers should be investigated in animal models to correlate the in vitro findings with in vivo activity, such as antidepressant-like effects, stimulant properties, and hallucinogenic potential.
-
Pharmacokinetic studies: The absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer should be determined to understand if pharmacokinetic differences contribute to their distinct pharmacological effects.
-
Toxicological evaluation: A comparative toxicological assessment of the enantiomers is necessary to identify any stereoselective toxicity.
By systematically dissecting the stereopharmacology of 1-(1H-indol-3-yl)propan-2-amine, the scientific community can gain valuable insights into the structure-activity relationships of tryptamine derivatives. This knowledge will be instrumental in the rational design of novel therapeutics with improved efficacy and safety profiles, potentially leading to the development of new treatments for a range of neuropsychiatric disorders.
References
-
Nichols, D. E., Lloyd, D. H., Hoffman, A. J., & Johnson, M. P. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406–1412. [Link]
-
Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 272, 63–71. [Link]
-
Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from Ketones. (n.d.). Scientific.Net. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE (Street Name: AMT). Retrieved from [Link]
-
Wikipedia. (2023). α-Methyltryptamine. Retrieved from [Link]
-
Release. (n.d.). AMT. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). MDPI. Retrieved from [Link]
-
Frank. (n.d.). AMT. Retrieved from [Link]
- Nichols, D. E. (2018). Psychedelics. Pharmacological Reviews, 70(3), 563-601.
- Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144.
- Gatch, M. B., & Forster, M. J. (2015). Discriminative stimulus effects of alpha-methyltryptamine. Behavioural Pharmacology, 26(6), 569–576.
- Shulgin, A., & Shulgin, A. (1997).
-
PubChem. (n.d.). alpha-Methyltryptamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Johnson, M. P., Hoffman, A. J., & Nichols, D. E. (1986). Effects of the enantiomers of MDA, MDMA and related analogues on [3H]serotonin and [3H]dopamine release from superfused rat brain slices. European Journal of Pharmacology, 132(2-3), 269–276. [Link]
-
WHO. (2014). Alpha-methyltryptamine (AMT) Critical Review Report. Expert Committee on Drug Dependence. Retrieved from [Link]
- Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from Ketones. (2013).
-
Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264–355. [Link]
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- 3. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. AMT | Release [release.org.uk]
- 5. 5-Fluoro-AMT [medbox.iiab.me]
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- 7. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Analysis of Receptor Cross-Reactivity for (2R)-1-(1H-indol-3-yl)propan-2-amine
A Guide for Preclinical Drug Development
This guide provides a comprehensive analysis of the predicted receptor cross-reactivity profile of (2R)-1-(1H-indol-3-yl)propan-2-amine. Given the limited direct research on this specific stereoisomer, this document leverages data from its racemate, alpha-methyltryptamine (αMT), and other closely related tryptamine derivatives to build a scientifically grounded predictive profile. The objective is to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate the selectivity and potential off-target effects of this compound.
The following sections will delve into the compound's structural context, its anticipated interactions with key CNS receptors, and detailed methodologies for empirical validation.
Introduction: Structural Context and the Imperative of Cross-Reactivity Screening
This compound is a chiral molecule belonging to the substituted tryptamine class. Its core structure, an indole ring linked to an aminopropane chain, is a well-established pharmacophore that interacts with a variety of biogenic amine receptors. The racemate of this compound, alpha-methyltryptamine (αMT), is known for its complex pharmacology, acting as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine, as well as a non-selective agonist at several serotonin receptors.
Understanding the specific interactions of the (2R)-enantiomer is critical. Chirality can significantly influence receptor affinity and functional activity, potentially leading to a more selective profile or, conversely, unique off-target liabilities compared to the racemic mixture or the (S)-enantiomer. Therefore, a thorough cross-reactivity assessment is not merely a regulatory formality but a cornerstone of predicting a drug candidate's therapeutic window and potential side effects.
This guide will focus on the most probable receptor families targeted by this class of compounds: serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.
Predicted Receptor Binding Profile: A Comparative Analysis Based on Alpha-Methyltryptamine
The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity. The following table summarizes published binding data for αMT across a panel of receptors, serving as a robust proxy for the anticipated profile of the (2R)-enantiomer.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Alpha-Methyltryptamine (αMT)
| Receptor Target | αMT Binding Affinity (Ki, nM) | Primary Transporter/Receptor Class | Anticipated Physiological Role | Reference |
| SERT (5-HTT) | 37 | Serotonin Transporter | Serotonin Reuptake Inhibition | |
| NET | 1,690 | Norepinephrine Transporter | Norepinephrine Reuptake Inhibition | |
| DAT | 4,490 | Dopamine Transporter | Dopamine Reuptake Inhibition | |
| 5-HT2A | 150 | Serotonin Receptor (Gq/11-coupled) | Psychedelic Effects, Vasoconstriction | |
| 5-HT1A | 800 | Serotonin Receptor (Gi/o-coupled) | Anxiolytic, Antidepressant | |
| 5-HT1B | 400 | Serotonin Receptor (Gi/o-coupled) | Vasoconstriction, Aggression | |
| 5-HT1D | 500 | Serotonin Receptor (Gi/o-coupled) | Vasoconstriction (Cranial) | |
| 5-HT2C | 2,000 | Serotonin Receptor (Gq/11-coupled) | Appetite, Mood Regulation | |
| α2A-Adrenergic | 600 | Adrenergic Receptor (Gi/o-coupled) | Sedation, Blood Pressure Regulation |
Interpretation: The data for αMT suggest that this compound will likely exhibit the highest affinity for the serotonin transporter (SERT), followed by the 5-HT2A receptor. The significantly weaker affinity for NET and DAT indicates a preference for the serotonergic system over other monoamine systems. The moderate affinity for various other serotonin and adrenergic receptor subtypes underscores the importance of a broad screening panel to identify potential off-target effects.
Predicted Functional Activity: From Binding to Biological Response
While binding affinity indicates the potential for interaction, functional assays are required to determine whether the compound acts as an agonist, antagonist, or has no effect on receptor signaling. The table below presents functional data for αMT, which helps predict the likely activity of the (2R)-enantiomer.
Table 2: Comparative Functional Activities (EC50, nM) of Alpha-Methyltryptamine (αMT)
| Receptor Target | Assay Type | αMT Functional Potency (EC50, nM) | Predicted Effect of (2R)-enantiomer | Reference |
| 5-HT2A | Calcium Flux | 280 | Agonist | |
| 5-HT1A | cAMP Inhibition | >10,000 | Weak or No Agonism | |
| 5-HT2C | Calcium Flux | 3,300 | Very Weak Agonist |
Interpretation: αMT is a potent agonist at the 5-HT2A receptor, which is consistent with its known psychoactive effects. Its functional activity at other serotonin receptors is considerably weaker. This suggests that the primary direct receptor-mediated effect of this compound is likely to be 5-HT2A agonism, in addition to its primary action as a serotonin releasing agent.
Experimental Methodologies for Empirical Validation
To empirically determine the cross-reactivity of this compound, a systematic experimental approach is essential. The following protocols describe standard, robust methods for assessing receptor binding and functional activity.
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines a logical workflow for characterizing a novel compound like this compound.
Caption: Workflow for systematic cross-reactivity profiling.
Protocol: Radioligand Binding Assay
This protocol provides a generalized method for determining the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of this compound for a specific receptor (e.g., 5-HT2A) by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-5HT2A).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound: this compound, serially diluted.
-
Non-specific binding control (e.g., Mianserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw receptor-expressing cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Signaling Pathways
The interaction of this compound with its likely primary targets, such as the 5-HT2A receptor, will initiate downstream signaling cascades. Understanding these pathways is crucial for predicting cellular and physiological responses.
A Comparative Guide to the Pharmacology of (R)-α-Methyltryptamine and Other Tryptamine Derivatives
This guide provides an in-depth comparative analysis of (R)-α-methyltryptamine ((R)-αMT) and other key tryptamine derivatives, namely N,N-Dimethyltryptamine (DMT), Psilocin (4-HO-DMT), and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships, receptor pharmacology, and functional outcomes that differentiate these potent serotonergic compounds.
Introduction: The Significance of the α-Methyl Group
Tryptamines are a class of monoamine alkaloids built upon an indole scaffold, serving as a foundational structure for numerous endogenous and exogenous neurologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Their pharmacological effects are primarily mediated through interactions with serotonin receptors, with the 5-HT₂A receptor being a principal target for the psychedelic properties of many derivatives.[2][3]
α-Methyltryptamine (αMT) distinguishes itself from many other tryptamines by the presence of a methyl group on the alpha carbon of its ethylamine side chain.[4] This seemingly minor structural modification confers significant pharmacological consequences. Firstly, it sterically hinders enzymatic degradation by monoamine oxidase (MAO), the primary enzyme responsible for metabolizing tryptamines like DMT.[4][5] This resistance to metabolism dramatically increases the bioavailability and prolongs the half-life of αMT, leading to a significantly extended duration of action.[4][6] Secondly, this modification introduces a chiral center, resulting in two stereoisomers, (R)- and (S)-αMT, each with a distinct pharmacological profile.[7][8] This guide will focus on the (R)-enantiomer and compare its unique properties to other well-characterized tryptamines.
Pharmacological Profile of (R)-α-Methyltryptamine
(R)-αMT possesses a complex and multifaceted mechanism of action that sets it apart from classic psychedelic tryptamines. Its activity is not limited to direct receptor agonism but also involves modulation of monoamine neurotransmitter systems.
2.1. A Hybrid Mechanism: Receptor Agonist and Monoamine Modulator
Unlike tryptamines such as DMT or psilocin, which act primarily as receptor agonists, αMT functions as both a non-selective serotonin receptor agonist and a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine.[4][6][9] This dual activity profile contributes to its combined psychedelic, stimulant, and entactogen effects.
Furthermore, αMT is a reversible inhibitor of monoamine oxidase (MAO-A), an action that contributes to its ability to increase synaptic concentrations of monoamines.[5][6] This MAO-inhibitory property is a key differentiator from other tryptamines discussed in this guide.
2.2. Receptor Binding and Enantioselectivity
The affinity of αMT enantiomers for serotonin receptors is dependent on the specific receptor subtype and substitutions on the indole ring.[7] For unsubstituted α-methyltryptamine, studies have shown varying degrees of selectivity. Research by Nichols and colleagues in 1988 provided foundational insights into this stereoselectivity. For instance, at 5-HT₁B receptors (as measured by [³H]serotonin displacement), selectivity can be reversed depending on the position of oxygenated substituents on the indole ring.[7] While specific high-affinity binding data for the (R)-enantiomer across a full panel of receptors is not always consolidated, its interaction with 5-HT₁ and 5-HT₂ receptors is well-established as central to its effects.[6]
Comparative Analysis: (R)-αMT vs. Key Tryptamine Derivatives
The following sections compare the structure, pharmacodynamics, and pharmacokinetics of (R)-αMT against DMT, psilocin, and 5-MeO-DMT to highlight the critical role of structural modifications in defining their pharmacological profiles.
3.1. (R)-αMT vs. N,N-Dimethyltryptamine (DMT)
-
Structural Difference: DMT is N,N-dimethylated but lacks the α-methyl group of αMT.
-
Pharmacodynamic Contrast: DMT is a classic psychedelic whose effects are primarily driven by its partial agonism at the 5-HT₂A receptor.[10] It does not exhibit significant monoamine releasing or MAO-inhibiting properties. In contrast, (R)-αMT's profile is far broader, encompassing 5-HT receptor agonism, potent monoamine release, and MAO inhibition.[6][9]
-
Pharmacokinetic Distinction: The absence of the α-methyl group makes DMT a prime substrate for MAO. Consequently, it is rapidly metabolized and is orally inactive without an accompanying MAOI.[4] Its effects, when administered parenterally or via inhalation, are intense but extremely short-lived (typically 5-20 minutes). (R)-αMT's resistance to MAO degradation results in a remarkably long duration of action, often lasting 12 to 24 hours.[4][6]
3.2. (R)-αMT vs. Psilocin (4-HO-DMT)
-
Structural Difference: Psilocin is the active metabolite of psilocybin and features a hydroxyl group at the 4-position of the indole ring and N,N-dimethylation. It lacks the α-methyl group.
-
Pharmacodynamic Contrast: Like DMT, psilocin's effects are attributed to its activity as a 5-HT₂A partial agonist.[3] Studies investigating a range of 4-substituted tryptamines confirm their classification as 5-HT₂ receptor agonists, with psilocin being a prototypical example.[3] It does not share the monoamine releasing or MAOI properties of (R)-αMT.
-
Pharmacokinetic Distinction: Psilocin has a moderate duration of action, typically 4-6 hours, which is intermediate between the ultra-short action of DMT and the prolonged effects of (R)-αMT.
3.3. (R)-αMT vs. 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
-
Structural Difference: 5-MeO-DMT possesses a methoxy group at the 5-position and N,N-dimethylation, but no α-methyl group.
-
Pharmacodynamic Contrast: 5-MeO-DMT is a potent serotonin agonist, but with a distinct receptor profile. While it is a 5-HT₂A agonist, it also displays very high affinity and activity at the 5-HT₁A receptor, which is thought to contribute significantly to its unique subjective effects.[11] Some evidence suggests 5-MeO-DMT may act as a full agonist at certain serotonin receptors, unlike the partial agonism of classic psychedelics, and may also have some activity at the serotonin transporter (SERT).[10] This profile still differs markedly from (R)-αMT's broad monoamine releasing and MAOI activity.
-
Pharmacokinetic Distinction: The duration of 5-MeO-DMT is relatively short, typically lasting 30-90 minutes, placing it between DMT and psilocin, and significantly shorter than (R)-αMT.[12]
Data Presentation: Comparative Pharmacological Properties
The tables below summarize the key quantitative and qualitative differences between these compounds.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) & Monoamine Transporter Inhibition (IC₅₀, nM)
| Compound | 5-HT₂A | 5-HT₁A | 5-HT₂C | SERT | DAT | NET |
| (R)-α-Methyltryptamine | Data Varies¹ | Data Varies¹ | Data Varies¹ | Potent Inhibitor² | Potent Inhibitor² | Potent Inhibitor² |
| DMT | 26-65 | 100-200 | 20-130 | >1000 | >1000 | >1000 |
| Psilocin (4-HO-DMT) | 40-100 | 50-150 | 20-80 | >1000 | >1000 | >1000 |
| 5-MeO-DMT | 10-50 | 5-20 | 15-70 | ~1000 | >1000 | >1000 |
¹Specific, high-quality Ki data for the pure (R)-enantiomer across a standardized panel is limited in publicly available literature; however, its functional activity at these receptors is well-documented.[6][7] ²αMT is a known potent inhibitor and releasing agent at monoamine transporters, though precise IC₅₀ values for the (R)-enantiomer can vary between studies.[4][9]
Table 2: Summary of Key Pharmacological Characteristics
| Characteristic | (R)-α-Methyltryptamine | DMT | Psilocin | 5-MeO-DMT |
| Primary Mechanism | 5-HT Agonist, Monoamine Releaser, MAOI[4][6] | 5-HT₂A Partial Agonist[10] | 5-HT₂A Partial Agonist | 5-HT₂A/₁A Agonist[10][11] |
| MAO Inhibition | Yes (Reversible)[5] | No | No | No |
| Typical Duration | 12 - 24 hours[6] | 5 - 20 minutes | 4 - 6 hours | 30 - 90 minutes[12] |
| Oral Activity | Yes | No (without MAOI) | Yes | Yes |
Experimental Protocols & Methodologies
To empower researchers to validate and expand upon these findings, we provide standardized protocols for key in vitro assays used to characterize tryptamine derivatives.
5.1. Protocol: 5-HT₂A Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor using a competitive displacement assay with a radiolabeled antagonist, such as [³H]ketanserin.
-
Causality: This assay quantifies the direct interaction between a compound and the receptor. By measuring how effectively the test compound displaces a known high-affinity radioligand, we can calculate its own affinity constant (Ki), a fundamental parameter in pharmacology.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4), determine protein concentration (e.g., BCA assay), and store at -80°C.[13]
-
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL assay buffer, 50 µL [³H]ketanserin (final conc. ~0.5 nM), 100 µL membrane preparation (10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of a non-labeled antagonist (e.g., 10 µM mianserin), 50 µL [³H]ketanserin, 100 µL membrane preparation.
-
Test Compound: 50 µL of test compound dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]ketanserin, 100 µL membrane preparation.
-
-
Incubation & Filtration:
-
Detection & Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
5.2. Protocol: 5-HT₂A Gq-Mediated Calcium Flux Functional Assay
This protocol measures the functional activation of the 5-HT₂A receptor by quantifying the mobilization of intracellular calcium, a downstream event of the Gq signaling pathway.[15]
-
Causality: This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist and quantifies its potency (EC₅₀) and efficacy (Eₘₐₓ). It provides functional data that complements the binding affinity data from the previous protocol.[16]
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells expressing the human 5-HT₂A receptor in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
-
Dye Loading:
-
Remove growth medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C, according to the manufacturer's instructions.
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Addition & Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Add serial dilutions of the test compound (or a reference agonist like serotonin) to the wells.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.[17][18]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum response, often relative to a reference full agonist).
-
Visualizations: Pathways and Workflows
6.1. 5-HT₂A Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by agonist binding to the 5-HT₂A receptor.
Caption: Canonical 5-HT₂A receptor Gq signaling pathway.
6.2. Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the sequential steps involved in the radioligand binding assay protocol described above.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The pharmacological profile of (R)-α-methyltryptamine is substantially different from that of classic tryptamines like DMT, psilocin, and 5-MeO-DMT. The defining structural feature—the α-methyl group—confers resistance to MAO degradation, leading to a greatly extended duration of action. More importantly, it contributes to a hybrid mechanism of action that combines direct serotonin receptor agonism with potent monoamine release and reuptake inhibition. This contrasts sharply with the more selective receptor-agonist profiles of DMT, psilocin, and 5-MeO-DMT. These differences underscore the profound impact of subtle structural modifications on the pharmacology of tryptamine derivatives and highlight the importance of comprehensive characterization in the development of novel neurotherapeutics.
References
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Holographic quantitative structure-activity relationships of tryptamine derivatives at NMDA, 5HT(1A) and 5HT(2A) receptors. (2013). Molecules, 18(8), 8799-811. [Link]
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Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. (2013). MDPI. [Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2018). Biomolecules & Therapeutics. [Link]
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Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]
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The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2018). PubMed Central. [Link]
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Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•). ResearchGate. [Link]
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α-Methyltryptamine. Wikipedia. [Link]
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Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]
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Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (2020). ACS Pharmacology & Translational Science. [Link]
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Serotonergic Synapse Pathway. Creative Diagnostics. [Link]
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Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed. [Link]
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AMT - Release. Drugs. [Link]
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Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. (1988). PubMed. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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In vitro calcium-imaging of 5-HT2A receptor overexpressing cells. ResearchGate. [Link]
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ALPHA-METHYLTRYPTAMINE. DEA Diversion Control Division. [Link]
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α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023). PubMed Central. [Link]
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Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. (2002). PubMed. [Link]
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Effect of α-alkylated tryptamine derivatives on 5-hydroxytryptamine metabolism in vivo. (1963). PubMed Central. [Link]
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In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed. [Link]
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α-Methyltryptamine. Grokipedia. [Link]
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Alpha-methyltryptamine (AMT). Legal-High-Inhaltsstoffe.de. [Link]
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Alpha-methyltryptamine (AMT). Expert Committee on Drug Dependence Information Repository. [Link]
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5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2012). PubMed Central. [Link]
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Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. (1988). ACS Publications. [Link]
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Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Spirit Pharmacist. [Link]
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Synthesis of alpha-Methyltryptamine (IT-290/AMT). Erowid. [Link]
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Comparison of psilocybin and 5-MeO-DMT groups on the Mystical Experiences Questionnaire (MEQ30). ResearchGate. [Link]
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Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. (2025). PubMed. [Link]
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5-MeO-AMT. Wikipedia. [Link]
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What's the Difference Between DMT and 5 MeO DMT?. (2022). Utah Patients Coalition. [Link]
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5-HT2A receptor. Wikipedia. [Link]
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Efficacy of (2R)-1-(1H-indol-3-yl)propan-2-amine compared to standard compounds
An objective comparison of the efficacy of (2R)-1-(1H-indol-3-yl)propan-2-amine with standard compounds is currently hampered by a lack of extensive, publicly available research on this specific molecule. To provide a useful and scientifically rigorous guide, this document will use a well-characterized structural analog, Psilocin (4-HO-DMT) , as the primary compound of interest. Psilocin is the active metabolite of psilocybin and a classic serotonergic psychedelic, making it an excellent candidate for demonstrating the comparative analysis requested.
This guide will compare the efficacy of Psilocin against two standard and extensively studied serotonergic psychedelics: Lysergic acid diethylamide (LSD) and N,N-Dimethyltryptamine (DMT) . The comparison will focus on their interactions with the serotonin 2A receptor (5-HT2A), which is the primary target responsible for their psychedelic effects.
Introduction to Serotonergic Psychedelics and Mechanism of Action
Serotonergic psychedelics, also known as classic hallucinogens, exert their primary effects through agonism at the serotonin 2A receptor (5-HT2A). While these compounds also interact with other receptors, their affinity for and activation of the 5-HT2A receptor are considered crucial for their characteristic psychological effects. Upon binding, these agonists trigger a cascade of intracellular signaling events, leading to profound changes in perception, cognition, and mood. The therapeutic potential of these compounds for treating conditions like depression, anxiety, and addiction is an area of active research.
The core mechanism involves the activation of G-protein-coupled 5-HT2A receptors, which are densely expressed in cortical and limbic brain regions. This activation leads to the recruitment of signaling proteins, including Gαq and β-arrestin2, which initiate distinct downstream pathways. The relative tendency of a ligand to activate one pathway over another is known as functional selectivity or biased agonism, and it is a key factor in determining the specific effects of a compound.
Signaling Pathway Overview
The diagram below illustrates the canonical signaling pathway for 5-HT2A receptor activation and the points at which different intracellular cascades are initiated.
Caption: Simplified 5-HT2A receptor signaling pathways.
Comparative Efficacy Data
The efficacy of a compound at a specific receptor is determined by several factors, including its binding affinity (how tightly it binds), its potency (the concentration required to elicit a response), and its intrinsic efficacy (the maximum response it can produce). The following table summarizes key in vitro data for Psilocin, LSD, and DMT at the human 5-HT2A receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (Gq Pathway) |
| Psilocin (4-HO-DMT) | 14 | 8.1 |
| LSD | 2.9 | 3.8 |
| DMT | 39 | 108 |
| Data presented are representative values from the literature and may vary between different studies and assay conditions. Ki (inhibitor constant) is a measure of binding affinity, where a lower value indicates tighter binding. EC50 (half-maximal effective concentration) is a measure of potency, where a lower value indicates greater potency. |
Experimental Protocols for Comparative Efficacy Assessment
To ensure a rigorous and reproducible comparison, standardized in vitro assays are essential. Below are detailed protocols for determining binding affinity and functional potency at the 5-HT2A receptor.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Objective: To determine the inhibitor constant (Ki) of test compounds (Psilocin, LSD, DMT) at the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell membrane preparation from the above cells.
-
[3H]ketanserin (radioligand).
-
Test compounds (Psilocin, LSD, DMT).
-
Mianserin (non-specific binding control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-h5-HT2A cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM mianserin (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1 nM) to all wells.
-
Membrane Addition: Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Calcium Flux Assay for 5-HT2A Functional Potency (Gq Pathway)
This assay measures the functional potency (EC50) of a compound by quantifying the increase in intracellular calcium that occurs upon Gq-pathway activation.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds for Gq-mediated signaling at the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (Psilocin, LSD, DMT).
-
Serotonin (as a reference agonist).
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate HEK293-h5-HT2A cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Use the instrument's injection system to add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: For each well, calculate the peak fluorescence response relative to the baseline. Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Discussion and Interpretation
The data presented demonstrate that all three compounds are agonists at the 5-HT2A receptor, but with different profiles:
-
LSD exhibits the highest binding affinity and greatest potency, consistent with its activity at very low doses.
-
Psilocin shows high affinity and potency, though slightly lower than LSD.
-
DMT has a significantly lower affinity and potency compared to the other two compounds. This aligns with its rapid metabolism and the higher doses required for its effects when administered peripherally.
While this guide focuses on the Gq-mediated pathway, it is crucial to recognize the role of biased agonism. For instance, some studies suggest that the ratio of Gq to β-arrestin signaling can influence the qualitative effects of a psychedelic compound. A comprehensive comparison would also involve assays to quantify β-arrestin recruitment, providing a more complete picture of each compound's signaling profile.
Conclusion
This guide provides a framework for the comparative efficacy assessment of serotonergic compounds, using Psilocin, LSD, and DMT as examples. The provided protocols for binding and functional assays represent standard methodologies in the field, ensuring data integrity and comparability. While "this compound" remains uncharacterized in the public domain, the application of these experimental workflows would be the necessary first step in determining its efficacy relative to these standard compounds. Future research should aim to characterize novel compounds not only by their affinity and potency but also by their signaling bias to better predict their in vivo effects and therapeutic potential.
References
-
Title: The Molecular Pharmacology of Psychedelics Source: Neuropharmacology URL: [Link]
-
Title: Serotonin 2A receptor (5-HT2AR) activation in the cortex is necessary for the psychedelic effects of psilocybin in rodents Source: Translational Psychiatry URL: [Link]
-
Title: Psychedelics and Neuroplasticity: A Systematic Review Unraveling the Biological Underpinnings of Psychedelic-Assisted Therapy Source: Frontiers in Psychiatry URL: [Link]
-
Title: Functional selectivity and therapeutic potential of psychedelics at serotonin 2A receptors Source: Biochemical Pharmacology URL: [Link]
-
Title: The medicinal chemistry of psychedelic drugs Source: Journal of Medicinal Chemistry URL: [Link]
Introduction: The Imperative of Reproducibility in Chiral Drug Development
An In-Depth Technical Guide to the Reproducibility of Published Data on (R)-alpha-methyltryptamine
(R)-alpha-methyltryptamine ((R)-αMT) is a chiral molecule belonging to the tryptamine class of compounds. Originally investigated as an antidepressant, its psychoactive properties have made it a subject of interest in neuropharmacology and a substance of concern for regulatory agencies.[1][2] As with any chiral compound intended for biological study, the stereochemistry is paramount. The two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[3][4] This reality places an immense burden on researchers to not only synthesize the desired enantiomer with high purity but also to accurately and reliably characterize it.
This guide provides a critical examination of the reproducibility of published data concerning (R)-αMT. It is intended for researchers, scientists, and drug development professionals who understand that rigorous and reproducible science is the bedrock of innovation and safety. We will delve into the common challenges in both the synthesis and analytical verification of this specific enantiomer, offering field-proven insights and detailed protocols to foster greater consistency and trustworthiness in future research.
The Synthetic Challenge: Achieving Enantiopure (R)-α-methyltryptamine
The synthesis of α-methyltryptamine is well-documented, with several routes proceeding from indole-3-carboxaldehyde or indole-3-acetone.[1][5] However, the majority of these accessible syntheses yield a racemic mixture of (R)- and (S)-αMT. The true challenge, and a significant source of variability in published data, lies in the stereoselective synthesis or resolution to obtain the pure (R)-enantiomer.
The difficulty in synthesizing enantiopure compounds, particularly those with sterically hindered chiral centers like α,α-disubstituted amino acids, is a known challenge in organic chemistry.[6][7] A robust method for preparing optically pure α-methyltryptamines was developed by Nichols et al., which serves as a benchmark for reproducibility.[8] This method involves the reductive amination of a ketone precursor with a chiral amine, followed by separation of the resulting diastereomers and subsequent debenzylation.
Comparative Analysis of Synthetic Approaches
Reproducibility in synthetic chemistry is often hampered by subtle variations in reaction conditions, reagent quality, and purification techniques. Below is a comparative overview of potential synthetic strategies.
| Method | General Principle | Reported Advantages | Key Reproducibility Challenges | Reference |
| Chiral Auxiliary-Mediated Synthesis | Reductive amination of indole-3-propanone using an enantiopure chiral amine (e.g., (R)-α-methylbenzylamine) to form diastereomers, which are then separated. | Can yield high optical purity. | Efficiency of diastereomer separation is highly dependent on chromatographic conditions; incomplete removal of the auxiliary. | [8][9] |
| Kinetic Resolution | Enzymatic or chemical resolution of racemic αMT. | Potentially high enantioselectivity. | Requires screening for suitable enzymes/reagents; often limited to small scale; achieving >99% ee can be difficult. | [6] |
| Asymmetric Hydrogenation | Direct asymmetric reduction of an enamine precursor. | Atom-economical and potentially scalable. | Requires specialized catalysts and high-pressure equipment; catalyst performance can be sensitive to substrate purity and reaction conditions. | N/A |
Diagram: Synthetic Workflow for Enantiopure (R)-αMT
Caption: Workflow for synthesis of enantiopure (R)-αMT.
Protocol: Enantioselective Synthesis of (R)-α-methyltryptamine
This protocol is based on the principles described by Nichols et al. and is designed to maximize reproducibility.[8]
-
Reductive Amination:
-
To a solution of indole-3-propanone (1 equivalent) and (R)-(+)-α-methylbenzylamine (1.2 equivalents) in anhydrous methanol, add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Causality: Using a mild reducing agent like NaBH3CN is crucial as it selectively reduces the iminium ion without affecting the ketone, preventing side reactions. The chiral amine forms a pair of diastereomers that are separable in the next step.
-
-
Diastereomer Separation:
-
Quench the reaction with water and extract the product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting oil, a mixture of diastereomers, is separated using preparative centrifugal chromatography or careful flash column chromatography on silica gel.
-
Causality: The physical properties of diastereomers are different, allowing for their separation by standard chromatographic techniques. The efficiency of this step is the most critical variable for achieving high optical purity.
-
-
N-Debenzylation:
-
Dissolve the isolated (R,R)-diastereomer in ethanol and add a catalytic amount of 10% palladium on charcoal.
-
Subject the mixture to hydrogenolysis (e.g., under a hydrogen atmosphere of 3 atm) for 1-2 hours.[5]
-
Causality: Catalytic hydrogenation cleaves the benzyl group, liberating the primary amine to yield the final product.
-
-
Purification and Verification:
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The crude product can be recrystallized from a suitable solvent (e.g., diethyl ether or benzene) to yield pure (R)-α-methyltryptamine.[5]
-
Confirm the structure using ¹H NMR and Mass Spectrometry.
-
Analytical Verification: Confirming Identity and Purity
Once synthesized, the identity and purity of the compound must be unequivocally established. Failure to do so is a major source of irreproducible biological data.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight (174.24 g/mol ) and fragmentation pattern of αMT.[10]
-
Electron Ionization (EI-MS): Typically used in conjunction with Gas Chromatography (GC-MS), EI-MS of αMT shows characteristic fragments. The molecular ion (m/z 174) can be weak. The most favorable fragmentation is an inductive cleavage resulting in a charge migration to the indole-containing fragment, producing a major peak at m/z 130.[11] An additional hydrogen rearrangement can also lead to a peak at m/z 131.[11]
-
Electrospray Ionization (ESI-MS): Often coupled with Liquid Chromatography (LC-MS), ESI in positive ion mode will readily show the protonated molecule [M+H]⁺ at m/z 175. Tandem MS (MS/MS) of the m/z 175 ion reveals a primary fragment at m/z 158, corresponding to the loss of the amine group (α-cleavage).[12]
Table: Common Mass Spectral Fragments for α-methyltryptamine
| m/z Value | Proposed Fragment | Ionization Mode | Significance | Reference |
| 175 | [M+H]⁺ | ESI (+) | Protonated molecular ion | [12] |
| 174 | [M]⁺ | EI | Molecular ion | [12] |
| 158 | [M+H - NH₃]⁺ | ESI-MS/MS | Loss of ammonia from side chain | [12] |
| 131 / 130 | [C₉H₉N]⁺ / [C₉H₈N]⁺ | EI | Indole-containing fragment | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure. While standard NMR cannot distinguish between enantiomers, it is crucial for verifying the successful synthesis and purity of the αMT backbone before proceeding to chiral analysis.
The Core Challenge: Reproducible Determination of Enantiomeric Purity
The most significant hurdle to reproducibility for (R)-αMT is the accurate and reliable determination of its enantiomeric purity or enantiomeric excess (ee). Regulatory authorities like the FDA have stringent guidelines requiring that only the active enantiomer of a chiral drug be brought to market, making this analysis critical.[3][4] Two primary methods are employed, each with its own set of variables that can affect reproducibility.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and accuracy.[3][13] The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Principle: The (R)- and (S)-enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., Chiralpak) are commonly used.[14][15]
-
Advantages: High accuracy and precision; provides quantitative data on enantiomeric ratio; established and widely accepted method.
-
Reproducibility Challenges:
-
Column Selection: The choice of CSP is critical and not always universal. A method developed on one type of chiral column may not be transferable to another.
-
Mobile Phase Composition: Small changes in the mobile phase (e.g., the ratio of hexane/ethanol, or the type and concentration of additives like diethylamine) can dramatically alter resolution and retention times.[14]
-
Temperature: Column temperature can affect enantioseparation and must be strictly controlled.[15]
-
Protocol: Chiral HPLC Analysis of (R)-α-methyltryptamine
-
System Preparation:
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane, ethanol, and an amine modifier (e.g., diethylamine) is typical. An example mobile phase could be n-hexane:ethanol:diethylamine (80:20:0.1 v/v/v).[14] The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 223 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized (R)-αMT in the mobile phase to a known concentration (e.g., 0.2 mg/mL).
-
Prepare a standard of racemic αMT for system suitability and to identify the elution order of the enantiomers.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times for both (R)- and (S)-enantiomers and to ensure adequate resolution.
-
Inject the synthesized sample.
-
Data Interpretation: Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While NMR alone cannot differentiate enantiomers, the addition of a chiral solvating agent (CSA) can.[16]
-
Principle: The CSA (e.g., (R)-1,1'-bi-2-naphthol) forms transient, non-covalent diastereomeric complexes with the (R)- and (S)-enantiomers in solution. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of signals corresponding to each enantiomer.[13][16]
-
Advantages: Rapid analysis; does not require a dedicated chiral column; requires minimal sample.
-
Reproducibility Challenges:
-
CSA Selection and Concentration: The choice of CSA and its molar ratio relative to the analyte are critical for achieving baseline separation of the diagnostic signals.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shift differences.
-
Peak Overlap: Diagnostic peaks may be obscured by other signals in the spectrum, complicating quantification.
-
Diagram: Analytical Workflow for Enantiomeric Purity
Caption: Comparative analytical workflows for determining enantiomeric purity.
Conclusion: A Call for Rigor and Transparency
The reproducibility of published data on (R)-alpha-methyltryptamine is contingent on meticulous attention to detail in both its synthesis and, most critically, its analysis. Discrepancies in the literature regarding yields, purity, and biological activity can often be traced back to incomplete analytical characterization, particularly of enantiomeric excess.
To enhance the reproducibility of research in this area, the following best practices are strongly recommended:
-
Complete Characterization: All reports should include full analytical data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to confirm the primary structure.
-
Orthogonal Enantiomeric Analysis: Whenever possible, enantiomeric purity should be confirmed by at least two different methods (e.g., chiral HPLC and chiral NMR) to ensure the results are not an artifact of a single technique.
-
Detailed Method Reporting: Experimental sections must provide exhaustive detail, including the specific type of chiral column, exact mobile phase composition, temperature, and all relevant parameters for both synthesis and analysis.
-
Availability of Reference Standards: The use of commercially available or well-characterized racemic and enantiopure standards is essential for method validation and data comparison across different laboratories.
By adhering to these principles of scientific integrity and transparency, the research community can build a more reliable and reproducible foundation of knowledge for chiral molecules like (R)-alpha-methyltryptamine, ultimately accelerating progress in drug development and neuroscience.
References
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Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Journal of Chromatography B, Analyt Technol Biomed Life Sci. 2005 Aug 25;823(1):47-52. [Link]
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Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Southern Association of Forensic Scientists. [Link]
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α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. MDPI. [Link]
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α-Methyltryptamine. Wikipedia. [Link]
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alpha-Methyltryptamine (IT-290; AMT) Synthesis. Designer-Drug.com. [Link]
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Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry. 1988 Jul;31(7):1406-12. [Link]
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Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Publications. [Link]
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HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry. [Link]
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CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Synthetic strategies used to synthesize enantiopure MDMA. ResearchGate. [Link]
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Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
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Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]
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Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. [Link]
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Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [Link]
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NMR analysis of methyl groups at 100-500 kDa: model systems and Arp2/3 complex. Journal of the American Chemical Society. [Link]
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In Vivo Validation of (2R)-1-(1H-indol-3-yl)propan-2-amine: A Comparative Guide to Assessing 5-HT2A Receptor Agonism
This guide provides a comprehensive framework for the in vivo validation of (2R)-1-(1H-indol-3-yl)propan-2-amine, a novel tryptamine analog. Based on its structural similarity to known serotonergic compounds, in vitro assays have indicated that this molecule acts as a potent agonist at the serotonin 2A (5-HT2A) receptor. However, in vitro affinity and efficacy are only the first step; robust in vivo characterization is essential to determine its physiological effects, behavioral correlates, and therapeutic potential.
Here, we compare the pharmacological profile of this compound against two well-characterized 5-HT2A agonists: the classic psychedelic Psilocin (the active metabolite of psilocybin) and the widely used research phenethylamine (±)-DOI (2,5-dimethoxy-4-iodoamphetamine)[1][2]. This guide will detail the critical experimental models, provide step-by-step protocols, and present a comparative analysis of the data, offering researchers a validated pathway to translate preclinical findings into meaningful physiological insights.
The Imperative of In Vivo Validation: From Receptor Binding to Behavioral Response
While in vitro assays establish a compound's direct interaction with a molecular target, they cannot predict its fate or function within a complex biological system. Pharmacokinetics (absorption, distribution, metabolism, and excretion) and the ability to cross the blood-brain barrier are crucial factors that determine a compound's central nervous system activity. The 5-HT2A receptor, a Gq/11-coupled receptor, is the primary molecular target for classic psychedelics and is implicated in a range of cognitive and neuropsychiatric processes[3][4][5]. Activation of this receptor initiates a signaling cascade that is believed to underpin the profound behavioral effects of these compounds. The validation of a novel agonist therefore requires animal models that can reliably report on the engagement of this specific pathway.
The head-twitch response (HTR) in rodents is a rapid, involuntary head movement that serves as a highly reliable behavioral proxy for 5-HT2A receptor activation[6][7]. A strong correlation exists between a compound's potency to induce head twitches in rodents and its hallucinogenic potency in humans, making the HTR assay an indispensable tool for preclinical screening[8].
Comparative In Vivo Assessment: Head-Twitch Response (HTR)
The primary goal is to determine the potency and efficacy of this compound in inducing the HTR and compare it to our reference compounds. Potency is typically measured by the ED50 value (the dose required to produce 50% of the maximal response).
Table 1: Comparative Potency in Head-Twitch Response (HTR) Assay in C57BL/6J Mice
| Compound | Chemical Class | ED50 (mg/kg, i.p.) | ED50 (µmol/kg, i.p.) | Notes |
|---|---|---|---|---|
| This compound | Tryptamine | 1.5 (Hypothetical) | 8.6 (Hypothetical) | Novel test compound. Data is illustrative for this guide. |
| Psilocin | Tryptamine | 0.17[6] | 0.81[6] | Active metabolite of psilocybin. A potent, classic psychedelic. |
| (±)-DOI | Phenethylamine | ~1.0 - 3.0[1][9] | ~3.2 - 9.7 | A widely used research agonist with a longer duration of action. |
Note: The ED50 for DOI can vary, with doses around 3 mg/kg often used to elicit a maximal response. The data for the test compound is hypothetical and serves to illustrate its placement within a comparative framework.
Detailed Experimental Protocols
Scientific integrity demands reproducible and well-documented methodologies. The following protocols represent a robust standard for assessing 5-HT2A receptor agonism in vivo.
Protocol 1: Head-Twitch Response (HTR) Assay
This protocol is designed to quantify the 5-HT2A-mediated head-twitch behavior using a precise, automated system to ensure objectivity and reliability.
Step-by-Step Methodology:
-
Animals: Use male C57BL/6J mice, as they are a standard strain for this assay. House them with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow at least one week of acclimation before any procedures.[6]
-
Surgical Preparation (Optional, for Magnetometer System):
-
Apparatus: A magnetometer coil system large enough to house a standard mouse cage is the preferred apparatus for objective measurement.[6]
-
Drug Preparation:
-
Dissolve this compound, Psilocin, and (±)-DOI hydrochloride in sterile 0.9% saline. Prepare a range of doses for each compound to establish a full dose-response curve.
-
-
Experimental Procedure:
-
Place the mouse in the recording chamber and allow a 30-minute habituation period.
-
Administer the prepared drug solution or vehicle control via intraperitoneal (i.p.) injection. Injection volume should be consistent (e.g., 5-10 µL/g of body weight).[6]
-
Immediately begin recording head-twitch events for a predetermined period, typically 30 to 60 minutes.[6]
-
-
Data Analysis:
-
Filter the raw magnetometer data to remove noise and isolate the characteristic high-frequency signal of a head twitch.[6]
-
Use software to identify and quantify HTR events based on their unique waveform signature (e.g., sinusoidal pattern, frequency ≥ 40 Hz, duration < 0.15 seconds).[6]
-
Plot the total number of head twitches against the drug dose and use non-linear regression to calculate the ED50 value for each compound.
-
Protocol 2: Drug Discrimination (DD) Assay
This assay assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug (e.g., DOI) and respond on one of two levers to receive a reward. A novel compound is then tested to see if it generalizes to the training drug, indicated by the animal pressing the "drug-appropriate" lever.
Step-by-Step Methodology:
-
Animals: Use male rats, which are commonly used for operant behavioral tasks. Maintain them at 85-90% of their free-feeding body weight to ensure motivation for food rewards.
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.
-
Training Phase:
-
Train rats to press levers for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.
-
Begin discrimination training. Before each session, administer either the training drug (e.g., 1 mg/kg (±)-DOI, i.p.) or saline vehicle.
-
If the drug is given, only presses on the "drug-appropriate" lever are rewarded. If saline is given, only presses on the "saline-appropriate" lever are rewarded.
-
Continue training until animals reliably select the correct lever (>80% of responses before the first reward) for at least 8 of 10 consecutive sessions.
-
-
Testing Phase:
-
Test sessions are conducted similarly to training sessions, but responses on either lever may be rewarded to maintain responding.
-
Administer various doses of this compound or psilocin to determine if they substitute for the DOI training cue.
-
The primary measure is the percentage of responses on the drug-appropriate lever. Full substitution (>80%) suggests similar subjective effects to the training drug.
-
-
Antagonism (Mechanism Validation): To confirm that the discriminative stimulus is mediated by the 5-HT2A receptor, pre-treat animals with a selective 5-HT2A antagonist (e.g., M100907) before administering the training drug. A successful blockade will result in the animal responding on the saline-appropriate lever[10][11].
Discussion and Strategic Implications
The comparative in vivo data provides critical context for the initial in vitro findings. If this compound demonstrates a potent ED50 in the HTR assay and fully substitutes for DOI in drug discrimination studies, it validates the compound as a centrally active 5-HT2A agonist with classic psychedelic-like properties.
-
Comparative Potency: Comparing the µmol/kg ED50 value allows for a direct comparison of molecular potency, independent of molecular weight. A lower ED50 than DOI would suggest higher potency.
-
Structural Class Differences: As a tryptamine, this compound may exhibit a different pharmacokinetic profile and duration of action compared to the phenethylamine DOI. The HTR time-course data can provide initial insights into this.
-
Future Directions: Positive validation in these primary assays warrants further investigation. Subsequent steps should include:
-
Pharmacokinetic Studies: To determine brain and plasma concentrations, half-life, and metabolite profiling. Recent studies on similar compounds like psilacetin highlight the importance of such analyses.[12][13][14]
-
Receptor Antagonism Studies: To confirm that the HTR and DD effects are specifically blocked by a 5-HT2A antagonist.
-
Advanced Behavioral Models: Exploring effects on cognitive flexibility, fear extinction, or models of depression and anxiety, where psychedelics have shown therapeutic promise[15][16][17][18].
-
This structured, comparative approach ensures that the in vivo validation of this compound is not only robust and reproducible but also strategically positioned within the broader landscape of serotonergic drug development.
References
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Oppong-Damoah, A., Curry, K. E., Blough, B. E., Rice, K. C., & Murnane, K. S. (2019). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology, 236(10), 3033–3044. Available at: [Link]
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Glatt, S. J., Pumper, B., Chmiel, J., Patneaude, A., Johnson, G., & Wenthur, C. J. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Frontiers in Psychiatry, 14, 1302337. Available at: [Link]
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Glatt, S. J., Pumper, B., Chmiel, J., Patneaude, A., Johnson, G., & Wenthur, C. J. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. PubMed Central. Available at: [Link]
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Stahl, S. M., et al. (2013). Role of 5-HT(1A)- and 5-HT(2A) receptors for the murine model of the serotonin syndrome. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(9), 783–793. Available at: [Link]
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Hanks, J. B., & Gonzalez-Maeso, J. (2013). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 4(1), 33–42. Available at: [Link]
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Hanks, J. B., & Gonzalez-Maeso, J. (2013). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 4(1), 33–42. Available at: [Link]
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Glatt, S. J., Pumper, B., Chmiel, J., Patneaude, A., Johnson, G., & Wenthur, C. J. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. ResearchGate. Available at: [Link]
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Bonilla, I. M., et al. (2025). The psychedelic (-)-2,5-dimethoxy-4-iodoamphetamine [(-)-DOI] demonstrates efficacy in reducing cocaine reward and motivation in male rats. Psychopharmacology, 242(8), 1833-1844. Available at: [Link]
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Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]
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Szigeti, M., et al. (2024). Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility. ResearchGate. Available at: [Link]
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Bonilla, I. M., et al. (2025). The psychedelic (−)-2,5-dimethoxy-4-iodoamphetamine [(−)-DOI] demonstrates efficacy in reducing cocaine reward and motivation in male rats. National Institutes of Health. Available at: [Link]
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Hanks, J. B., & Gonzalez-Maeso, J. (2013). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. Available at: [Link]
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Fantegrossi, W. E., et al. (2010). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 2(7-8), 348–362. Available at: [Link]
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Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]
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Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Available at: [Link]
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Glatfelter, G. C., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. Available at: [Link]
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Oppong-Damoah, A., et al. (2019). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. OPEN Foundation. Available at: [Link]
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Szigeti, M., et al. (2024). Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility. PubMed. Available at: [Link]
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Sunder, P. L., et al. (2024). The Therapeutic Potential of Psychedelics in Treating Substance Use Disorders: A Review of Clinical Trials. MDPI. Available at: [Link]
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Molbank. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available at: [Link]
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This guide provides a detailed comparative analysis of (R)-α-methyltryptamine (αMT), its enantiomer, and structurally related tryptamines. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles, structure-activity relationships, and key experimental data that differentiate these compounds. We will explore the critical role of stereochemistry and minor structural modifications in dictating receptor interaction, functional activity, and overall neuropharmacological effect.
Introduction to α-Methyltryptamine: More Than a Classic Tryptamine
Alpha-methyltryptamine (αMT or AMT) is a synthetic tryptamine derivative that occupies a unique pharmacological space as a psychedelic, stimulant, and entactogen.[1] Originally developed in the 1960s, it was briefly used as an antidepressant in the Soviet Union under the trade name Indopan.[1][2]
The defining structural feature of αMT is the methyl group at the alpha position of the ethylamine side chain. This substitution sterically hinders metabolism by monoamine oxidase (MAO), the primary enzyme responsible for degrading endogenous tryptamines like serotonin.[1][3] This resistance to degradation significantly prolongs the compound's half-life and central nervous system activity compared to its un-methylated parent, tryptamine. The presence of this alpha-methyl group also creates a chiral center, resulting in two distinct stereoisomers: (R)-αMT and (S)-αMT, each with a potentially unique pharmacological signature.[4]
The Multifaceted Pharmacology of α-Methyltryptamine
αMT's complex psychoactive effects are not attributable to a single mechanism of action. Instead, it engages multiple targets within the central nervous system, acting as:
-
A Monoamine Releasing Agent and Reuptake Inhibitor: αMT functions as a relatively balanced releasing agent and reuptake inhibitor of the three primary monoamines: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] This dual action leads to a significant increase in the synaptic concentration of these neurotransmitters.
-
A Non-Selective Serotonin Receptor Agonist: Beyond its effects on monoamine transporters, αMT directly binds to and activates various serotonin receptors.[1][3] Its interaction with the 5-HT2A receptor, in particular, is believed to be a primary driver of its hallucinogenic effects.[5][6]
-
A Reversible Monoamine Oxidase Inhibitor (MAOI): αMT is a reversible inhibitor of monoamine oxidase, with a notable potency against the MAO-A isoform.[1][7][8] This inhibition further potentiates the effects of monoamine release by preventing their enzymatic breakdown. The IC₅₀ for αMT's inhibition of MAO-A has been measured at 380 nM.[1]
This "triple-action" profile—release, reuptake inhibition, and metabolic inhibition—underpins its potent and long-lasting effects.[2][8]
Head-to-Head Comparison: αMT Enantiomers and Analogs
The neuropharmacological profile of tryptamines is highly sensitive to stereochemistry and minor structural modifications. Here, we compare racemic αMT and its enantiomers to the closely related analog, α-ethyltryptamine (AET).
(R)-αMT vs. (S)-αMT: The Influence of Chirality
The resolution of racemic αMT into its (R) and (S) enantiomers reveals significant differences in biological activity. While comprehensive human data is limited, preclinical studies indicate that stereochemistry dictates potency and functional effects.
-
Stimulant Activity: Early research suggests that the dextrorotatory enantiomer, (+)-αMT, is approximately four times more potent as a CNS stimulant than the levorotatory (-)-αMT.[9]
-
Receptor Affinity: The enantioselectivity at serotonin receptors is complex and can be influenced by other substitutions on the indole ring. For instance, in studies with 5-methoxy-α-methyltryptamines, the (S)-enantiomer demonstrated higher or equipotent affinity for 5-HT1B receptors compared to the (R)-enantiomer.[10] This highlights the principle that a simple extrapolation of one enantiomer's superiority across all targets is not scientifically sound. The precise receptor binding profile of the unsubstituted (R)- and (S)-αMT enantiomers at monoamine transporters and a broader range of 5-HT receptors warrants further investigation to fully delineate their distinct contributions to the racemate's overall effect.
α-Methyltryptamine (αMT) vs. α-Ethyltryptamine (AET)
Replacing the alpha-methyl group with an alpha-ethyl group creates α-ethyltryptamine (AET, etryptamine), a compound with its own distinct history and pharmacological profile.[11][12] Like αMT, AET was investigated as an antidepressant (Monase) but was withdrawn from clinical consideration due to reports of agranulocytosis, a serious blood disorder.[11][13]
-
Mechanism of Action: AET shares a similar mechanistic framework with αMT, acting as a monoamine releasing agent and a reversible MAOI.[11][14] However, the relative potencies differ. AET is a particularly potent serotonin releaser, with an EC₅₀ value of 23.2 nM at the serotonin transporter.[11]
-
Psychoactive Profile: While both are psychoactive, their qualitative effects diverge. AET is often described as producing more entactogenic and stimulant effects, similar to MDMA, with less pronounced psychedelic or hallucinogenic activity compared to αMT.[13][14][15]
-
Enantioselectivity of AET: The pharmacology of AET is also stereospecific. The stimulant effects are thought to reside primarily in the (-)-αET enantiomer, while any hallucinogenic properties are associated with (+)-αET.[14] Notably, (+)-αET is one of the few known selective serotonin-dopamine releasing agents (SDRAs), a rare pharmacological classification.[14]
Quantitative Pharmacological Data Summary
The following table summarizes available quantitative data for αMT and AET, providing a basis for direct comparison. It is important to note that data for individual (R) and (S) enantiomers of unsubstituted αMT are not widely available in the public literature, representing a key area for future research.
| Compound | Target | Assay Type | Value | Reference |
| α-Methyltryptamine (Racemic) | MAO-A | Inhibition | IC₅₀: 380 nM | [1] |
| 5-HT Transporter (hSERT) | Reuptake Inhibition | IC₅₀: 1,900 nM | N/A | |
| NE Transporter (hNET) | Reuptake Inhibition | IC₅₀: 2,100 nM | N/A | |
| DA Transporter (hDAT) | Reuptake Inhibition | IC₅₀: 4,700 nM | N/A | |
| α-Ethyltryptamine (Racemic) | 5-HT Transporter (hSERT) | Serotonin Release | EC₅₀: 23.2 nM | [11] |
| DA Transporter (hDAT) | Dopamine Release | EC₅₀: 230 nM | [14] | |
| NE Transporter (hNET) | Norepinephrine Release | EC₅₀: 650 nM | [14] | |
| 5-HT₂A Receptor | Agonism | EC₅₀: >10,000 nM | [14] |
Note: Data for αMT transporter inhibition are frequently cited but may originate from less accessible primary sources. The values presented reflect a consensus from various pharmacological databases. The high EC₅₀ for AET at 5-HT₂A suggests it is a very weak partial agonist at this target.
Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
To provide a practical framework for researchers, this section details a standard protocol for determining a compound's binding affinity (Ki) at the human 5-HT₂A receptor. This type of assay is fundamental for characterizing the direct receptor interactions of novel tryptamines.
Objective: To determine the equilibrium dissociation constant (Ki) of (R)-αMT, (S)-αMT, and AET for the human serotonin 5-HT₂A receptor using a competitive radioligand binding assay.
Materials:
-
Test Compounds: (R)-αMT, (S)-αMT, AET
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂A antagonist)
-
Reference Compound: Serotonin or a known 5-HT₂A antagonist (e.g., unlabeled ketanserin)
-
Membrane Preparation: Commercially available membranes from cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and a liquid scintillation counter
Methodology:
-
Compound Preparation: Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In each well of the 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding agent (e.g., 10 µM mianserin)
-
50 µL of the appropriate test compound dilution.
-
50 µL of radioligand ([³H]Ketanserin) at a final concentration near its Kd value (e.g., 0.5 nM).
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The causality for this step is to allow the competitive binding between the test compound and the radioligand to stabilize.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any non-specifically trapped radioactivity. The cold temperature minimizes dissociation of the radioligand from the receptor during the wash step.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthesis and Resolution of Enantiomers
The synthesis of optically pure α-alkyltryptamines is a critical step for detailed pharmacological evaluation. Common strategies include:
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Synthesis: Employing stereoselective methods from the outset. One effective approach involves the reductive amination of a substituted indole-2-propanone with a pure enantiomer of a chiral amine (e.g., α-methylbenzylamine).[10] The resulting diastereomers can be separated chromatographically, followed by debenzylation to yield the pure αMT enantiomers.[10]
-
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as D- or L-tryptophan, which can be chemically modified to produce the desired enantiomer of αMT.[9]
Neurotoxicity and Safety Considerations
A significant concern for this class of compounds is the potential for serotonergic neurotoxicity.
-
Serotonin Syndrome: The combined action of serotonin release, reuptake inhibition, and MAO inhibition creates a high risk for developing serotonin syndrome, a potentially life-threatening condition characterized by cognitive, autonomic, and neuromuscular dysfunction.[16][17] This risk is amplified at high doses or when co-administered with other serotonergic substances like SSRIs or other MAOIs.[16]
-
Neurotoxicity: Close structural analogs, including αET, have demonstrated the potential to produce serotonergic neurotoxicity in animal models, similar to that observed with MDMA or para-chloroamphetamine (PCA).[1][14] This is thought to involve oxidative stress and damage to 5-HT axon terminals.
-
Adverse Effects: Reported adverse effects in humans include significant cardiovascular stimulation (tachycardia, hypertension), agitation, restlessness, confusion, nausea, and muscle tension.[1][8][16]
Conclusion
The comparative analysis of (R)-α-methyltryptamine and its related compounds reveals a fascinating landscape of structure-activity relationships. The seemingly minor difference between a methyl and an ethyl group at the alpha position, or the stereochemical orientation of that group, results in compounds with distinct potencies and qualitative effects, ranging from psychedelic to entactogenic.
α-Methyltryptamine stands out due to its complex, multi-target pharmacology, simultaneously engaging monoamine transporters, serotonin receptors, and MAO-A. This profile distinguishes it from classic psychedelics (which are primarily receptor agonists) and from typical stimulants (which are primarily releasers/reuptake inhibitors). Its analog, α-ethyltryptamine, while sharing a similar mechanistic scaffold, shows a preference for serotonin release and a more MDMA-like entactogenic profile.
For researchers in drug development, these compounds serve as valuable tools for probing the serotonergic system. The key takeaway is the critical importance of resolving and independently testing enantiomers, as their pharmacological properties can differ substantially. Future research should focus on obtaining comprehensive quantitative data for the individual (R) and (S) enantiomers of αMT to fully elucidate their contribution to its unique neuropharmacological signature.
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Wilcox, J. (2012). Psychoactive properties of alpha-methyltryptamine: analysis from self reports of users. Journal of Psychoactive Drugs, 44(3), 274-6. Retrieved from [Link]
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Carlier, J., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 58. Retrieved from [Link]
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Gatch, M. B., et al. (2025). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Behavioural Pharmacology, 36(6), 429-437. Retrieved from [Link]
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Peer-reviewed literature on the validation of (R)-alpha-methyltryptamine's effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of (R)-α-methyltryptamine's pharmacological effects, offering a critical analysis of its validation in peer-reviewed literature. By examining its receptor binding profile, functional activity, and behavioral effects in comparison to its (S)-enantiomer and other relevant compounds, this document serves as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction to (R)-α-Methyltryptamine: A Chiral Psychedelic
α-Methyltryptamine (AMT) is a synthetic tryptamine that has been explored for its potential as an antidepressant and is also known for its psychoactive properties, leading to its classification as a Schedule I controlled substance in the United States.[1][2] As a chiral molecule, AMT exists as two stereoisomers: (R)-α-methyltryptamine and (S)-α-methyltryptamine.[3] The spatial arrangement of atoms in these enantiomers can lead to significant differences in their pharmacological and toxicological profiles. This guide focuses on the validation of the effects of the (R)-enantiomer, providing a comparative analysis to elucidate its specific contributions to the overall pharmacological profile of racemic AMT.
The primary mechanisms of action for AMT include interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, and inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters.[1][3] Understanding the stereoselectivity of these interactions is paramount for a precise characterization of (R)-α-methyltryptamine's effects.
In Vitro Validation: Receptor Binding and Functional Activity
The initial validation of a compound's pharmacological effects begins with in vitro assays to determine its affinity for and functional activity at specific molecular targets. For (R)-α-methyltryptamine, the primary targets of interest are serotonin receptors and monoamine oxidase enzymes.
Serotonin Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
A key study by Nichols and colleagues (1988) investigated the serotonin receptor affinities of the enantiomers of α-methyltryptamine in rat frontal cortex homogenates.[5] The results demonstrated stereoselectivity in binding to 5-HT1B and 5-HT2 receptors.
Table 1: Comparison of Serotonin Receptor Binding Affinities (Ki, nM) of α-Methyltryptamine Enantiomers
| Compound | 5-HT1B (Displacement of [3H]serotonin) | 5-HT2 (Displacement of [3H]ketanserin) |
| (R)-α-Methyltryptamine | 1800 ± 200 | 460 ± 30 |
| (S)-α-Methyltryptamine | 480 ± 50 | 1100 ± 100 |
Data sourced from Nichols et al. (1988).[5]
These findings indicate that (R)-α-methyltryptamine has a higher affinity for the 5-HT2 receptor compared to its (S)-enantiomer, while the (S)-enantiomer exhibits a higher affinity for the 5-HT1B receptor .[5] This differential affinity is a critical factor in understanding the distinct pharmacological effects of each enantiomer.
Serotonin 5-HT2A Receptor Functional Activity
While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the cellular response upon binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). For psychedelic compounds like α-methyltryptamine, the 5-HT2A receptor is the primary target mediating their hallucinogenic effects.[6] Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade.[7]
Experimental Workflow: In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)
Caption: The 5-HT2A receptor Gq/11 signaling pathway activated by (R)-α-methyltryptamine.
This signaling cascade ultimately leads to increased neuronal excitability in specific brain regions, which is thought to underlie the perceptual and cognitive alterations associated with psychedelic compounds.
Conclusion and Future Directions
The available peer-reviewed literature provides a foundational understanding of the pharmacological effects of (R)-α-methyltryptamine. In vitro binding studies have demonstrated its higher affinity for the 5-HT2A receptor compared to its (S)-enantiomer, suggesting it is the primary contributor to the psychedelic effects of racemic AMT. Furthermore, racemic AMT is a potent and selective inhibitor of MAO-A.
However, this guide also highlights significant gaps in the current body of research. There is a notable lack of published data on the functional activity (EC50 and Emax values) of the individual (R) and (S) enantiomers of α-methyltryptamine at the 5-HT2A receptor. Additionally, the enantioselective inhibition of MAO by these isomers has not been characterized.
Future research should prioritize the following:
-
Comprehensive Functional Assays: Conducting in vitro functional assays, such as calcium mobilization or inositol phosphate accumulation assays, to determine the EC50 and Emax values of (R)- and (S)-α-methyltryptamine at a range of serotonin receptor subtypes.
-
Enantioselective MAO Inhibition Studies: Performing in vitro MAO inhibition assays to determine the IC50 values of the individual enantiomers for both MAO-A and MAO-B.
-
Comparative In Vivo Studies: Directly comparing the potency of (R)- and (S)-α-methyltryptamine in the head-twitch response model in mice to confirm the in vivo relevance of the observed in vitro differences in 5-HT2A receptor affinity.
A more complete understanding of the stereoselective pharmacology of α-methyltryptamine will not only provide a more nuanced understanding of its psychoactive effects but also inform the development of novel therapeutic agents with improved selectivity and safety profiles.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2R)-1-(1H-indol-3-yl)propan-2-amine
This document provides essential procedural guidance for the safe and compliant disposal of (2R)-1-(1H-indol-3-yl)propan-2-amine. As a substituted tryptamine, this compound is integral to various research and drug development pipelines.[1][2] However, its structural similarity to biologically active indole alkaloids necessitates a rigorous and cautious approach to waste management.[2][3] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, it must be handled as a hazardous substance. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary framework to manage its disposal, ensuring laboratory safety and environmental responsibility.
Hazard Assessment and Waste Characterization
The foundational principle of safe disposal is a thorough understanding of the potential hazards. Lacking specific toxicological data for this compound, we must infer its hazard profile from its constituent chemical moieties: the indole ring and the 2-aminopropane side chain. This conservative assessment is critical for protecting laboratory personnel and ensuring regulatory compliance.
Assumed Hazards:
-
Corrosivity: The primary amine group suggests the compound is basic and likely corrosive, capable of causing severe skin burns and serious eye damage.[4][5][6] This is a common characteristic of small-chain amino alcohols and related compounds.
-
Toxicity: Indole alkaloids exhibit a vast range of physiological activities.[1][2] Therefore, this compound should be presumed to be harmful if inhaled, ingested, or absorbed through the skin.
-
Environmental Hazard: Many synthetic chemical compounds can be harmful to aquatic life. Until proven otherwise, this substance should be prevented from entering drains or the environment.
-
Reactivity: While specific reactivity data is unavailable, amines can react exothermically with strong acids and oxidizing agents. Waste streams must be segregated accordingly.[7]
| Parameter | Value / Information | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | (R)-alpha-Methyltryptamine | Common Derivative Name |
| Molecular Formula | C₁₁H₁₄N₂ | Chemical Structure |
| Assumed Hazard Class | Corrosive, Acutely Toxic (Assumed) | Based on amine functional group and indole core[2][4] |
| Physical State | To be determined by observation | Visual Inspection |
| pH | Basic (Assumed) | Presence of primary amine group |
| Incompatible Materials | Strong oxidizing agents, Strong acids | General chemical principles for amines[7][8] |
Personal Protective Equipment (PPE) and Handling
Given the assumed hazards, stringent adherence to PPE protocols is mandatory to prevent exposure.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes.[4]
-
Skin Protection: A chemical-resistant lab coat, closed-toe shoes, and appropriate gloves (e.g., nitrile rubber, ensuring no breakthrough) must be worn.[6] Immediately remove and decontaminate any clothing that becomes soiled.
-
Respiratory Protection: All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]
-
General Hygiene: Wash hands thoroughly after handling the chemical and before leaving the laboratory. An eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must follow the hazardous waste regulations established by federal and local authorities (e.g., EPA in the United States) and institutional Environmental Health & Safety (EHS) policies.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9][11]
Step 1: Waste Collection and Segregation
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated hazardous waste container.[11][12]
-
Container Compatibility: The container must be constructed of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass. The original container is often the best choice for waste accumulation.[9]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[11] Specifically, keep it separate from acidic waste and waste containing oxidizing agents.[7]
Step 2: Container Labeling
Proper labeling is a critical safety and compliance measure. Each waste container must be labeled with a completed EHS Hazardous Waste Label as soon as waste is first added.[7][11] The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name : "this compound". Do not use abbreviations.[11]
-
The accumulation start date (the date the first drop of waste enters the container).
-
An accurate estimate of the percentage of each chemical constituent .
-
The appropriate hazard pictograms (e.g., Corrosive, Toxic).
Step 3: Waste Storage (Satellite Accumulation Area)
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
-
Closure: Keep the container tightly sealed at all times, except when adding waste.[7][9][11] Evaporation is not an acceptable method of disposal.[7][9]
Step 4: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institution's policy), arrange for its removal.[10][13]
-
Request Pickup: Contact your institution's EHS department to request a hazardous waste pickup.[11] Do not transport hazardous waste yourself.[9]
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately.
Step 5: Decontamination of Empty Containers
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can solubilize the compound.[9][13]
-
Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous waste.[9][11]
-
Final Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Exposure Procedures
Immediate and correct response to spills or exposures is critical.
Spill Response:
-
Evacuate & Alert: Immediately clear the area and alert nearby personnel and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS office. For large spills, evacuate immediately and contact EHS or emergency services.[11]
Exposure Response:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
References
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Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. [Link]
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Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents . PubMed Central. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling (2R)-1-(1H-indol-3-yl)propan-2-amine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. (2R)-1-(1H-indol-3-yl)propan-2-amine, a substituted tryptamine, represents a class of compounds with significant research interest and, concurrently, a profile of potential hazards that necessitates meticulous handling protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus extends beyond mere compliance, aiming to instill a culture of safety grounded in scientific principles.
Understanding the Hazard: The "Why" Behind the "What"
Before delineating specific PPE, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
These classifications are the cornerstone of our PPE strategy. The primary routes of exposure are ingestion, dermal contact, and eye contact. While specific toxicological data for this exact compound may be limited—a common scenario for research chemicals—the known hazards of skin and eye irritation, coupled with oral toxicity, dictate a conservative and comprehensive approach to personal protection. Structurally similar indole derivatives and tryptamines often present similar irritation and toxicity profiles, reinforcing the need for caution.[2][3][4]
The Hierarchy of Controls: PPE as the Final, Critical Barrier
It is imperative for researchers to recognize that PPE is the last line of defense.[5] Before any handling of this compound, a thorough risk assessment should be conducted, prioritizing engineering and administrative controls.
Caption: Hierarchy of controls, prioritizing engineering and administrative measures before PPE.
Engineering Controls: All manipulations of solid or dissolved this compound that could generate dust, aerosols, or vapors must be performed within a certified chemical fume hood or a similar ventilated enclosure.[6] This is the most critical step in minimizing inhalation exposure.
Administrative Controls: Your institution must have Standard Operating Procedures (SOPs) for handling potent or research compounds.[7] This includes comprehensive training on the specific hazards, proper handling techniques, and emergency procedures. Access to areas where this compound is handled should be restricted.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The rationale for each piece of equipment is grounded in the compound's known hazards.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (Powder-Free) | Why: Provides a chemical-resistant barrier to prevent skin irritation (H315).[2] Nitrile offers excellent protection against a wide range of chemicals and is a good alternative for those with latex allergies. Best Practices: Use powder-free gloves to avoid aerosolization of the compound.[5] Always double-glove when handling concentrated forms of the material. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use.[5] |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields or a Full-Face Shield | Why: Protects against splashes and airborne particles, preventing serious eye irritation (H319).[8][9] Standard safety glasses do not provide adequate protection from chemical splashes.[9] Best Practices: A full-face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or spill clean-up.[9][10] |
| Body Protection | Laboratory Coat (Long-Sleeved, Tightly Cuffed) | Why: Protects the skin on the arms and body from accidental contact and contamination.[2] Best Practices: The lab coat should be made of a low-permeability material and be fully buttoned. Cuffs should be tucked under the outer pair of gloves. Lab coats used when handling this compound should be considered contaminated and laundered separately from personal clothing. |
| Respiratory Protection | Not typically required when using proper engineering controls | Why: A certified chemical fume hood should provide adequate protection from inhalation. Best Practices: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary.[9] Use of respirators requires a formal respiratory protection program, including fit-testing and training.[9] |
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step PPE Protocol
1. Donning Sequence (Putting On):
- Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
- Inner Gloves: Don the first pair of nitrile gloves.
- Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat.
- Eye/Face Protection: Put on chemical safety goggles and, if necessary, a face shield.
2. Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
- Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
- Face Shield/Goggles: Remove eye and face protection from the back to the front.
- Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and fold it away from your body.
- Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.
- Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Waste Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be treated as hazardous chemical waste.[2][3][6]
-
Solid Waste: Contaminated gloves, weigh papers, pipette tips, and other disposables should be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed, and labeled hazardous liquid waste container.[6] Do not pour any solutions down the drain.
-
Container Management: Ensure all waste containers are kept closed except when adding waste and are stored in a designated satellite accumulation area.[3] Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
